molecular formula C142H214N36O35S B15610463 SHLP2

SHLP2

Número de catálogo: B15610463
Peso molecular: 3017.5 g/mol
Clave InChI: YUVVZIHRQWDEPJ-OCEARBFSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

SHLP2 is a useful research compound. Its molecular formula is C142H214N36O35S and its molecular weight is 3017.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C142H214N36O35S

Peso molecular

3017.5 g/mol

Nombre IUPAC

(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C142H214N36O35S/c1-73(2)60-94(122(194)163-99(66-86-68-153-89-45-29-28-44-87(86)89)128(200)175-115(81(14)184)137(209)166-100(67-108(146)186)126(198)170-104(72-181)140(212)213)164-131(203)106-50-35-58-178(106)139(211)112(77(9)10)173-116(188)78(11)155-118(190)91(47-32-55-151-141(147)148)156-121(193)93(51-52-107(145)185)159-134(206)111(76(7)8)172-129(201)103(71-180)169-132(204)105-49-34-57-177(105)138(210)101(65-85-42-26-19-27-43-85)167-125(197)97(63-83-38-22-17-23-39-83)161-120(192)92(48-33-56-152-142(149)150)158-135(207)113(79(12)182)176-130(202)102(70-179)168-123(195)95(61-74(3)4)165-136(208)114(80(13)183)174-127(199)98(64-84-40-24-18-25-41-84)162-124(196)96(62-82-36-20-16-21-37-82)160-119(191)90(46-30-31-54-143)157-133(205)110(75(5)6)171-109(187)69-154-117(189)88(144)53-59-214-15/h16-29,36-45,68,73-81,88,90-106,110-115,153,179-184H,30-35,46-67,69-72,143-144H2,1-15H3,(H2,145,185)(H2,146,186)(H,154,189)(H,155,190)(H,156,193)(H,157,205)(H,158,207)(H,159,206)(H,160,191)(H,161,192)(H,162,196)(H,163,194)(H,164,203)(H,165,208)(H,166,209)(H,167,197)(H,168,195)(H,169,204)(H,170,198)(H,171,187)(H,172,201)(H,173,188)(H,174,199)(H,175,200)(H,176,202)(H,212,213)(H4,147,148,151)(H4,149,150,152)/t78-,79+,80+,81+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,110-,111-,112-,113-,114-,115-/m0/s1

Clave InChI

YUVVZIHRQWDEPJ-OCEARBFSSA-N

Origen del producto

United States

Foundational & Exploratory

The Function of SHLP2: A Mitochondrially-Encoded Regulator of Cellular Homeostasis and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Small Humanin-like Peptide 2 (SHLP2) is a recently discovered mitochondrial-derived peptide (MDP) encoded within the 16S ribosomal RNA region of the mitochondrial genome.[1] Emerging as a critical retrograde signaling molecule, this compound plays a pivotal role in a multitude of cellular processes, including the regulation of apoptosis, mitochondrial metabolism, and energy homeostasis.[2][3] Its potent cytoprotective and metabolic regulatory functions have positioned it as a molecule of significant interest in the context of age-related diseases such as Parkinson's, Alzheimer's, and age-related macular degeneration, as well as in cancer biology.[2][4][5] This technical guide provides a comprehensive overview of the core functions of this compound, detailing its signaling pathways, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its biological activities.

Core Functions of this compound

This compound is a 26-amino acid peptide that acts as a key signaling molecule, influencing fundamental cellular processes.[6] Its primary functions can be categorized as follows:

  • Regulation of Apoptosis: this compound exhibits potent anti-apoptotic activity, inhibiting programmed cell death in various cell types.[1][2] This protective effect is crucial for maintaining tissue homeostasis and is particularly relevant in neurodegenerative diseases characterized by neuronal loss.

  • Mitochondrial Metabolism and Biogenesis: this compound enhances mitochondrial function by increasing respiration and promoting mitochondrial biogenesis.[2] It also plays a role in reducing oxidative stress by decreasing the production of reactive oxygen species (ROS) and mitigating mitochondrial DNA oxidation.[2][7]

  • Energy Homeostasis: The peptide is involved in the regulation of systemic energy balance.[2] It can activate hypothalamic neurons, suggesting a role in central metabolic control.[2][8] Furthermore, this compound has been shown to improve insulin (B600854) sensitivity, highlighting its potential as a therapeutic target for metabolic disorders.[3][5]

  • Neuroprotection: this compound has demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease.[7][9] A naturally occurring variant of this compound (K4R) has been identified as a protective factor against this neurodegenerative condition.[7]

  • Cancer Biology: Circulating levels of this compound have been inversely correlated with the risk of prostate cancer, suggesting its potential as a biomarker and a possible role in tumor suppression.[4]

Signaling Pathways

This compound exerts its biological effects through the activation of specific intracellular signaling cascades. The primary pathways implicated in this compound-mediated cellular responses are the Extracellular signal-regulated kinase (ERK) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[3][4][5] The activation of these pathways is initiated by the binding of this compound to a yet-to-be-identified cell surface receptor.

This compound-Induced Signaling Cascade

The binding of this compound to its receptor triggers a downstream signaling cascade that ultimately leads to the phosphorylation and activation of ERK and STAT3. These transcription factors then translocate to the nucleus to regulate the expression of genes involved in cell survival, proliferation, and metabolism.

SHLP2_Signaling_Pathway This compound This compound Receptor Unknown Receptor This compound->Receptor Binds ERK ERK Receptor->ERK Activates STAT3 STAT3 Receptor->STAT3 Activates Nucleus Nucleus ERK->Nucleus STAT3->Nucleus Gene_Expression Gene Expression (Cell Survival, Metabolism) Nucleus->Gene_Expression Regulates SHLP2_Neuroprotection_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Culture SH-SY5Y Neuroblastoma Cells MPP_Treatment Induce Neurotoxicity with MPP+ Cell_Culture->MPP_Treatment SHLP2_Treatment_vitro Treat with this compound MPP_Treatment->SHLP2_Treatment_vitro Viability_Assay Assess Cell Viability and Apoptosis SHLP2_Treatment_vitro->Viability_Assay Animal_Model C57BL/6J Mice MPTP_Injection Induce Parkinsonism with MPTP Animal_Model->MPTP_Injection SHLP2_Treatment_vivo Administer this compound (i.p.) MPTP_Injection->SHLP2_Treatment_vivo Behavioral_Tests Behavioral Analysis SHLP2_Treatment_vivo->Behavioral_Tests Tissue_Analysis Immunohistochemistry of Dopaminergic Neurons SHLP2_Treatment_vivo->Tissue_Analysis

References

SHLP2 Gene: A Comprehensive Technical Guide on Localization and Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small Humanin-like Peptide 2 (SHLP2) is a recently identified mitochondrial-derived peptide (MDP) that has garnered significant interest within the scientific community. Encoded within the 16S ribosomal RNA region of the mitochondrial genome, this compound acts as a retrograde signaling molecule, influencing a variety of cellular processes.[1][2] This technical guide provides a detailed overview of the current understanding of this compound gene localization, its expression patterns in various tissues and disease states, and the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in basic science and drug development.

Gene and Peptide Characteristics

This compound is one of six identified small humanin-like peptides, each ranging from 20 to 38 amino acids in length.[2][3] These peptides are translated from small open reading frames (sORFs) within the mitochondrial 16S rRNA gene (MT-RNR2).[3][4] While some SHLPs are exclusively mitochondrial in origin, this compound has been amplified from both mitochondrial and nuclear cDNA, suggesting potential nuclear copies of the gene.[5]

Table 1: this compound Gene and Peptide Information

CharacteristicDescription
Official Name Small humanin-like peptide 2
Aliases This compound
Encoding Gene Mitochondrial 16S ribosomal RNA (MT-RNR2)
Cellular Localization Mitochondria (specifically mitochondrial complex 1)[6][7][8]
Amino Acid Sequence MGVKFFTLSTREFPSVQRAVPLWTNS[3]
Amino Acid Length 26[3]

Tissue and Cellular Localization

This compound exhibits a distinct tissue expression pattern, indicating a role in specific physiological processes. Studies in mice have detected this compound in several key metabolic and vital organs.

Table 2: this compound Expression in Mouse Tissues

TissueExpression Status
LiverDetected[2]
KidneyDetected[2]
MuscleDetected[2]
HeartDetected (SHLP1)[2]
SpleenDetected (SHLP1, SHLP3)[2]
BrainDetected (SHLP3)[2]
ProstateDetected (SHLP4)[2]

Within the cell, this compound has been shown to localize to the mitochondria.[7][9] Specifically, it has been found to be associated with mitochondrial complex 1, where it physically interacts with subunits NDUFB1, NDUFB7, and NDUFB9.[7] This localization underscores its role in modulating mitochondrial function.

Expression Patterns in Health and Disease

The expression of this compound is not static and has been observed to change in various physiological and pathological conditions, most notably in the context of cancer and aging.

Prostate Cancer

Circulating levels of this compound have emerged as a potential biomarker for prostate cancer risk, with significant racial disparities observed.[1][10] Studies have shown that mean this compound serum levels are significantly higher in white controls compared to Black controls.[1][10] Furthermore, white men with prostate cancer have significantly lower this compound levels compared to their healthy counterparts.[1][11] In contrast, no significant difference in this compound levels was observed between Black controls and Black men with prostate cancer.[1][10] A serum level of this compound greater than 350 pg/ml has been suggested to be strongly predictive of a negative prostate biopsy in both Black and white men.[1]

Aging and Metabolic Disorders

Similar to other mitochondrial-derived peptides like humanin, circulating levels of this compound have been found to decrease with age in mice.[3][5] This age-related decline may contribute to the mitochondrial dysfunction often associated with aging.[3] In the context of metabolic diseases, lower serum levels of this compound have been observed in diabetic and obese patients, suggesting a potential protective role in metabolic homeostasis.[12]

Neurodegenerative Diseases

This compound has shown neuroprotective effects in preclinical models. It has been demonstrated to protect against amyloid-beta-induced toxicity in mouse primary cortical neurons and cultured retinal pigment epithelium cells, suggesting a potential therapeutic role in conditions like Alzheimer's disease and age-related macular degeneration.[3][13] A naturally occurring genetic variant of this compound (K4R) has been associated with a reduced risk of Parkinson's disease.[14][15]

Signaling Pathways and Molecular Function

This compound exerts its biological effects through the activation of specific signaling pathways and by directly modulating mitochondrial function.

ERK and STAT3 Signaling

This compound is a potent activator of the Extracellular signal-regulated kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[1][5] Activation of these pathways is crucial for cell survival and proliferation.[2][3] Interestingly, while this compound activates both ERK and STAT3, the related peptide SHLP3 appears to only engage the ERK pathway, suggesting distinct mechanisms of action among the SHLP family.[3]

SHLP2_Signaling This compound This compound Receptor Unknown Receptor This compound->Receptor Binds ERK ERK Receptor->ERK STAT3 STAT3 Receptor->STAT3 CellSurvival Cell Survival ERK->CellSurvival Proliferation Proliferation ERK->Proliferation STAT3->CellSurvival

Caption: this compound signaling through an unknown receptor to activate ERK and STAT3 pathways.

CXCR7 Receptor Interaction

Recent studies have identified the chemokine receptor CXCR7 as a specific receptor for this compound.[11][12][16] The binding of this compound to CXCR7 activates downstream signaling, including the recruitment of β-Arrestin and subsequent activation of the ERK1/2 pathway.[12][16] This interaction is implicated in the regulation of energy homeostasis.[12]

SHLP2_CXCR7_Signaling cluster_cell Cell Membrane This compound This compound CXCR7 CXCR7 This compound->CXCR7 Binds b_Arrestin β-Arrestin CXCR7->b_Arrestin Recruits ERK1_2 ERK1/2 b_Arrestin->ERK1_2 Activates Cellular_Response Cellular Response (e.g., Energy Homeostasis) ERK1_2->Cellular_Response

Caption: this compound binds to CXCR7, leading to β-Arrestin recruitment and ERK1/2 activation.

Mitochondrial Function

As a mitochondrial-derived peptide that localizes to complex I, this compound plays a direct role in regulating mitochondrial metabolism.[6][7] It has been shown to improve mitochondrial respiration, increase ATP levels, and reduce the production of reactive oxygen species (ROS).[1][3] These functions contribute to its cytoprotective and anti-apoptotic effects.[2][6]

Experimental Protocols

The study of this compound has employed a variety of molecular and cellular biology techniques. Below are summarized methodologies for key experiments cited in the literature.

Quantification of this compound Levels

Enzyme-Linked Immunosorbent Assay (ELISA):

  • Objective: To measure the concentration of this compound in serum or plasma samples.

  • Methodology:

    • Serum samples are collected from subjects prior to any intervention (e.g., biopsy).[10]

    • A specific primary antibody against this compound is coated onto the wells of a microplate.

    • Samples and standards are added to the wells, allowing this compound to bind to the immobilized antibody.

    • A secondary, enzyme-linked antibody that also recognizes this compound is added.

    • A substrate for the enzyme is added, resulting in a color change proportional to the amount of this compound present.

    • The absorbance is read using a microplate reader, and the concentration of this compound is determined by comparison to a standard curve.

Determination of Gene Origin

Reverse Transcription Polymerase Chain Reaction (RT-PCR):

  • Objective: To determine whether the this compound gene is transcribed from mitochondrial or nuclear DNA.

  • Methodology:

    • Highly purified mRNA is isolated from cells of interest (e.g., human prostate cancer cells).[5]

    • cDNA is synthesized from the mRNA using reverse transcriptase.

    • Specifically designed primers that can distinguish between mitochondrial and potential nuclear isoforms of this compound are used to amplify the cDNA via PCR.[5]

    • The PCR products are then sequenced to confirm their origin.[5]

Investigation of Protein Stability

Pulse-Chase Experiment:

  • Objective: To assess the stability of the this compound protein.

  • Methodology:

    • Cells (e.g., HEK293) are transfected to express a tagged version of this compound (e.g., EGFP-tagged).[8]

    • After a period of expression, the protein synthesis inhibitor cycloheximide (B1669411) is added to the cell culture.[8][14]

    • Cell lysates are collected at various time points after the addition of cycloheximide.

    • The amount of this compound protein remaining at each time point is quantified by Western blotting, allowing for the determination of its half-life.[8]

Experimental_Workflow cluster_elisa ELISA for this compound Quantification cluster_rtpcr RT-PCR for Gene Origin cluster_pulse_chase Pulse-Chase for Protein Stability elisa1 Coat plate with anti-SHLP2 antibody elisa2 Add serum samples and standards elisa1->elisa2 elisa3 Add enzyme-linked secondary antibody elisa2->elisa3 elisa4 Add substrate and measure absorbance elisa3->elisa4 rtpcr1 Isolate mRNA rtpcr2 Synthesize cDNA rtpcr1->rtpcr2 rtpcr3 PCR with specific primers rtpcr2->rtpcr3 rtpcr4 Sequence PCR products rtpcr3->rtpcr4 pc1 Transfect cells with tagged this compound pc2 Add cycloheximide pc1->pc2 pc3 Collect lysates at different time points pc2->pc3 pc4 Quantify protein by Western blot pc3->pc4

Caption: Workflow for key experimental protocols used in this compound research.

Conclusion and Future Directions

This compound is a multifaceted mitochondrial-derived peptide with significant implications for cellular health, aging, and disease. Its distinct expression patterns and involvement in critical signaling pathways make it a compelling target for further investigation and potential therapeutic development. Future research should focus on elucidating the full spectrum of its receptor interactions, further defining its role in various pathologies, and exploring the therapeutic potential of this compound analogues. A deeper understanding of this compound biology will undoubtedly open new avenues for the treatment of a range of human diseases.

References

An In-depth Technical Guide to Small Humanin-Like Peptide 2 (SHLP2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Small Humanin-Like Peptide 2 (SHLP2), a mitochondrially-derived peptide with significant therapeutic potential. This document covers its core characteristics, biological functions, and the experimental methodologies used for its characterization, presented in a format tailored for scientific and drug development applications.

Core Peptide Characteristics

This compound is one of six small humanin-like peptides encoded within the 16S ribosomal RNA region of the mitochondrial genome.[1] These peptides are notable for their roles as retrograde signaling molecules, communicating from the mitochondria to the rest of the cell.[1][2]

PropertyDetailReference
Amino Acid Sequence H-Met-Gly-Val-Lys-Phe-Phe-Thr-Leu-Ser-Thr-Arg-Phe-Phe-Pro-Ser-Val-Gln-Arg-Ala-Val-Pro-Leu-Trp-Thr-Asn-Ser-OH[3][4]
Alternative Names Small humanin-like peptide 2[3]
Origin Encoded by a small open reading frame in the mitochondrially encoded 16S rRNA (MT-RNR2) gene.[5][6]
Length 26 amino acids[4][6]
Molecular Formula C₁₄₂H₂₁₄N₃₆O₃₅S[4]
Molecular Weight ~3015.58 - 3017.49 Da[3][4]

Biological Functions and Signaling Pathways

This compound has demonstrated a range of biological activities, primarily centered on cytoprotection, metabolic regulation, and mitochondrial function.[5]

2.1. Cytoprotection and Apoptosis Regulation

This compound enhances cell survival and inhibits apoptosis.[1][7] This protective effect is partly mediated through its interaction with mitochondrial complex I and its ability to reduce reactive oxygen species (ROS) production.[7] In studies involving amyloid-beta (Aβ) toxicity, a key factor in Alzheimer's disease, this compound treatment protected mouse primary cortical neurons from Aβ-induced cytotoxicity and lactate (B86563) dehydrogenase leakage.[5]

2.2. Mitochondrial Function Modulation

This compound is a significant modulator of mitochondrial metabolism. It has been shown to increase the mitochondrial oxygen consumption rate and cellular ATP levels.[1][5] Furthermore, this compound can improve mitochondrial biogenesis and reduce the oxidation of mitochondrial DNA.[7]

2.3. Metabolic Regulation and Insulin (B600854) Sensitivity

Similar to humanin, this compound plays a role in regulating insulin sensitivity.[5] It enhances the uptake of glucose by peripheral tissues and reduces glucose production in the liver.[5] Recent studies have also shown that this compound can regulate energy homeostasis by activating hypothalamic neurons.[7]

2.4. Signaling Pathway Activation

The biological effects of this compound are mediated through the activation of specific signaling pathways. It is known to activate the ERK and STAT3 signaling pathways, although the precise receptor is not fully elucidated.[2][8] Activation of these pathways is crucial for its cell survival-promoting activities.[5] Additionally, this compound has been identified to bind to and activate the chemokine receptor CXCR7, which is involved in its regulation of energy homeostasis.[3][9]

Signaling Pathway of this compound in Cytoprotection

SHLP2_Signaling This compound This compound Receptor Unknown Receptor This compound->Receptor Binds ERK ERK Receptor->ERK Activates STAT3 STAT3 Receptor->STAT3 Activates CellSurvival Cell Survival & Apoptosis Inhibition ERK->CellSurvival STAT3->CellSurvival

Caption: this compound activates ERK and STAT3 pathways to promote cell survival.

Quantitative Data Summary

The following tables summarize key quantitative findings from various experimental studies on this compound.

Table 1: Effects of this compound on Cell Viability and Metabolism

ParameterExperimental SystemTreatmentResultReference
Cell ViabilityCultured retinal pigment epithelium cellsExposure to Aβ42 followed by this compound treatment21.95% increase in cell viability[5]
Oxidative Phosphorylation Complex I Subunit LevelsARPE-19 cell culture modelThis compound treatment350% increase[5]
Oxidative Phosphorylation Complex II Subunit LevelsARPE-19 cell culture modelThis compound treatment54% increase[5]
Oxidative Phosphorylation Complex III Subunit LevelsARPE-19 cell culture modelThis compound treatment32% increase[5]
Oxidative Phosphorylation Complex IV Subunit LevelsARPE-19 cell culture modelThis compound treatment221% increase[5]
Oxidative Phosphorylation Complex V Subunit LevelsARPE-19 cell culture modelThis compound treatment38% increase[5]
β-Arrestin Recruitment to CXCR7 (EC50)In vitro assayThis compound0.9696 µM[3]

Table 2: Circulating this compound Levels in Prostate Cancer Studies

CohortConditionThis compound Concentration (pg/mL)p-valueReference
White MenControls393< 0.001[2]
White MenProstate Cancer Cases196< 0.001[2]
Black MenControls2900.093[2]
Black MenProstate Cancer Cases2610.093[2]

Table 3: Age-Related Decline in Circulating this compound in Mice

Age GroupSexNumber of Animals (n)FindingReference
Young (3 months) vs. Old (18 months)Male and Female10 in each groupThis compound levels were significantly lower in older mice.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in this compound studies.

4.1. Identification of Endogenous this compound Fragments in Human Plasma

This protocol outlines a method for detecting this compound and its fragments in clinical samples, which is particularly relevant for biomarker discovery.

Workflow for this compound Fragment Identification

SHLP2_Fragment_ID Plasma Human Plasma Samples (from AMD patients) ThawDilute Thaw and Dilute (to 20% acetonitrile) Plasma->ThawDilute Filter Ultrafiltration (Amicon Ultra-4 10kDa, 30 min, 4°C, 17000g) ThawDilute->Filter DiluteFiltered Dilute Filtered Samples 10x (with LC-MS grade water) Filter->DiluteFiltered Analysis UPLC-HRMS Analysis DiluteFiltered->Analysis DataProcessing Data Analysis with BiopharmaLynxTM (Identify amino acid sequences of fragments) Analysis->DataProcessing Result Identification of 26 this compound fragments and 2 oxidized fragments DataProcessing->Result

Caption: UPLC-HRMS workflow for identifying this compound fragments in plasma.

  • Sample Preparation: Plasma samples from patients were thawed and diluted to a final concentration of 20% acetonitrile.[6]

  • Ultrafiltration: The diluted samples were filtered using Amicon Ultra-4 10kDa ultrafiltration devices for 30 minutes at 4°C and 17,000g to separate the peptide fraction.[6]

  • Final Dilution: The filtered samples were further diluted tenfold with LC-MS grade water.[6]

  • Analysis: The prepared samples were immediately analyzed by ultra-performance liquid chromatography coupled to high-resolution mass spectrometry (UPLC-HRMS) to determine the degradation products of the this compound peptide.[6]

  • Data Processing: The collected data was analyzed using BiopharmaLynxTM software to identify the amino acid sequences of the this compound fragments.[6]

4.2. In Vivo Assessment of this compound Metabolic Effects in Mice

This protocol details the administration of this compound to a mouse model of diet-induced obesity to study its metabolic effects.

  • Animal Model: Male mice with diet-induced obesity.[5]

  • Treatment Regimen: this compound was administered at a dose of 2.5 mg/kg via intraperitoneal (i.p.) injection, twice a day for 3 days.[5]

  • Sample Collection: Plasma samples were collected for metabolite analysis.[5]

  • Metabolomic Analysis: The study found that this compound treatment significantly altered 77 plasma metabolites, with 16 increasing and 61 decreasing, impacting pathways such as glutathione (B108866) and sphingolipid metabolism.[5]

4.3. This compound Proximity Labeling for Protein Interaction Studies

This protocol was used to identify proteins that interact with this compound within the cell.

  • Constructs: HEK293 cells were transfected with this compound-APEX or an APEX control. APEX is an engineered peroxidase that allows for biotinylation of nearby proteins.

  • Staining and Visualization: Transfected cells were fixed and stained with anti-myc (to detect the APEX-tagged this compound) and anti-mitofilin (a mitochondrial marker) antibodies to confirm mitochondrial localization.

  • Pulldown and Analysis: A pulldown of biotinylated proteins was performed, followed by analysis which identified interacting proteins primarily within the mitochondrial complex I.

Logical Flow of this compound Protein Interaction Discovery

SHLP2_Interaction_Discovery Transfection Transfect HEK293 cells with This compound-APEX construct Confirmation Confirm Mitochondrial Localization (Immunofluorescence staining) Transfection->Confirmation Biotinylation Induce Proximity-Based Biotinylation Confirmation->Biotinylation Pulldown Pulldown of Biotinylated Proteins Biotinylation->Pulldown MS_Analysis Mass Spectrometry Analysis Pulldown->MS_Analysis Result Identification of Interacting Proteins (e.g., Mitochondrial Complex I components) MS_Analysis->Result

Caption: Workflow for identifying this compound-interacting proteins via APEX labeling.

Future Directions and Therapeutic Implications

The multifaceted roles of this compound in cellular protection, mitochondrial health, and metabolic regulation position it as a promising candidate for therapeutic development. Its chaperone-like activity in preventing amyloid misfolding suggests potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as in type 2 diabetes where islet amyloid polypeptide aggregation is a factor.[5][10]

Further research is warranted to fully elucidate its receptor interactions and downstream signaling cascades. The development of stable this compound analogs and effective delivery systems will be critical for translating its therapeutic potential into clinical applications. The observed age-related decline in circulating this compound levels also suggests its potential as a biomarker for age-related diseases and as a target for interventions aimed at promoting healthy aging.[5][8]

References

Endogenous Levels and Analysis of SHLP2 in Human Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Small Humanin-like Peptide 2 (SHLP2) in human tissues. It focuses on its endogenous levels, key signaling pathways, and detailed methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers investigating the roles of mitochondrial-derived peptides in health and disease.

Introduction to this compound

Small Humanin-like Peptide 2 (this compound) is a 26-amino-acid microprotein encoded by a small open reading frame within the mitochondrial 16S ribosomal RNA gene (MT-RNR2).[1][2] As a member of the mitochondrial-derived peptides (MDPs), this compound acts as a retrograde signaling molecule, communicating mitochondrial status to the rest of the cell and influencing various physiological processes.[1][3] Emerging evidence indicates that this compound plays significant roles in metabolism, cell survival, and the pathophysiology of age-related diseases.[2][4][5] It has been shown to enhance insulin (B600854) sensitivity, reduce apoptosis and reactive oxygen species (ROS) production, and improve mitochondrial metabolism.[3][4][5]

Endogenous Levels of this compound

Quantitative data on the absolute endogenous levels of this compound in specific human solid tissues are not extensively documented in current literature. However, its expression has been detected in various tissues in mice, including the liver, kidney, and muscle.[1] Most quantitative human data pertains to circulating levels in serum and plasma, which are valuable for biomarker discovery and understanding systemic regulation.

Circulating this compound Levels in Human Plasma/Serum

Circulating this compound levels have been measured primarily by enzyme-linked immunosorbent assay (ELISA) and are influenced by factors such as age, race, and disease state.[3][4]

Condition/PopulationTissue/FluidMean this compound Concentration (pg/mL)Key FindingsReference
Prostate Cancer (PCa) Risk Serum[3][6][7]
White ControlsSerum393Levels are significantly higher in controls vs. PCa cases.[3]
White PCa CasesSerum196Lower this compound is linked with increased PCa risk in this group.[3]
Black ControlsSerum289 - 290Levels are lower in Black controls compared to White controls.[3]
Black PCa CasesSerum261No significant difference in levels between Black controls and cases.[3]
General Population (mixed race)SerumControls: 341; Cases: 230Levels > 350 pg/mL are predictive of a negative prostate biopsy.[3]
Metabolic Conditions Plasma[8]
Healthy IndividualsPlasma(Relative levels higher)Serum levels are significantly decreased in obese and diabetic patients.[8]
Obese IndividualsPlasma(Relative levels lower)[8]
Diabetic IndividualsPlasma(Relative levels lower)[8]
Aging Plasma[4][9]
Young vs. Old MicePlasmaLevels decrease with ageA significant age-related decline is observed in both male and female mice.[4][9]

This compound Signaling Pathways

This compound exerts its biological effects through the activation of specific intracellular signaling cascades. Two primary pathways have been identified, linking this compound to cell survival, metabolism, and energy homeostasis.

ERK and STAT3 Activation

This compound has been shown to induce the phosphorylation and activation of both the Extracellular signal-Regulated Kinase (ERK) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[3][4][10] This activation is time-dependent and is thought to mediate the cytoprotective effects of this compound.[4][10] While the specific cell surface receptor that initiates this cascade is still described as unknown in some contexts, it is a critical area of ongoing research.[3]

SHLP2_ERK_STAT3_Pathway This compound This compound Receptor Unknown Cell Surface Receptor This compound->Receptor ERK ERK Receptor->ERK STAT3 STAT3 Receptor->STAT3 pERK p-ERK ERK->pERK pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pERK->Nucleus pSTAT3->Nucleus Response Cellular Response (e.g., Survival, Proliferation) Nucleus->Response

This compound activation of ERK and STAT3 signaling pathways.
CXCR7 Receptor-Mediated Signaling

More recent studies have identified the chemokine receptor CXCR7 as a specific cell surface receptor for this compound.[5][11][12] The binding of this compound to CXCR7 can lead to the recruitment of β-Arrestin and subsequent activation of downstream signaling, including the ERK pathway.[8][12] This interaction is particularly important for regulating energy homeostasis through the activation of hypothalamic neurons.[11]

SHLP2_CXCR7_Pathway cluster_membrane Cell Membrane CXCR7 CXCR7 Receptor bArrestin β-Arrestin CXCR7->bArrestin Recruitment This compound This compound This compound->CXCR7 Binding ERK_pathway ERK Pathway Activation bArrestin->ERK_pathway Response Regulation of Energy Homeostasis ERK_pathway->Response

This compound signaling through the CXCR7 receptor.

Experimental Protocols

Accurate quantification and detection of this compound are crucial for research and clinical applications. The following sections provide detailed methodologies for the analysis of this compound in tissue samples.

Workflow for this compound Quantification from Tissue

The general workflow for analyzing this compound from tissue involves sample preparation, followed by a specific detection method such as ELISA or mass spectrometry.

SHLP2_Quantification_Workflow Tissue 1. Human Tissue Sample Collection Homogenize 2. Tissue Homogenization (e.g., in RIPA or specific lysis buffer with protease inhibitors) Tissue->Homogenize Centrifuge 3. Centrifugation (to pellet debris) Homogenize->Centrifuge Supernatant 4. Collect Supernatant (Tissue Lysate) Centrifuge->Supernatant Quantify 5. Total Protein Quantification (e.g., BCA Assay) Supernatant->Quantify ELISA 6a. Sandwich ELISA Quantify->ELISA MS 6b. LC-MS/MS Quantify->MS Data 7. Data Analysis (Calculate this compound concentration relative to total protein) ELISA->Data MS->Data

References

An In-depth Technical Guide to SHLP2 and its Role in Mitochondrial Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Discovery and Nature of SHLP2

Small Humanin-like Peptide 2 (this compound) is a recently identified member of a class of peptides known as mitochondrial-derived peptides (MDPs).[1][2][3] These peptides are encoded by small open reading frames within the mitochondrial genome, a region previously thought to be non-coding.[4] Specifically, this compound is encoded within the 16S ribosomal RNA region of mitochondrial DNA (mtDNA).[4] The discovery of this compound and other MDPs has unveiled a new layer of mitochondrial signaling, suggesting that mitochondria are not only the powerhouses of the cell but also active participants in intracellular communication through the secretion of these bioactive peptides.[5]

This compound is a 26-amino acid peptide with the sequence MGVKFFTLSTRFFPSVQRAVPLWTNS.[6] It has been detected in various tissues, including the liver, kidney, and muscle.[4] Functionally, this compound has been shown to be a potent regulator of cellular processes, with significant implications for age-related diseases.[7][8] Circulating levels of this compound have been observed to decrease with age, suggesting a role in the aging process.[7] This guide will provide a comprehensive overview of the role of this compound in key mitochondrial signaling pathways, including apoptosis, metabolism, and oxidative stress, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

This compound and the Regulation of Apoptosis

This compound has demonstrated significant anti-apoptotic effects, protecting cells from various death-inducing stimuli.[4][7] This protective role is crucial in the context of age-related neurodegenerative diseases where excessive cell death is a key pathological feature.[7]

Quantitative Data on this compound's Anti-Apoptotic Effects

The cytoprotective effects of this compound have been quantified in several studies, as summarized in the table below.

Cell TypeApoptotic StimulusThis compound ConcentrationObserved EffectReference
NIT-1 β cellsStaurosporine (B1682477) (10 µM)100 nMFully blocked STS-induced apoptosis[9]
AMD CybridsN/A (disease model)Not specified81.8% decrease in Caspase-3 gene expression[1][10]
AMD CybridsN/A (disease model)Not specified72.48% decrease in Caspase-7 gene expression[1][10]
AMD CybridsAmyloid-βNot specified21.79% increase in cell viability[1]
Mouse primary cortical neuronsAmyloid-β (1-42)1 nM, 100 nM, 10 µMProtection against Aβ-induced cytotoxicity[7]
Signaling Pathway of this compound in Apoptosis Regulation

This compound is believed to exert its anti-apoptotic effects through both intracellular and extracellular signaling pathways. Intracellularly, it may interact with pro-apoptotic proteins. Extracellularly, it has been shown to activate pro-survival signaling cascades.[7]

SHLP2_Apoptosis_Pathway This compound This compound Receptor Unknown Receptor This compound->Receptor Binds Bax Bax-related peptides This compound->Bax Antagonizes ERK ERK Receptor->ERK Activates STAT3 STAT3 Receptor->STAT3 Activates ProSurvival Pro-survival Genes ERK->ProSurvival Upregulates STAT3->ProSurvival Upregulates Apoptosis Apoptosis ProSurvival->Apoptosis Inhibits Bax->Apoptosis Induces

This compound anti-apoptotic signaling pathway.

The Role of this compound in Mitochondrial Metabolism

This compound plays a crucial role in enhancing mitochondrial metabolism, leading to increased energy production and improved cellular function.[4][7]

Quantitative Data on this compound's Effects on Metabolism

The impact of this compound on mitochondrial metabolic parameters is detailed in the following table.

Cell TypeThis compound ConcentrationParameter MeasuredObserved EffectReference
22Rv1 cells100 nMOxygen Consumption Rate (OCR)Significant increase[7][9]
22Rv1 cells100 nMCellular ATP levelsSignificant increase[7][9]
AMD CybridsNot specifiedOXPHOS Complex I protein350% increase[6]
AMD CybridsNot specifiedOXPHOS Complex II protein54% increase[6]
AMD CybridsNot specifiedOXPHOS Complex III protein32% increase[6]
AMD CybridsNot specifiedOXPHOS Complex IV protein221% increase[6]
AMD CybridsNot specifiedOXPHOS Complex V protein38% increase[6]
This compound's Interaction with the Electron Transport Chain

Recent studies have shown that this compound localizes to and interacts with mitochondrial complex I, a key component of the electron transport chain.[1][11] This interaction is thought to stabilize the complex and enhance its activity, leading to improved mitochondrial respiration.

SHLP2_Metabolism_Pathway cluster_Mitochondrion Mitochondrion This compound This compound ComplexI Complex I This compound->ComplexI Binds to & Stabilizes ETC Electron Transport Chain ComplexI->ETC Component of OCR Oxygen Consumption Rate ETC->OCR Increases ATP ATP Production ETC->ATP Increases

This compound's role in enhancing mitochondrial metabolism.

This compound in the Oxidative Stress Response

This compound has been shown to protect cells from oxidative stress by reducing the production of reactive oxygen species (ROS).[5][7] This is particularly relevant in conditions like age-related macular degeneration (AMD) and neurodegenerative diseases where oxidative damage is a major contributor to pathology.

Quantitative Data on this compound's Antioxidant Effects

The antioxidant properties of this compound have been quantified as follows:

Cell TypeThis compound ConcentrationParameter MeasuredObserved EffectReference
NIT-1 and 22Rv1 cells100 nMSerum-starvation-dependent ROS productionSignificantly suppressed[9]
Experimental Workflow for Assessing this compound's Effect on ROS

The following diagram illustrates a typical workflow for investigating the impact of this compound on cellular ROS levels.

SHLP2_ROS_Workflow start Start: Seed cells in a 96-well plate treat Treat cells with this compound (e.g., 100 nM overnight) start->treat induce_stress Induce oxidative stress (e.g., serum starvation) treat->induce_stress stain Stain cells with DHE (Dihydroethidium) induce_stress->stain wash Wash cells with PBS stain->wash measure Measure fluorescence (e.g., plate reader or flow cytometer) wash->measure analyze Analyze data: Compare fluorescence intensity between treated and untreated cells measure->analyze end End: Quantify ROS reduction analyze->end

Workflow for measuring this compound's effect on ROS.

Detailed Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol is adapted for assessing the effect of this compound on mitochondrial respiration.

  • Cell Seeding: Seed cells (e.g., 22Rv1) in a Seahorse XF cell culture microplate at an appropriate density to achieve 80-90% confluency on the day of the assay.

  • This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 100 nM) for the specified duration (e.g., 24 hours) in a standard CO2 incubator.

  • Assay Medium Preparation: Prepare Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Adjust the pH to 7.4 and warm to 37°C.

  • Cell Plate Preparation: One hour before the assay, remove the cell culture medium and wash the cells with the prepared assay medium. Add fresh assay medium to each well and incubate at 37°C in a non-CO2 incubator for one hour.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Compound Loading: Load the Seahorse XF sensor cartridge with mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) into the appropriate injection ports.

  • Seahorse XF Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the mitochondrial stress test protocol.

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Apoptosis Detection by Annexin V Staining and Flow Cytometry

This protocol describes the detection of apoptosis in cells treated with this compound and an apoptotic inducer.

  • Cell Culture and Treatment: Culture cells to the desired confluency. Pre-incubate cells with this compound (e.g., 100 nM for 5 hours).

  • Induction of Apoptosis: Add an apoptosis-inducing agent, such as staurosporine (e.g., 10 µM), and incubate for the desired time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA.

  • Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.

  • Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >670 nm.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Reactive Oxygen Species (ROS) Detection using Dihydroethidium (DHE)

This protocol outlines the measurement of intracellular ROS levels in response to this compound treatment.

  • Cell Seeding and Treatment: Seed cells in a microplate and treat with this compound (e.g., 100 nM) overnight.

  • Induce Oxidative Stress: If required, induce oxidative stress (e.g., by serum starvation or treatment with an oxidizing agent).

  • DHE Staining: Prepare a working solution of DHE (e.g., 10 µM) in pre-warmed cell culture medium. Remove the existing medium from the cells and add the DHE solution.

  • Incubation: Incubate the cells with DHE at 37°C for 30 minutes, protected from light.

  • Washing: Gently wash the cells three times with PBS to remove excess DHE.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~518 nm, emission ~606 nm) or visualize and quantify using a fluorescence microscope or a high-content screening platform.[12][13]

  • Data Analysis: Compare the fluorescence intensity of this compound-treated cells with untreated controls to determine the effect on ROS production.

Conclusion and Future Directions

This compound has emerged as a critical regulator of mitochondrial function with significant therapeutic potential. Its ability to inhibit apoptosis, enhance metabolism, and combat oxidative stress positions it as a promising candidate for the development of novel therapies for a range of age-related and metabolic diseases. Future research should focus on elucidating the precise molecular mechanisms of this compound action, including the identification of its cell surface receptor and downstream signaling partners. Furthermore, in vivo studies are necessary to validate the preclinical findings and to assess the safety and efficacy of this compound-based therapies in relevant disease models. The continued exploration of this compound and other MDPs will undoubtedly deepen our understanding of mitochondrial biology and open new avenues for therapeutic intervention.

References

An In-depth Technical Guide to SHLP2 Expression and Function in Metabolic Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: Small Humanin-Like Peptide 2 (SHLP2) Expression and Activity in Liver, Kidney, and Muscle Tissues.

Executive Summary

Small Humanin-Like Peptide 2 (this compound) is a recently identified mitochondrial-derived peptide (MDP) encoded within the 16S ribosomal RNA region of the mitochondrial genome.[1] As a retrograde signaling molecule, this compound is implicated in a variety of cellular processes, including the regulation of metabolism, cell survival, and apoptosis.[1][2] Emerging research highlights its role as a key modulator of energy homeostasis and insulin (B600854) sensitivity, making it a peptide of significant interest for metabolic diseases and age-related conditions.[3][4] This document provides a comprehensive technical overview of this compound expression in the liver, kidney, and muscle, details the experimental protocols for its detection and quantification, and illustrates its known signaling pathways.

This compound Expression Profile in Liver, Kidney, and Muscle

This compound exhibits a distinct expression pattern, with notable presence in metabolically active tissues.[1] Initial characterization in mouse models has confirmed its detection in the liver, kidney, and skeletal muscle.[1][3] While comprehensive quantitative data across various species and conditions is still an active area of research, the existing findings provide a foundational understanding of its tissue-specific distribution.

Table 1: Summary of this compound Expression Data

TissueSpeciesDetection MethodKey FindingsReference
Liver MouseImmunoblottingDetected[3]
MouseNot SpecifiedThis compound decreases the production of glucose by the liver.[2]
MouseHistology, qPCRSystemic administration reduces high-fat diet-induced hepatic steatosis and lowers the expression of lipogenic genes.[5]
Kidney MouseImmunoblottingDetected[3]
Muscle MouseImmunoblottingDetected[3]
HumanNot SpecifiedCirculating levels of Humanin (a related MDP) decline in skeletal muscle of older rats, paralleling the age-related decline of this compound.[3][6]

Experimental Protocols for this compound Analysis

Accurate detection and quantification of this compound are critical for elucidating its biological functions. The following protocols provide standardized methods for analyzing this compound in tissue samples.

Immunoblotting (Western Blot) for Tissue Homogenates

This protocol is designed for the detection of this compound protein in liver, kidney, and muscle tissue lysates.

Workflow Diagram: Immunoblotting

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Signal Detection Tissue 1. Tissue Homogenization (in RIPA buffer with protease inhibitors) Lyse 2. Centrifugation (12,000 x g, 20 min, 4°C) Tissue->Lyse Supernatant 3. Collect Supernatant (Protein Lysate) Lyse->Supernatant BCA 4. Protein Quantification (BCA Assay) Supernatant->BCA Load 5. Denature & Load Samples (on SDS-PAGE gel) BCA->Load Run 6. Gel Electrophoresis Load->Run Transfer 7. Transfer to PVDF Membrane Run->Transfer Block 8. Block Membrane (5% non-fat milk or BSA) Transfer->Block PrimaryAb 9. Primary Antibody Incubation (Anti-SHLP2, overnight at 4°C) Block->PrimaryAb Wash1 10. Wash (3x with TBST) PrimaryAb->Wash1 SecondaryAb 11. Secondary Antibody Incubation (HRP-conjugated) Wash1->SecondaryAb Wash2 12. Wash (3x with TBST) SecondaryAb->Wash2 ECL 13. Add ECL Substrate Wash2->ECL Image 14. Image with Chemiluminescence Detector ECL->Image

Caption: Western Blot workflow for this compound protein detection.

Methodology:

  • Tissue Lysis: Homogenize 50-100 mg of flash-frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cleared lysate using a BCA protein assay.

  • SDS-PAGE: Denature 20-40 µg of protein per lane and separate on a 4-20% Tris-Glycine gel.

  • Membrane Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Antibody Incubation: Incubate the membrane with a validated primary antibody against this compound overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. Normalize band intensity to a loading control like β-actin or GAPDH.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is for the quantification of this compound in plasma or serum, which reflects circulating levels that may originate from tissues like the liver and muscle.[7]

Methodology:

  • Sample Collection: Collect blood and process to obtain serum or plasma. Store at -80°C.

  • Assay Procedure: Utilize a commercially available or custom-developed this compound ELISA kit.

  • Coating: Coat a 96-well plate with a capture antibody specific for this compound.

  • Blocking: Block non-specific binding sites.

  • Sample Incubation: Add standards and samples to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody.

  • Enzyme Conjugate: Add streptavidin-HRP conjugate.

  • Substrate: Add a TMB substrate to develop color.

  • Measurement: Stop the reaction and measure absorbance at 450 nm. Calculate this compound concentration based on the standard curve.

Quantitative Real-Time PCR (qPCR)

This protocol quantifies the relative expression of the this compound transcript (from the mitochondrial 16S rRNA gene, MT-RNR2) in tissue samples.[8]

Methodology:

  • RNA Extraction: Isolate total RNA from 30-50 mg of tissue using a suitable RNA extraction kit.

  • DNase Treatment: Treat extracted RNA with DNase I to remove any contaminating mitochondrial DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for the this compound-encoding region of MT-RNR2.

  • Thermal Cycling: Perform the reaction on a real-time PCR system.

  • Data Analysis: Calculate the relative expression of the this compound transcript using the 2-ΔΔCT method, normalizing to a stable reference gene (e.g., ACTB for the nuclear genome or a stable mitochondrial gene).[8]

This compound Signaling Pathways and Molecular Interactions

This compound exerts its biological effects by modulating specific intracellular signaling cascades. Its actions are crucial for cell survival, metabolism, and maintaining homeostasis.

Cell Survival Signaling (ERK and STAT3)

This compound promotes cell survival by activating the Extracellular signal-Regulated Kinase (ERK) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[2][7] Activation of these pathways is a key mechanism underlying its cytoprotective effects.

Diagram: this compound Cell Survival Pathway

G This compound This compound Receptor Unknown Receptor This compound->Receptor Binds ERK_Pathway ERK Pathway Receptor->ERK_Pathway Activates STAT3_Pathway STAT3 Pathway Receptor->STAT3_Pathway Activates Survival Cell Survival & Apoptosis Inhibition ERK_Pathway->Survival STAT3_Pathway->Survival

Caption: this compound promotes cell survival via ERK and STAT3 pathways.

Energy Homeostasis and CXCR7 Receptor Signaling

Recent studies have identified the chemokine receptor CXCR7 as a specific binding partner for this compound.[5][9] This interaction is central to this compound's role in regulating whole-body energy homeostasis, including suppressing food intake and improving insulin sensitivity.

Diagram: this compound-CXCR7 Signaling in Energy Homeostasis

G cluster_outcomes Metabolic Outcomes This compound This compound CXCR7 CXCR7 Receptor (e.g., on Hypothalamic Neurons) This compound->CXCR7 Binds & Activates Downstream Downstream Signaling (e.g., ERK activation) CXCR7->Downstream FoodIntake Suppressed Food Intake Downstream->FoodIntake Thermogenesis Increased Thermogenesis Downstream->Thermogenesis Insulin Improved Insulin Sensitivity Downstream->Insulin

Caption: this compound regulates energy balance by activating the CXCR7 receptor.

Functional Implications in Target Tissues

  • Liver: this compound plays a crucial role in hepatic glucose metabolism. It enhances insulin sensitivity and suppresses hepatic glucose production, contributing to overall glycemic control.[3] Its ability to mitigate hepatic steatosis suggests a protective role against non-alcoholic fatty liver disease (NAFLD).[5]

  • Kidney: While this compound is expressed in the kidney, its specific physiological functions in this organ are not yet well-defined and represent an important area for future investigation.

  • Muscle: As a major site of glucose uptake, skeletal muscle is a key target for this compound's metabolic actions. This compound enhances the ability of insulin to promote glucose uptake by peripheral tissues, including muscle.[2] This action is vital for maintaining glucose homeostasis.

Conclusion and Future Directions

This compound is a critical mitochondrial-derived signaling peptide with significant expression and function in the liver, kidney, and muscle. Its roles in enhancing insulin sensitivity, regulating glucose and energy metabolism, and promoting cell survival position it as a promising therapeutic target for metabolic disorders such as type 2 diabetes, obesity, and NAFLD, as well as age-related diseases.

Future research should focus on:

  • Generating quantitative expression data in human tissues under various physiological and pathological states.

  • Elucidating the precise downstream signaling events following CXCR7 activation in different tissues.

  • Investigating the specific functions of this compound within the kidney.

  • Evaluating the therapeutic potential of this compound analogs in preclinical models of metabolic and age-related diseases.

References

The Role of SHLP2 in Retrograde Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Small Humanin-Like Peptide 2 (SHLP2) is a recently discovered mitochondrial-derived peptide (MDP) encoded within the mitochondrial 16S rRNA gene.[1] Emerging as a critical signaling molecule, this compound participates in a sophisticated network of intracellular and extracellular communication, collectively termed retrograde signaling, to modulate cellular function, metabolism, and survival. This technical guide provides an in-depth exploration of the multifaceted role of this compound in these signaling pathways, its mechanism of action, and its therapeutic potential in a range of age-related and metabolic diseases. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this novel peptide.

Introduction to this compound and Retrograde Signaling

Mitochondria, traditionally viewed as the powerhouses of the cell, are now recognized as dynamic signaling organelles that communicate their functional state to the rest of the cell, particularly the nucleus, through a process known as retrograde signaling.[2] This communication is vital for maintaining cellular homeostasis, and its dysregulation is implicated in numerous pathologies. Mitochondrial-derived peptides (MDPs), such as this compound, represent a novel class of retrograde signaling molecules.[3] Encoded by small open reading frames within the mitochondrial genome, these peptides can act both within the mitochondria and be secreted from the cell to function in an autocrine, paracrine, or endocrine manner.[2][3]

This compound is a 26-amino acid peptide that has demonstrated potent cytoprotective and metabolic regulatory effects.[4][5] Its expression and circulating levels have been shown to decline with age, suggesting a role in the aging process and the pathogenesis of age-related diseases such as neurodegenerative disorders, age-related macular degeneration (AMD), and cancer.[6][7] This guide will dissect the known mechanisms of this compound-mediated retrograde signaling, from its intramitochondrial interactions to its engagement of cell surface receptors and subsequent downstream signaling cascades.

Intracellular Signaling: this compound within the Mitochondria

A primary mode of this compound's action is through its direct interaction with components of the electron transport chain.

Interaction with Mitochondrial Complex I

This compound has been shown to physically interact with subunits of mitochondrial complex I (NADH:ubiquinone oxidoreductase), specifically NDUFB1, NDUFB7, and NDUFB9.[8][9] This interaction is crucial for maintaining the stability and function of Complex I, a key player in cellular respiration and ATP production.[8][9] By preserving Complex I function, this compound enhances mitochondrial metabolism, increases the oxygen consumption rate (OCR), and boosts cellular ATP levels.[10] This intramitochondrial signaling is a fundamental aspect of its protective effects against mitochondrial dysfunction.[6][11]

A naturally occurring variant of this compound, in which the lysine (B10760008) at position 4 is replaced by an arginine (K4R), has been identified as a protective factor against Parkinson's disease.[10][12] This variant exhibits increased stability and provides enhanced protection against mitochondrial toxins that target Complex I.[6][10]

Extracellular Signaling: this compound as a Hormone-Like Peptide

This compound is not confined to the mitochondria; it can be secreted into the bloodstream and act as a hormone-like peptide, relaying information about the mitochondrial state to distant cells and tissues.[13]

The this compound-CXCR7 Signaling Axis

The chemokine receptor CXCR7 has been identified as a cell surface receptor for this compound.[14][15][16] The binding of this compound to CXCR7 initiates a cascade of downstream signaling events, primarily through the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[12][17][18] This receptor-mediated signaling is responsible for many of this compound's systemic effects on metabolism and cell survival.[14][17]

The activation of hypothalamic neurons by this compound, mediated by CXCR7, plays a significant role in regulating energy homeostasis, including suppressing food intake and promoting thermogenesis.[14][15][16]

Downstream Effects of this compound Signaling

The retrograde signaling initiated by this compound, both from within the mitochondria and through extracellular pathways, culminates in a range of beneficial cellular responses.

Regulation of Apoptosis and Cell Survival

This compound exhibits potent anti-apoptotic properties. It can inhibit cell death induced by various stressors, including oxidative stress and amyloid-β toxicity.[6][19] Mechanistically, this compound has been shown to down-regulate the expression of key executioner caspases, such as Caspase-3 and Caspase-7.[20]

Enhancement of Mitochondrial Biogenesis

This compound signaling promotes the generation of new mitochondria, a process known as mitochondrial biogenesis. This is achieved, at least in part, through the upregulation of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[3][15] Increased PGC-1α expression leads to an increase in mitochondrial DNA (mtDNA) copy number and enhanced mitochondrial function.[3][15]

Quantitative Data on this compound Function

The following tables summarize key quantitative data from various studies on the effects of this compound.

Table 1: Effects of this compound on Cellular Processes

ParameterCell TypeTreatment/ConditionResultReference(s)
Cell Viability22Rv1 (prostate cancer)100 nM this compound for 72hIncreased[12]
AMD CybridsThis compound21.79% increase[20]
ApoptosisNIT-1 (pancreatic β-cells)100 nM this compound for 24hDecreased[12]
NIT-1 (pancreatic β-cells)100 nM this compound + StaurosporineApoptosis blocked[10]
AMD CybridsThis compound81.8% decrease in Caspase-3 expression[20]
AMD CybridsThis compound72.48% decrease in Caspase-7 expression[20]
Oxygen Consumption Rate (OCR)22Rv1 (prostate cancer)100 nM this compound for 24hIncreased[10]
ATP Production22Rv1 (prostate cancer)100 nM this compound for 24hIncreased[10]
mtDNA Copy NumberAMD CybridsThis compound40.3% increase[3]
PGC-1α Gene ExpressionAMD CybridsThis compound307.87% increase[3]

Table 2: Circulating this compound Levels

ConditionSpeciesFindingReference(s)
AgingMiceLevels significantly lower in older mice[12]
Obesity and DiabetesHumanLevels significantly lower in obese and diabetic patients[21]
Prostate CancerHumanLower levels associated with increased risk in white men[7]
Levels > 350 pg/ml ruled out prostate cancer with ≥ 95% accuracy[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Co-Immunoprecipitation of this compound and Mitochondrial Complex I Subunits

This protocol is adapted from methodologies used to study protein-protein interactions within mitochondria.

Objective: To demonstrate the physical interaction between this compound and subunits of mitochondrial complex I.

Materials:

  • Mitochondrial isolation kit (e.g., from Sigma-Aldrich, MITOISO1 or MITOISO2)

  • Mitochondrial Protein IP Buffer (e.g., from Sigma-Aldrich, MTP001A)

  • Protease inhibitor cocktail

  • Non-ionic detergents (e.g., n-dodecyl-β-D-maltoside, Triton X-100, Digitonin)

  • Primary antibodies: anti-SHLP2, anti-NDUFB1, anti-NDUFB7, anti-NDUFB9

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., from Sigma-Aldrich, MTP001B)

  • Elution buffer (e.g., Laemmli buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from cultured cells or tissues using a commercial kit or standard differential centrifugation methods.

  • Mitochondrial Lysis: Resuspend the isolated mitochondria in Mitochondrial Protein IP Buffer containing a protease inhibitor cocktail and a non-ionic detergent to solubilize mitochondrial proteins while preserving protein complexes. Incubate on ice for 30 minutes.

  • Clarification: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet insoluble debris. Collect the supernatant containing the solubilized mitochondrial proteins.

  • Immunoprecipitation: a. To the mitochondrial lysate, add the primary antibody against this compound. Incubate for 3 hours to overnight at 4°C with gentle rotation. b. Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C with rotation to capture the antibody-protein complexes.

  • Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads three times with Wash Buffer containing the same non-ionic detergent to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by resuspending them in Laemmli buffer and heating at 95°C for 5 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against NDUFB1, NDUFB7, and NDUFB9 to detect the co-immunoprecipitated proteins.

Seahorse XF Cell Mito Stress Test

This protocol measures the oxygen consumption rate (OCR) to assess mitochondrial respiration.

Objective: To quantify the effect of this compound on mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer (e.g., XF96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • XF Cell Mito Stress Test Kit (containing oligomycin (B223565), FCCP, and rotenone/antimycin A)

  • This compound peptide

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with the desired concentration of this compound for the specified duration (e.g., 24 hours).

  • Assay Preparation: a. Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator. b. On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 37°C incubator for 1 hour. c. Load the sensor cartridge with the compounds from the Mito Stress Test Kit (oligomycin, FCCP, and rotenone/antimycin A) at the desired final concentrations.

  • Seahorse XF Analysis: a. Calibrate the sensor cartridge in the Seahorse XF Analyzer. b. Replace the calibrant plate with the cell culture plate and start the assay. c. The instrument will measure the basal OCR, followed by sequential injections of oligomycin (to inhibit ATP synthase), FCCP (to uncouple the mitochondrial membrane and induce maximal respiration), and rotenone/antimycin A (to inhibit Complex I and III, respectively, and shut down mitochondrial respiration).

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

β-Arrestin Recruitment Assay

This protocol is used to confirm the interaction of this compound with its receptor, CXCR7.

Objective: To measure the recruitment of β-arrestin to CXCR7 upon this compound stimulation.

Materials:

  • PathHunter β-arrestin GPCR cells co-expressing a ProLink-tagged CXCR7 and an Enzyme Acceptor-tagged β-arrestin (DiscoverX)

  • Cell culture medium

  • This compound peptide

  • PathHunter Detection Reagents

Procedure:

  • Cell Culture: Culture the PathHunter cells according to the manufacturer's instructions.

  • Cell Plating: Plate the cells in a 384-well white, clear-bottom assay plate and incubate overnight.

  • Compound Addition: Add varying concentrations of this compound to the cells.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C.

  • Detection: Add the PathHunter Detection Reagents to the wells and incubate for 60 minutes at room temperature.

  • Signal Measurement: Measure the chemiluminescent signal using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Plot the signal as a function of this compound concentration to determine the EC50 value for β-arrestin recruitment.

Visualizing this compound Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

SHLP2_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SHLP2_mito This compound Complex_I Mitochondrial Complex I SHLP2_mito->Complex_I Binds to NDUFB1, 7, 9 SHLP2_secreted Secreted this compound SHLP2_mito->SHLP2_secreted Secretion ATP ATP Production Complex_I->ATP Increases Respiration CXCR7 CXCR7 Receptor SHLP2_secreted->CXCR7 Binds ERK ERK CXCR7->ERK Activates STAT3 STAT3 CXCR7->STAT3 Activates PGC1a PGC-1α Expression ERK->PGC1a Upregulates Caspase_exp Caspase Expression ERK->Caspase_exp Downregulates STAT3->PGC1a Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Promotes Apoptosis Apoptosis Caspase_exp->Apoptosis Inhibits

Caption: this compound signaling pathways, both intracellular and extracellular.

Co_IP_Workflow start Start: Isolate Mitochondria lysis Lyse Mitochondria with Non-ionic Detergent start->lysis ip Immunoprecipitate with anti-SHLP2 Antibody lysis->ip capture Capture Complexes with Protein A/G Beads ip->capture wash Wash Beads to Remove Non-specific Proteins capture->wash elute Elute Bound Proteins wash->elute analysis Western Blot for Complex I Subunits (NDUFB1, 7, 9) elute->analysis end End: Confirm Interaction analysis->end

Caption: Workflow for Co-Immunoprecipitation of this compound.

Seahorse_Workflow start Start: Seed Cells in Seahorse Plate treat Treat Cells with this compound start->treat prepare Prepare Seahorse Assay (Medium Exchange, Cartridge Hydration) treat->prepare run Run Mito Stress Test on Seahorse XF Analyzer prepare->run injections Sequential Injections: 1. Oligomycin 2. FCCP 3. Rotenone/Antimycin A run->injections analyze Analyze OCR Data for Mitochondrial Respiration Parameters run->analyze end End: Quantify this compound Effect analyze->end

Caption: Workflow for Seahorse XF Cell Mito Stress Test.

Conclusion and Future Directions

This compound is a pivotal player in mitochondrial retrograde signaling, with dual intracellular and extracellular roles that underscore its importance in maintaining cellular and organismal health. Its ability to enhance mitochondrial function, protect against apoptosis, and regulate systemic metabolism positions it as a highly promising therapeutic target for a spectrum of diseases, including neurodegenerative disorders, metabolic syndrome, and certain cancers.

While significant progress has been made in elucidating the functions of this compound, several key questions remain. The precise mechanism of this compound's export from the mitochondria and the cell is an area of active investigation. Furthermore, a more comprehensive understanding of the direct nuclear targets of this compound-mediated retrograde signaling is needed. Future research focused on these areas, along with preclinical and clinical studies of this compound and its more stable analogs, will be critical in translating the therapeutic potential of this fascinating mitochondrial-derived peptide into novel treatments for human diseases.

References

SHLP2: A Mitochondrial-Derived Peptide Hormone at the Crossroads of Metabolism and Cellular Health

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Small Humanin-like Peptide 2 (SHLP2) is a recently identified mitochondrial-derived peptide (MDP) that has emerged as a critical signaling molecule in a variety of physiological processes. Encoded within the mitochondrial 16S rRNA gene, this compound acts as a peptide hormone, exerting pleiotropic effects on metabolism, cell survival, and inflammation. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its signaling pathways, quantitative data from key studies, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in metabolic diseases, neurodegenerative disorders, and cancer.

Introduction

Mitochondria, traditionally viewed as the powerhouses of the cell, are now recognized as dynamic signaling organelles that communicate with the rest of the cell and the body through various molecules, including a novel class of peptides known as mitochondrial-derived peptides (MDPs)[1]. These peptides are encoded by small open reading frames (sORFs) within the mitochondrial genome. This compound is one of six such peptides identified from the mitochondrial 16S rRNA region[1][2]. It is a 26-amino-acid peptide with the sequence MGVKFFTLSTRFFPSVQRAVPLWTNS[3].

This compound has garnered significant interest due to its diverse biological functions. It is a key regulator of mitochondrial function, enhancing respiration and ATP production while reducing the generation of reactive oxygen species (ROS)[1][4]. As a circulating hormone, this compound influences systemic metabolism, improves insulin (B600854) sensitivity, and regulates energy homeostasis[1][5]. Its levels have been shown to decline with age, suggesting a role in the aging process and age-related diseases[1][6]. This guide will delve into the technical details of this compound's function and the methodologies used to study it.

Quantitative Data on this compound

The following tables summarize key quantitative data from various studies on this compound, providing a comparative overview of its circulating levels and biological effects.

Table 1: Circulating this compound Levels in Different Conditions

SpeciesConditionTissue/FluidConcentrationReference
HumanHealthy (White)Serum393 pg/ml[7]
HumanProstate Cancer (White)Serum196 pg/ml[7]
HumanHealthy (Black)Serum290 pg/ml[7]
HumanProstate Cancer (Black)Serum261 pg/ml[7]
MouseYoung (3 months)PlasmaHigher than old mice[1]
MouseOld (18 months)PlasmaLower than young mice[1]
HumanHealthyPlasmaHigher than obese/diabetic[5]
HumanObesePlasmaLower than healthy[5]
HumanDiabeticPlasmaLower than healthy[5]

Table 2: Effects of this compound Administration on Metabolic Parameters

Model SystemThis compound TreatmentParameter MeasuredResultReference
C57BL/6 Mice2.5 mg/kg i.p. (twice daily for 3 days)Plasma Metabolites77 significantly altered metabolites[6]
HFD-fed Male MiceDaily i.p. injection for 3 weeksBody WeightProtection from HFD-induced obesity[5]
HFD-fed Male MiceDaily i.p. injectionGlucose ToleranceImproved[5]
HFD-fed Male MiceDaily i.p. injectionInsulin SensitivityImproved[5]
Conscious SD RatsIntracerebral infusion (0.16 μg/kg/min)Glucose UptakeIncreased[1]
Conscious SD RatsIntracerebral infusion (0.16 μg/kg/min)Hepatic Glucose ProductionSuppressed[1]

Signaling Pathways of this compound

This compound exerts its biological effects through the activation of specific intracellular signaling cascades. A key discovery has been the identification of the chemokine receptor CXCR7 as a receptor for this compound.[5][8] The binding of this compound to its receptor initiates downstream signaling, primarily involving the ERK and STAT3 pathways.

The this compound-CXCR7 Signaling Axis

Recent studies have shown that this compound binds to and activates CXCR7, particularly on pro-opiomelanocortin (POMC) neurons in the hypothalamus, to regulate energy homeostasis.[5][8] This interaction is crucial for mediating this compound's effects on suppressing food intake and promoting thermogenesis.

SHLP2_CXCR7_Signaling cluster_cell This compound This compound CXCR7 CXCR7 Receptor This compound->CXCR7 Binds to and activates Downstream Downstream Signaling (e.g., suppression of food intake, increased thermogenesis) CXCR7->Downstream Cell Target Cell (e.g., POMC Neuron)

Caption: this compound binds to and activates the CXCR7 receptor on target cells.

Intracellular Signaling Cascades

Upon receptor binding, this compound activates intracellular signaling pathways, notably the Extracellular signal-regulated kinase (ERK) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[1][7] These pathways are critical for cell survival, proliferation, and metabolic regulation.

SHLP2_Intracellular_Signaling This compound This compound Receptor Unknown Receptor This compound->Receptor ERK p-ERK Receptor->ERK STAT3 p-STAT3 Receptor->STAT3 Biological_Effects Biological Effects (Cell Survival, Metabolism) ERK->Biological_Effects STAT3->Biological_Effects

Caption: this compound activates ERK and STAT3 signaling pathways.

Experimental Protocols

This section provides an overview of key experimental methodologies used in this compound research.

Quantification of this compound

Enzyme-Linked Immunosorbent Assay (ELISA)

  • Objective: To measure the concentration of this compound in biological samples (e.g., serum, plasma).

  • Protocol Outline:

    • Coat a 96-well plate with a capture antibody specific for this compound.

    • Block non-specific binding sites.

    • Add standards and samples to the wells.

    • Incubate to allow this compound to bind to the capture antibody.

    • Wash the plate to remove unbound material.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Wash the plate again.

    • Add a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Measure the absorbance at a specific wavelength using a plate reader.

    • Calculate the this compound concentration in the samples based on the standard curve.[7]

ELISA_Workflow A Coat plate with capture antibody B Block non-specific binding A->B C Add standards and samples B->C D Add detection antibody C->D E Add substrate D->E F Measure absorbance E->F G Calculate concentration F->G

Caption: General workflow for this compound ELISA.

Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS)

  • Objective: To identify and quantify this compound and its fragments in biological samples.

  • Protocol Outline:

    • Prepare plasma samples by thawing and diluting with acetonitrile.

    • Filter the samples using ultrafiltration devices (e.g., Amicon Ultra-4 10kDa) to remove larger proteins.

    • Dilute the filtered samples with LC-MS grade water.

    • Analyze the samples immediately using UPLC-HRMS.

    • Use specialized software (e.g., BiopharmaLynx™) to analyze the data and identify the amino acid sequences of this compound fragments.[3]

Assessment of this compound Biological Activity

Cell Viability and Apoptosis Assays

  • Objective: To determine the effect of this compound on cell survival and programmed cell death.

  • Methods:

    • LDH Cytotoxicity Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[6]

    • MTT/XTT Assay: Assesses cell metabolic activity as a measure of cell viability.

    • TUNEL Assay or Annexin V Staining: Detects DNA fragmentation or phosphatidylserine (B164497) externalization, respectively, as markers of apoptosis.

Mitochondrial Function Assays

  • Objective: To evaluate the impact of this compound on mitochondrial metabolism.

  • Methods:

    • Extracellular Flux Analysis (e.g., Seahorse XF Analyzer): Measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time to assess mitochondrial respiration and glycolysis.[1]

    • ATP Production Assay: Quantifies cellular ATP levels as an indicator of mitochondrial energy production.[1]

    • Reactive Oxygen Species (ROS) Measurement: Uses fluorescent probes (e.g., DHE) to detect the levels of intracellular ROS.[1]

Western Blotting for Signaling Pathway Analysis

  • Objective: To detect the activation (phosphorylation) of key signaling proteins like ERK and STAT3.

  • Protocol Outline:

    • Treat cells with this compound for various time points.

    • Lyse the cells to extract proteins.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of ERK and STAT3.

    • Incubate with a secondary antibody conjugated to an enzyme.

    • Detect the signal using a chemiluminescent substrate.[1]

Conclusion and Future Directions

This compound is a promising mitochondrial-derived peptide hormone with significant therapeutic potential. Its ability to modulate metabolism, enhance cell survival, and reduce oxidative stress positions it as a target for the development of novel treatments for a range of diseases, including type 2 diabetes, neurodegenerative disorders like Alzheimer's and Parkinson's disease, and certain cancers.[4][6][9]

Future research should focus on several key areas:

  • Receptor Identification: While CXCR7 has been identified as one receptor, it is possible that this compound interacts with other receptors in different tissues to mediate its diverse effects.

  • Pharmacokinetics and Pharmacodynamics: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) of this compound is necessary for its development as a therapeutic agent.

  • Clinical Trials: Ultimately, well-designed clinical trials are needed to evaluate the safety and efficacy of this compound in human populations for various disease indications.

The continued exploration of this compound and other MDPs will undoubtedly deepen our understanding of mitochondrial signaling and open up new avenues for therapeutic intervention.

References

Methodological & Application

Measuring SHLP2 Levels in Plasma: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction to SHLP2: A Mitochondrial-Derived Peptide with Therapeutic Potential

Small humanin-like peptide 2 (this compound) is a 26-amino acid peptide encoded by the mitochondrial 16S rRNA gene.[1] As a member of the mitochondrial-derived peptides (MDPs), this compound is emerging as a key regulator of cellular metabolism and survival. Research has indicated its role in modulating apoptosis, improving mitochondrial function, and influencing energy homeostasis.[1] this compound has been implicated in various age-related conditions, with studies suggesting its therapeutic potential in diseases such as age-related macular degeneration (AMD) and Parkinson's disease.[1][2] Furthermore, circulating levels of this compound have been investigated as a potential biomarker for conditions like prostate cancer. Given its therapeutic and diagnostic promise, accurate and reliable methods for quantifying this compound levels in plasma are crucial for advancing research and drug development.

This document provides detailed application notes and protocols for two primary methods for measuring this compound in plasma: an enzyme-linked immunosorbent assay (ELISA) and an ultra-performance liquid chromatography-high resolution mass spectrometry (UPLC-HRMS) based method.

Data Presentation: Quantifying this compound in Plasma

Quantitative data for this compound levels should be recorded and presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for summarizing results obtained from plasma sample analysis.

Sample IDGroupAgeGenderThis compound Concentration (pg/mL)MethodNotes
P-001Control55M450ELISANo hemolysis observed
P-002Disease A62F280ELISA
P-003Control58F480UPLC-HRMSFragment analysis performed
P-004Disease A65M250UPLC-HRMSOxidized forms detected
P-005Treated60M390ELISAPost-treatment sample

Experimental Protocols

Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Plasma this compound

This protocol describes a sandwich ELISA for the quantification of this compound in plasma. This method offers high sensitivity and is suitable for high-throughput screening. As no commercial kits are readily available, this protocol is based on the use of custom-developed antibodies.

Materials and Reagents:

  • 96-well microplate coated with a capture antibody specific for this compound

  • Recombinant this compound standard

  • Detection antibody specific for this compound, conjugated to an enzyme (e.g., horseradish peroxidase - HRP)

  • Plasma samples

  • Assay diluent (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Experimental Workflow:

ELISA_Workflow cluster_prep Sample & Standard Preparation cluster_assay ELISA Procedure cluster_analysis Data Analysis Plasma_Collection 1. Collect Plasma Sample_Preparation 2. Prepare Plasma Samples Plasma_Collection->Sample_Preparation Incubate_Sample 6. Add Samples/Standards Sample_Preparation->Incubate_Sample Standard_Dilution 3. Prepare this compound Standards Standard_Dilution->Incubate_Sample Coating 4. Coat Plate Blocking 5. Block Plate Coating->Blocking Blocking->Incubate_Sample Incubate_Detection_Ab 7. Add Detection Antibody Incubate_Sample->Incubate_Detection_Ab Wash Add_Substrate 8. Add Substrate Incubate_Detection_Ab->Add_Substrate Wash Stop_Reaction 9. Stop Reaction Add_Substrate->Stop_Reaction Read_Plate 10. Read Plate Stop_Reaction->Read_Plate Generate_Curve 11. Generate Standard Curve Read_Plate->Generate_Curve Calculate_Concentration 12. Calculate this compound Concentration Generate_Curve->Calculate_Concentration

Caption: ELISA workflow for this compound measurement in plasma.

Protocol Steps:

  • Plasma Sample Preparation:

    • Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin, or citrate).

    • Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.

    • Aliquot the supernatant (plasma) and store at -80°C to avoid freeze-thaw cycles.[3]

  • Reagent Preparation:

    • Prepare all reagents, including wash buffer, assay diluent, and this compound standards, according to the manufacturer's or laboratory's established protocols.

    • Create a standard curve by performing serial dilutions of the recombinant this compound standard in assay diluent.

  • Assay Procedure:

    • Add 100 µL of prepared standards and plasma samples to the appropriate wells of the antibody-coated microplate.

    • Incubate for 2 hours at room temperature.

    • Wash the wells four times with wash buffer.

    • Add 100 µL of the HRP-conjugated detection antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the wells four times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Add 50 µL of stop solution to each well.

  • Data Analysis:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.

    • Use the standard curve to determine the concentration of this compound in the plasma samples.

Protocol 2: UPLC-HRMS for Plasma this compound Fragment Analysis

This protocol details a method for the identification and relative quantification of this compound and its fragments in human plasma using ultra-performance liquid chromatography coupled to high-resolution mass spectrometry (UPLC-HRMS).[1] This method is highly specific and can provide information on post-translational modifications and degradation products.

Materials and Reagents:

  • Human plasma samples

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Amicon Ultra-4 10kDa ultrafiltration devices

  • UPLC-HRMS system

Experimental Workflow:

UPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-HRMS Analysis cluster_data Data Processing Plasma_Collection 1. Collect Plasma Thaw_Dilute 2. Thaw & Dilute Plasma Plasma_Collection->Thaw_Dilute Filter 3. Ultrafiltration Thaw_Dilute->Filter Dilute_Filtered 4. Dilute Filtrate Filter->Dilute_Filtered Inject_Sample 5. Inject Sample Dilute_Filtered->Inject_Sample LC_Separation 6. LC Separation Inject_Sample->LC_Separation MS_Detection 7. MS Detection LC_Separation->MS_Detection Acquire_Data 8. Data Acquisition MS_Detection->Acquire_Data Identify_Fragments 9. Identify this compound Fragments Acquire_Data->Identify_Fragments Analyze_Intensity 10. Analyze Intensity Levels Identify_Fragments->Analyze_Intensity

Caption: UPLC-HRMS workflow for this compound fragment analysis in plasma.

Protocol Steps:

  • Plasma Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Dilute the plasma samples with 20% acetonitrile.[1]

    • Filter the diluted samples using Amicon Ultra-4 10kDa ultrafiltration devices by centrifuging at 17,000 x g for 30 minutes at 4°C.[1]

    • Dilute the filtered samples 10-fold with LC-MS grade water.[1]

  • UPLC-HRMS Analysis:

    • Immediately analyze the prepared samples by UPLC-HRMS.

    • The specific UPLC gradient and MS parameters should be optimized for the detection of this compound and its fragments. A typical setup would involve a C18 column for peptide separation and a high-resolution mass spectrometer operating in a data-dependent acquisition mode.

  • Data Analysis:

    • Analyze the collected data using specialized software (e.g., BiopharmaLynx™) to identify the amino acid sequences of this compound fragments.[1]

    • Determine the intensity levels of the identified fragments in each plasma sample for relative quantification.

Signaling Pathway of this compound

This compound exerts its biological effects through various signaling pathways. It has been shown to bind to mitochondrial complex I, thereby improving mitochondrial metabolism.[1] Additionally, this compound is known to activate the ERK and STAT3 signaling pathways, although the specific cell surface receptor is yet to be fully characterized.

SHLP2_Signaling cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Receptor Unknown Receptor This compound->Receptor Binds Complex1 Complex I This compound->Complex1 Binds ERK ERK Receptor->ERK Activates STAT3 STAT3 Receptor->STAT3 Activates Mito_Metabolism Improved Mitochondrial Metabolism Complex1->Mito_Metabolism Leads to Apoptosis Reduced Apoptosis Mito_Metabolism->Apoptosis

Caption: Simplified this compound signaling pathways.

References

Synthetic SHLP2 Peptide: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small Humanin-like Peptide 2 (SHLP2) is a recently identified mitochondrial-derived peptide (MDP) encoded within the 16S rRNA region of the mitochondrial genome.[1][2][3] Emerging as a significant retrograde signaling molecule, this compound plays a crucial role in various cellular processes, including metabolism, cell survival, and apoptosis.[2][4][5][6] Its potential as a therapeutic agent and biomarker in age-related diseases, metabolic disorders, and cancer has garnered considerable interest within the scientific community.[1][5][7] These application notes provide detailed protocols for in vitro studies utilizing synthetic this compound to investigate its biological functions.

Mechanism of Action

This compound exerts its biological effects through a multifaceted mechanism. It has been shown to enhance mitochondrial function by increasing the oxygen consumption rate and cellular ATP levels.[3][5][8] A key aspect of its signaling is the activation of the Extracellular signal-regulated kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[1][5][9] Recent studies have also identified the chemokine receptor CXCR7 as a potential receptor for this compound, mediating its effects on energy homeostasis.[7][10][11] By modulating these pathways, this compound can influence cell viability, proliferation, and apoptosis, making it a compelling target for in vitro investigation.[3][6]

Data Summary

The following tables summarize quantitative data from various in vitro studies on the effects of synthetic this compound.

Table 1: Effects of this compound on Cell Viability and Apoptosis

Cell LineConcentrationIncubation TimeEffectReference
NIT-1 (mouse insulinoma)100 nM72 hoursIncreased cell viability[6]
22Rv1 (human prostate cancer)100 nM72 hoursIncreased cell viability[6]
NIT-1 (mouse insulinoma)100 nM24 hoursDecreased apoptosis[6]
22Rv1 (human prostate cancer)100 nM24 hoursDecreased apoptosis[6]
SH-SY5Y (human neuroblastoma)2.5 µM24 hoursReduced MPP+-induced cell death[4]
Mouse primary cortical neuronsNot specifiedNot specifiedProtected against Aβ-induced cytotoxicity[5]
ARPE-19 (human retinal pigment epithelium)Not specifiedNot specifiedIncreased cell viability by 21.95% after Aβ42 exposure[5]

Table 2: Effects of this compound on Mitochondrial Function

Cell LineConcentrationIncubation TimeEffectReference
22Rv1 (human prostate cancer)100 nM24 hoursIncreased oxygen consumption rate (OCR)[6][8]
22Rv1 (human prostate cancer)100 nM24 hoursIncreased cellular ATP levels[6][8]
NIT-1 (mouse insulinoma)100 nMOvernightSuppressed serum-starvation-dependent ROS production[8]
22Rv1 (human prostate cancer)100 nMOvernightSuppressed serum-starvation-dependent ROS production[8]
AMD ARPE-19 cybridsNot specifiedNot specifiedRestored normal levels of OXPHOS complex protein subunits[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway of this compound and a general workflow for in vitro experiments.

SHLP2_Signaling_Pathway cluster_membrane cluster_cytoplasm This compound Synthetic this compound CXCR7 CXCR7 Receptor This compound->CXCR7 Binding & Activation ERK ERK Pathway CXCR7->ERK STAT3 STAT3 Pathway CXCR7->STAT3 Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Biological_Effects Cell Viability Apoptosis Inhibition Metabolic Regulation ERK->Biological_Effects STAT3->Biological_Effects

Caption: this compound signaling pathway.

Experimental_Workflow Peptide_Prep This compound Peptide Preparation Treatment Treatment with This compound Peptide_Prep->Treatment Cell_Culture Cell Culture (e.g., 22Rv1, NIT-1) Cell_Culture->Treatment Assays In Vitro Assays (Viability, Apoptosis, Western Blot) Treatment->Assays Data_Analysis Data Analysis & Interpretation Assays->Data_Analysis

Caption: General experimental workflow.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from studies investigating the effect of this compound on cell viability.[6]

Materials:

  • Synthetic this compound Peptide

  • Cell line of interest (e.g., NIT-1, 22Rv1)

  • 96-well cell culture plates

  • Complete growth medium

  • Serum-free medium

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Serum Starvation (Optional): If studying the protective effects under stress, gently aspirate the complete medium and replace it with 100 µL of serum-free medium. Incubate for 12-24 hours.

  • This compound Treatment: Prepare a stock solution of synthetic this compound in a suitable solvent (e.g., sterile water or PBS). Further dilute the stock solution in serum-free or complete medium to the desired final concentrations (e.g., 100 nM).

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or a control peptide. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTS Assay: Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Express the results as a percentage of the control (untreated) cells.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol provides a method to quantify apoptosis induced by various stimuli and the protective effect of this compound.[8]

Materials:

  • Synthetic this compound Peptide

  • Cell line of interest

  • 6-well cell culture plates

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-incubate the cells with the desired concentration of this compound (e.g., 100 nM) for 5 hours.[8]

  • Induce apoptosis by adding an apoptosis-inducing agent (e.g., 10 µM staurosporine) and incubate for the recommended time (e.g., 24 hours).[8]

  • Cell Harvesting: Gently aspirate the medium. Wash the cells once with ice-cold PBS.

  • Trypsinize the cells and collect them in a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within 1 hour.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Western Blotting for ERK and STAT3 Phosphorylation

This protocol allows for the analysis of this compound-induced activation of the ERK and STAT3 signaling pathways.[9]

Materials:

  • Synthetic this compound Peptide

  • Cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK (p-ERK), anti-ERK, anti-phospho-STAT3 (p-STAT3), anti-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Grow cells to 80-90% confluency. Treat with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with antibodies for total ERK, total STAT3, and the loading control.

Immunoprecipitation for this compound Interaction Partners

This protocol can be used to identify proteins that interact with this compound.[13]

Materials:

  • Synthetic this compound Peptide (or cells expressing tagged this compound)

  • Cell lysate

  • Anti-SHLP2 antibody or antibody against the tag

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer

  • Elution buffer

  • Mass spectrometry facility for protein identification

Procedure:

  • Lysate Preparation: Prepare cell lysate as described in the Western Blotting protocol.

  • Pre-clearing the Lysate: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.

  • Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the anti-SHLP2 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.

  • Washing: Collect the beads using a magnetic rack or by centrifugation. Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS sample buffer).

  • Analysis: The eluted proteins can be analyzed by Western blotting to confirm the presence of a suspected interaction partner or sent for mass spectrometry to identify novel interacting proteins.

Troubleshooting

  • Peptide Solubility: Ensure the synthetic this compound peptide is fully dissolved in a suitable solvent before use. Sonication may be required for complete dissolution.

  • Cellular Response: The response to this compound can be cell-type specific. Optimize the concentration and incubation time for your specific cell line.

  • Antibody Specificity: Use well-validated antibodies for Western blotting and immunoprecipitation to ensure accurate results.

  • Non-specific Binding: In immunoprecipitation experiments, proper pre-clearing of the lysate and adequate washing of the beads are crucial to minimize non-specific binding.

Conclusion

Synthetic this compound is a valuable tool for in vitro research into mitochondrial signaling and its role in health and disease. The protocols and data presented here provide a foundation for researchers to design and execute experiments to further elucidate the mechanisms of action and therapeutic potential of this intriguing mitochondrial-derived peptide.

References

Application Notes and Protocols for SHLP2 Antibody in Western Blot and ELISA

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and guidelines for the use of antibodies targeting the Small Humanin-like Peptide 2 (SHLP2) in Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA). These protocols are intended for researchers, scientists, and drug development professionals investigating the role of this compound in various biological processes.

Introduction to this compound

Small Humanin-like Peptide 2 (this compound) is a 26-amino acid peptide derived from the mitochondrial 16S rRNA gene.[1][2] It is involved in cellular metabolism, survival, and has shown protective effects against amyloid-β toxicity.[3][4] this compound enhances mitochondrial function and promotes cell survival by activating the ERK and STAT3 signaling pathways.[5] Given its role in cytoprotection and metabolism, this compound is a protein of interest in studies related to aging, neurodegenerative diseases, and metabolic disorders. The molecular weight of this compound is approximately 3.0 kDa.[1]

Data Presentation

Table 1: Quantitative Data for this compound Detection

ParameterWestern BlotELISAReference
Target Small Humanin-like Peptide 2 (this compound)Small Humanin-like Peptide 2 (this compound)
Molecular Weight ~3.0 kDaN/A[1]
Sample Types Cell Lysates, Tissue HomogenatesPlasma, Serum, Cell Culture Supernatants[2]
Positive Control This compound Peptide, Cells overexpressing this compoundRecombinant this compound Peptide
Negative Control This compound Knockdown/Knockout CellsBuffer/Matrix without this compound
Primary Antibody Dilution User-dependent, requires optimization (start at 1:500 - 1:2000)User-dependent, requires optimization (start at 1-10 µg/mL for coating)
Secondary Antibody Dilution Typically 1:2000 - 1:10,000Typically 1:1000 - 1:5000

Signaling Pathway

This compound is known to promote cell survival through the activation of the ERK and STAT3 signaling pathways.[5]

SHLP2_Signaling_Pathway This compound This compound Receptor Unknown Receptor This compound->Receptor MitochondrialMetabolism Enhanced Mitochondrial Metabolism This compound->MitochondrialMetabolism ERK ERK Receptor->ERK STAT3 STAT3 Receptor->STAT3 CellSurvival Cell Survival ERK->CellSurvival STAT3->CellSurvival

This compound Signaling Pathway

Western Blot Protocol

This protocol provides a general guideline for the detection of this compound by Western Blot. Due to the small size of the peptide, modifications to standard protocols may be necessary for optimal detection.

Experimental Workflow

Western Blot Experimental Workflow
Materials and Reagents

  • This compound Primary Antibody: Specificity and concentration to be determined by the user.

  • Secondary Antibody: HRP-conjugated anti-species IgG.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • SDS-PAGE Gels: High percentage Tris-Tricine gels (e.g., 16%) are recommended for resolving small peptides.

  • Transfer Membrane: PVDF membrane (0.2 µm pore size).

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Wash Buffer: TBST.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Procedure
  • Sample Preparation:

    • Lyse cells or tissues in ice-cold lysis buffer.

    • Determine protein concentration using a BCA or Bradford assay.

    • Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • Gel Electrophoresis:

    • Load samples onto a high-percentage Tris-Tricine SDS-PAGE gel.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a pre-activated PVDF membrane. A wet transfer system is recommended for small peptides.

    • Transfer for 1 hour at 100V at 4°C.

  • Immunodetection:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the this compound primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation. Note: The optimal antibody concentration must be determined empirically.

    • Wash the membrane three times for 10 minutes each with Wash Buffer.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with Wash Buffer.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

ELISA Protocol

This protocol outlines a sandwich ELISA for the quantification of this compound in biological fluids.

Experimental Workflow

ELISA Experimental Workflow
Materials and Reagents

  • Capture Antibody: this compound-specific antibody.

  • Detection Antibody: Biotinylated this compound-specific antibody.

  • Standard: Recombinant this compound peptide.

  • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).

  • Wash Buffer: PBS with 0.05% Tween-20.

  • Blocking Buffer: 1% BSA in PBS.

  • Assay Diluent: 0.1% BSA, 0.05% Tween-20 in PBS.

  • Enzyme Conjugate: Streptavidin-HRP.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2N H₂SO₄.

  • ELISA Plates: 96-well microplates.

Procedure
  • Plate Coating:

    • Dilute the capture antibody to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the microplate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of the this compound standard in Assay Diluent.

    • Add 100 µL of standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the biotinylated detection antibody to its optimal concentration in Assay Diluent.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute Streptavidin-HRP in Assay Diluent.

    • Add 100 µL of the diluted conjugate to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Signal Development:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating from the standard curve.

References

Application Notes and Protocols for SHLP2 Overexpression Vector in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small Humanin-like Peptide 2 (SHLP2) is a recently discovered mitochondrial-derived peptide (MDP) encoded by the mitochondrial 16S rRNA region.[1][2] Emerging research has highlighted its significant role in various cellular processes, positioning it as a compelling target for therapeutic development. This compound is known to be a crucial signaling molecule that can regulate cell survival, metabolism, and apoptosis.[3][4] Overexpression of this compound in cell culture models is a critical tool for elucidating its molecular mechanisms and exploring its therapeutic potential in a range of diseases, including age-related macular degeneration (AMD), neurodegenerative disorders, and cancer.[2][5][6]

These application notes provide a comprehensive guide for utilizing an this compound overexpression vector in cell culture, including detailed protocols for vector transfection, generation of stable cell lines, and functional assays to assess the effects of this compound overexpression.

Biological Functions of this compound

This compound exhibits a wide range of biological activities, primarily centered around cellular protection and metabolic regulation.

  • Mitochondrial Function and Metabolism: this compound enhances mitochondrial metabolism by increasing the oxygen consumption rate (OCR) and cellular ATP levels.[3][7] It also plays a role in maintaining mitochondrial integrity and can restore the levels of oxidative phosphorylation (OXPHOS) complex protein subunits.[2][8]

  • Cytoprotection and Anti-Apoptosis: this compound has demonstrated significant cytoprotective effects by reducing the generation of reactive oxygen species (ROS) and inhibiting apoptosis.[3][8] It can protect cells from various stressors, including those implicated in neurodegenerative diseases.[3][8]

  • Signaling Pathways: this compound exerts its effects by activating key signaling pathways, including the ERK and STAT3 pathways.[1][3] The chemokine receptor CXCR7 has been identified as a receptor for this compound.[9][10]

  • Insulin (B600854) Sensitivity: this compound has been shown to improve insulin sensitivity, suggesting a potential role in metabolic disorders like type 2 diabetes.[8][11]

  • Cancer Biology: The role of this compound in cancer is complex. Lower circulating levels of this compound have been associated with an increased risk of prostate cancer in certain populations, suggesting it may act as a tumor suppressor in some contexts.[1][5]

Data Presentation: Effects of this compound Overexpression

The following tables summarize quantitative data from published studies on the effects of this compound treatment or overexpression in various cell models.

Table 1: Effects of this compound on Mitochondrial Function and Cell Viability

Cell LineTreatment/ConditionParameter MeasuredObserved EffectReference
22Rv1100 nM this compound for 24hOxygen Consumption Rate (OCR)Significant Increase[3][7]
22Rv1100 nM this compound for 24hATP ProductionSignificant Increase[3][7]
NIT-1 and 22Rv1100 nM this compound overnightReactive Oxygen Species (ROS)Significant Suppression[3][7]
ARPE-19 (AMD model)This compound TreatmentCell Viability21.95% Increase[8]
ARPE-19 (AMD model)This compound TreatmentOXPHOS Complex I Subunit350% Increase[8]
ARPE-19 (AMD model)This compound TreatmentOXPHOS Complex II Subunit54% Increase[8]
ARPE-19 (AMD model)This compound TreatmentOXPHOS Complex III Subunit32% Increase[8]
ARPE-19 (AMD model)This compound TreatmentOXPHOS Complex IV Subunit221% Increase[8]
ARPE-19 (AMD model)This compound TreatmentOXPHOS Complex V Subunit38% Increase[8]

Table 2: Effects of this compound on Apoptosis and Gene Expression

Cell LineTreatment/ConditionParameter MeasuredObserved EffectReference
NIT-1100 nM this compound for 5h, then 10 µM staurosporine (B1682477) for 24hApoptosis (pre-G1 peak)Significant Block of Apoptosis[3][7]
ARPE-19 (AMD model)This compound TreatmentCaspase-3 Gene Expression81.8% Decrease[12]
ARPE-19 (AMD model)This compound TreatmentCaspase-7 Gene Expression72.48% Decrease[12]
ARPE-19 (AMD model)This compound TreatmentMT-RNR2 Gene Expression42.3% Decrease[12]

Signaling Pathway and Experimental Workflows

SHLP2_Signaling_Pathway cluster_downstream Intracellular Signaling This compound This compound Receptor CXCR7 Receptor This compound->Receptor Mitochondria Mitochondria This compound->Mitochondria Modulates PlasmaMembrane ERK ERK Receptor->ERK STAT3 STAT3 Receptor->STAT3 CellSurvival Cell Survival & Anti-Apoptosis ERK->CellSurvival STAT3->CellSurvival Metabolism Metabolic Regulation Mitochondria->Metabolism Experimental_Workflow_Transient cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis CellSeeding Seed cells 18-24h before transfection ComplexFormation Form DNA-transfection reagent complexes CellSeeding->ComplexFormation VectorPrep Prepare this compound overexpression vector DNA VectorPrep->ComplexFormation Transfect Add complexes to cells ComplexFormation->Transfect Incubate Incubate for 24-72h Transfect->Incubate Harvest Harvest cells Incubate->Harvest qPCR RT-qPCR for This compound mRNA Harvest->qPCR WB Western Blot for This compound protein Harvest->WB FunctionalAssay Functional Assays (e.g., Apoptosis, Viability) Harvest->FunctionalAssay Experimental_Workflow_Stable cluster_transfection Transfection & Selection cluster_expansion Expansion & Validation Transfect Transfect cells with this compound vector + selection marker Selection Apply antibiotic selection (1-2 weeks) Transfect->Selection Isolate Isolate resistant colonies Selection->Isolate Expand Expand single clones Isolate->Expand Validate Validate this compound expression (qPCR, Western Blot) Expand->Validate Cryopreserve Cryopreserve stable cell line Validate->Cryopreserve

References

Application Notes and Protocols for SHLP2 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small Humanin-Like Peptide 2 (SHLP2) is a novel mitochondrial-derived peptide (MDP) that has garnered significant interest for its therapeutic potential in a range of age-related and metabolic diseases. Encoded by a small open reading frame within the mitochondrial 16S rRNA gene, this compound acts as a retrograde signaling molecule, influencing cellular metabolism, survival, and inflammatory responses.[1][2] Preclinical studies in mouse models have demonstrated its efficacy in improving insulin (B600854) sensitivity, protecting against diet-induced obesity, and exhibiting neuroprotective effects.[3][4][5] this compound is known to activate the ERK and STAT3 signaling pathways and has been shown to bind to the chemokine receptor CXCR7.[1][2][6][7]

These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in mouse models, designed to assist researchers in study design and execution.

Quantitative Data Summary

The following tables summarize the reported effects of this compound administration in various mouse models.

Table 1: Effects of this compound on Metabolic Parameters in Diet-Induced Obesity (DIO) Mouse Models

ParameterMouse StrainThis compound Dose & RegimenDurationOutcomeReference
Body WeightC57BL/6J2 mg/kg, daily IP injection3 weeksSignificantly protected against HFD-induced body weight gain.[4]
Body Weight Change (%)Male mice on HFDDaily IP injection3 weeksDecreased body weight gain compared to saline-treated controls.[7]
Food IntakeC57BL/6J2 mg/kg, single IP injectionAcuteSuppressed rebound food intake for up to 8 hours after refeeding.[4]
Glucose ToleranceC57BL/6J2 mg/kg, daily IP injection3 weeksImproved glucose tolerance.[4]
Insulin SensitivityC57BL/6J2 mg/kg, daily IP injection3 weeksImproved insulin sensitivity.[4]
Plasma MetabolitesDiet-Induced Obesity Mice2.5 mg/kg, twice daily IP injection3 daysSignificantly altered 77 plasma metabolites, with major effects on glutathione (B108866) and sphingolipid metabolism.[3][8]

Table 2: Effects of this compound in Other Mouse Models

ParameterMouse ModelThis compound Dose & RegimenDurationOutcomeReference
Dopamine (B1211576) LossMPTP-induced Parkinson's model (C57BL/6J)2.5 mg/kg, twice daily IP injectionNot specifiedRescued MPTP-induced dopamine loss in the striatum.[9]
Metabolic & Inflammatory BiomarkersC57BL/62 mg/kg, twice daily IP injection5 daysIncreased leptin levels; no significant change in insulin, IL-6, or MCP-1.[2]

Signaling Pathway

This compound exerts its biological effects through the activation of specific intracellular signaling cascades. Upon binding to its putative receptor, CXCR7, this compound triggers the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][6] This signaling pathway is crucial for its cytoprotective and metabolic functions.

SHLP2_Signaling_Pathway This compound This compound Receptor CXCR7 Receptor This compound->Receptor ERK ERK Receptor->ERK STAT3 STAT3 Receptor->STAT3 Cellular_Response Cellular Responses (Metabolism, Survival) ERK->Cellular_Response STAT3->Cellular_Response

This compound Signaling Pathway

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration of this compound for Metabolic Studies

This protocol is designed for investigating the effects of this compound on metabolic parameters in a diet-induced obesity mouse model.

Materials:

  • This compound peptide (lyophilized)

  • Sterile, pyrogen-free water or saline (vehicle)

  • Insulin syringes (28-30 gauge)

  • Animal scale

  • Appropriate mouse strain (e.g., C57BL/6J)

  • High-fat diet (e.g., 60% kcal from fat)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • Diet Induction: Induce obesity by feeding mice a high-fat diet for a specified period (e.g., 8-12 weeks) until a significant weight difference is observed compared to mice on a standard chow diet.

  • This compound Reconstitution:

    • Allow the lyophilized this compound vial to equilibrate to room temperature.

    • Reconstitute the peptide in sterile water or saline to a desired stock concentration (e.g., 1 mg/mL). Gently swirl to dissolve; do not vortex.

    • Store the stock solution at -20°C or -80°C for long-term storage, as recommended by the supplier.[9] Aliquot to avoid repeated freeze-thaw cycles.

  • Dosage Calculation:

    • Weigh each mouse to determine the precise injection volume.

    • Calculate the required volume based on the target dose (e.g., 2 mg/kg or 2.5 mg/kg) and the stock solution concentration.

  • Administration:

    • Administer this compound via intraperitoneal injection. For a twice-daily regimen, injections should be spaced approximately 8-12 hours apart.

    • Control animals should receive an equivalent volume of the vehicle (sterile water or saline).

  • Monitoring:

    • Monitor body weight and food intake daily.

    • Perform metabolic assessments such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and specified time points during the study.

    • At the end of the study, collect blood and tissues for further analysis (e.g., plasma metabolite profiling, gene expression analysis).

Protocol 2: Intracerebroventricular (ICV) Administration of this compound for Neurological Studies

This protocol is for investigating the central effects of this compound on energy homeostasis and neuroprotection.

Materials:

  • This compound peptide (lyophilized)

  • Artificial cerebrospinal fluid (aCSF) or sterile saline (vehicle)

  • Stereotaxic apparatus

  • Cannula and tubing

  • Microinjection pump

  • Anesthesia and analgesics

Procedure:

  • Surgical Cannula Implantation:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Secure the mouse in a stereotaxic frame.

    • Implant a guide cannula into the desired brain ventricle (e.g., lateral ventricle) using stereotaxic coordinates.

    • Secure the cannula with dental cement and allow the animal to recover for at least one week.

  • This compound Preparation: Reconstitute this compound in aCSF or sterile saline as described in Protocol 1.

  • Administration:

    • Gently restrain the conscious mouse.

    • Connect an injection cannula to a microinjection pump via tubing.

    • Insert the injection cannula into the guide cannula.

    • Infuse a small volume of the this compound solution (e.g., 1-2 µL) over a period of several minutes.

    • Control animals should receive an equivalent volume of the vehicle.

  • Post-Administration Monitoring:

    • Monitor behavioral changes, food intake, and body weight.

    • Conduct relevant behavioral tests or physiological measurements depending on the study's objectives.

    • At the end of the experiment, verify cannula placement through histological analysis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study investigating the metabolic effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Animal_Acclimation Animal Acclimation Diet_Induction Diet-Induced Obesity Animal_Acclimation->Diet_Induction Daily_Injection Daily IP Injections (this compound or Vehicle) Diet_Induction->Daily_Injection SHLP2_Prep This compound Reconstitution SHLP2_Prep->Daily_Injection BW_FI_Monitoring Monitor Body Weight & Food Intake Daily_Injection->BW_FI_Monitoring Metabolic_Tests Glucose & Insulin Tolerance Tests Daily_Injection->Metabolic_Tests Endpoint_Analysis Endpoint Analysis (Blood & Tissue) BW_FI_Monitoring->Endpoint_Analysis Metabolic_Tests->Endpoint_Analysis

In Vivo this compound Metabolic Study Workflow

References

Application Notes and Protocols for Studying SHLP2 Gene Function Using CRISPR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small Humanin-Like Peptide 2 (SHLP2) is a mitochondrial-derived peptide (MDP) encoded by the mitochondrial 16S rRNA gene (MT-RNR2).[1][2] Emerging research has implicated this compound in a variety of cellular processes, including metabolism, cell survival, and apoptosis.[3][4] Dysregulation of this compound has been associated with several age-related diseases, including cancer, neurodegenerative disorders, and metabolic conditions.[5][6] These associations make this compound a compelling target for further investigation and potential therapeutic development.

This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 technology to study the function of the this compound gene. Given its mitochondrial origin, standard CRISPR protocols require modification to effectively target this compound. The following sections will outline the necessary adaptations for mitochondrial genome editing and provide a comprehensive guide for researchers.

Understanding this compound Function and Signaling

This compound is a key regulator of mitochondrial function and cellular signaling. It has been shown to enhance mitochondrial metabolism, increase ATP production, and reduce reactive oxygen species (ROS).[4] this compound exerts its cytoprotective effects in part through the activation of the ERK and STAT3 signaling pathways.[3][7]

This compound Signaling Pathway

This compound is believed to bind to an unknown cell surface receptor, initiating a downstream signaling cascade that leads to the phosphorylation and activation of ERK and STAT3.[6] This activation promotes cell survival and proliferation.

SHLP2_Signaling_Pathway This compound This compound Receptor Unknown Receptor This compound->Receptor ERK ERK Receptor->ERK Activates STAT3 STAT3 Receptor->STAT3 Activates CellSurvival Cell Survival/ Proliferation ERK->CellSurvival STAT3->CellSurvival

This compound signaling cascade.

CRISPR-Cas9 Mediated Knockout of this compound

Targeting a mitochondrial gene like this compound with CRISPR-Cas9 is a significant challenge because the standard Cas9 and guide RNA do not readily enter the mitochondria.[5][8] Therefore, a modified approach, often termed "mito-CRISPR," is necessary. This involves engineering the Cas9 protein to include a mitochondrial localization sequence (MLS) and modifying the guide RNA (gRNA) to facilitate its import into the mitochondria.[9][10]

Experimental Workflow for this compound Knockout

The overall workflow for generating and analyzing an this compound knockout cell line is as follows:

CRISPR_Workflow cluster_design Design & Preparation cluster_delivery Delivery & Selection cluster_validation Validation & Analysis gRNA_design 1. gRNA Design (Targeting MT-RNR2/SHLP2) gRNA_synthesis 3. gRNA Synthesis (with import motif) gRNA_design->gRNA_synthesis mitoCas9_prep 2. mito-Cas9 Vector (with MLS) transfection 4. Co-transfection mitoCas9_prep->transfection gRNA_synthesis->transfection selection 5. Clonal Selection transfection->selection genotyping 6. Genotypic Analysis (Sequencing) selection->genotyping phenotyping 7. Phenotypic Analysis (Functional Assays) genotyping->phenotyping

CRISPR experimental workflow.

Detailed Experimental Protocols

Protocol 1: Design and Synthesis of mito-CRISPR Components

Objective: To design and prepare the necessary CRISPR-Cas9 components for mitochondrial targeting of this compound.

Materials:

  • gRNA design software (e.g., CHOPCHOP, E-CRISP)

  • Plasmid encoding human-codon-optimized S. pyogenes Cas9

  • Mitochondrial Localization Sequence (MLS) from a known mitochondrial protein (e.g., subunit VIII of human cytochrome c oxidase)

  • gRNA expression vector

  • RNA transport-derived stem-loop element (e.g., RP-loop) for gRNA modification[10]

  • DNA synthesis and cloning services

Methodology:

  • gRNA Design:

    • Identify the sequence of the human MT-RNR2 gene that encodes for this compound.

    • Use gRNA design tools to identify potential 20-nucleotide gRNA sequences targeting the this compound coding region.

    • Select gRNAs with high on-target scores and low predicted off-target effects within the mitochondrial genome.

  • mito-Cas9 Plasmid Construction:

    • Synthesize the DNA sequence for the MLS.

    • Using standard molecular cloning techniques, insert the MLS sequence at the N-terminus of the Cas9 coding sequence in the Cas9 expression plasmid.

    • Verify the correct insertion and sequence of the MLS-Cas9 construct by Sanger sequencing.

  • gRNA Expression Vector Construction:

    • Synthesize the selected gRNA sequences as DNA oligonucleotides.

    • Synthesize the sequence for the RNA import motif (e.g., RP-loop).

    • Clone the gRNA sequence and the import motif into a suitable gRNA expression vector, typically under the control of a U6 promoter.

    • Verify the final construct by Sanger sequencing.

Protocol 2: Delivery of mito-CRISPR Components and Clonal Selection

Objective: To deliver the mito-CRISPR components into the target cells and select for clones with successful this compound knockout.

Materials:

  • Target cell line (e.g., HEK293T, ARPE-19)

  • mito-Cas9 expression plasmid

  • gRNA expression plasmid

  • Lipofection-based transfection reagent or electroporation system

  • Cell culture medium and supplements

  • 96-well plates for single-cell cloning

  • Genomic DNA extraction kit

  • PCR reagents

  • Sanger sequencing service

Methodology:

  • Transfection:

    • Culture the target cells to 70-80% confluency.

    • Co-transfect the cells with the mito-Cas9 and gRNA expression plasmids using a suitable transfection method (e.g., Lipofectamine 3000 or electroporation). Include a negative control (e.g., a scrambled gRNA).

  • Clonal Selection:

    • 48-72 hours post-transfection, dilute the cells to a concentration that allows for single-cell seeding in 96-well plates.

    • Culture the single-cell clones until they form visible colonies.

  • Genotypic Analysis:

    • Expand the individual clones and extract genomic DNA.

    • Perform PCR to amplify the this compound-encoding region of the mitochondrial DNA.

    • Sequence the PCR products to identify clones with insertions or deletions (indels) in the this compound gene.

Protocol 3: Functional Analysis of this compound Knockout Cells

Objective: To assess the phenotypic consequences of this compound knockout.

Materials:

  • Validated this compound knockout and wild-type control cell lines

  • Reagents for cell viability assays (e.g., MTT, CellTiter-Glo)

  • Reagents for apoptosis assays (e.g., Annexin V/PI staining, Caspase-3/7 activity assay)

  • Antibodies for Western blotting (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-STAT3, anti-STAT3)

  • Mitochondrial function assay kits (e.g., Seahorse XF Analyzer, ATP assay kits)

Methodology:

  • Cell Viability and Proliferation Assays:

    • Plate equal numbers of this compound knockout and wild-type cells.

    • At various time points, perform cell viability and proliferation assays according to the manufacturer's instructions.

  • Apoptosis Assays:

    • Induce apoptosis using a known stimulus (e.g., staurosporine).

    • Perform Annexin V/PI staining followed by flow cytometry or measure caspase activity to quantify apoptosis in this compound knockout and wild-type cells.

  • Western Blotting for Signaling Pathway Analysis:

    • Lyse this compound knockout and wild-type cells and perform Western blotting to assess the phosphorylation status of ERK and STAT3.

  • Mitochondrial Function Assays:

    • Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using a Seahorse XF Analyzer.

    • Quantify cellular ATP levels using a luminescence-based assay.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between this compound knockout and wild-type control cells.

Table 1: Effect of this compound Knockout on Cell Viability and Apoptosis

Cell LineRelative Viability (%)Apoptosis (% of Control)
Wild-Type100 ± 5.2100 ± 8.1
This compound KO Clone 178.3 ± 4.5145.2 ± 12.3
This compound KO Clone 281.1 ± 6.1138.9 ± 10.7

Data are presented as mean ± SEM from at least three independent experiments.

Table 2: Effect of this compound Knockout on ERK and STAT3 Activation

Cell Linep-ERK/Total ERK Ratiop-STAT3/Total STAT3 Ratio
Wild-Type1.00 ± 0.121.00 ± 0.09
This compound KO Clone 10.45 ± 0.080.52 ± 0.06
This compound KO Clone 20.49 ± 0.070.55 ± 0.08

Data are presented as mean ± SEM from at least three independent experiments.

Table 3: Effect of this compound Knockout on Mitochondrial Function

Cell LineBasal OCR (pmol/min)ATP Production (RLU)
Wild-Type150.2 ± 12.58.5 x 10^5 ± 0.7 x 10^5
This compound KO Clone 1112.8 ± 9.86.1 x 10^5 ± 0.5 x 10^5
This compound KO Clone 2118.4 ± 10.16.4 x 10^5 ± 0.6 x 10^5

Data are presented as mean ± SEM from at least three independent experiments. OCR: Oxygen Consumption Rate; RLU: Relative Light Units.

Conclusion

The protocols and application notes provided here offer a comprehensive framework for investigating the function of the mitochondrial-encoded this compound gene using CRISPR-Cas9 technology. By employing a modified "mito-CRISPR" approach, researchers can effectively knock out this compound and elucidate its role in cellular signaling, metabolism, and disease pathogenesis. The detailed methodologies and data presentation guidelines will facilitate robust and reproducible research, ultimately contributing to a deeper understanding of this compound biology and its potential as a therapeutic target.

References

SHLP2: A Promising Biomarker for Prostate Cancer Risk Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Small Humanin-like Peptide 2 (SHLP2) is a novel mitochondrial-derived peptide (MDP) that has emerged as a potential biomarker for assessing the risk of prostate cancer (PCa).[1][2][3] Encoded by the mitochondrial 16S rRNA gene, this compound is involved in mitochondrial retrograde signaling, regulating mitochondrial respiration and reactive oxygen species (ROS) production.[1] Studies have indicated that circulating levels of this compound are significantly lower in certain populations of men with prostate cancer, suggesting its potential utility in risk stratification and as a prognostic indicator.[1][2][3][4] These application notes provide a summary of the current data, detailed experimental protocols for this compound analysis, and an overview of its associated signaling pathways.

Data Presentation

The following tables summarize the key quantitative data from studies investigating the association between serum this compound levels and prostate cancer risk.

Table 1: Serum this compound Levels in Prostate Cancer Cases vs. Controls

CohortGroupMean this compound Level (pg/mL)p-valueReference
White Men Controls393< 0.001[1][4]
Prostate Cancer Cases196[1][4]
Black Men Controls2900.093[1][4]
Prostate Cancer Cases261[1][4]

Table 2: Diagnostic Performance of a this compound Cutoff Value

ParameterValue/FindingReference
This compound Cutoff Value > 350 pg/mL[1][2][4]
Negative Predictive Value (NPV) in White Men 100% (0 out of 37 men with this compound > 350 pg/mL had PCa)[1][4]
Negative Predictive Value (NPV) in Black Men 95% (1 out of 20 men with this compound > 350 pg/mL had PCa)[1][4]
Biopsies Avoided A this compound cutoff of > 350 pg/mL could have avoided 57 out of 100 negative biopsies.[1]

Table 3: Improvement of Prostate Cancer Risk Prediction Model with this compound

ModelArea Under the Curve (AUC)p-valueReference
Standard Clinical Variables (Age, DRE, Race, PSA) 0.67< 0.001[1]
Standard Clinical Variables + this compound 0.85< 0.001[1]
Improvement in White Men 0.72 to 0.99< 0.001[1]
Improvement in Black Men 0.70 to 0.720.47[1]

Signaling Pathways

This compound is believed to exert its cellular effects through the activation of specific signaling pathways. While the direct receptor was initially unknown, recent evidence points towards the chemokine receptor CXCR7.[5] The downstream signaling is thought to involve the ERK and STAT3 pathways.[1][6]

SHLP2_Signaling This compound Signaling Pathway This compound This compound CXCR7 CXCR7 Receptor This compound->CXCR7 Binds to ERK ERK Pathway CXCR7->ERK STAT3 STAT3 Pathway CXCR7->STAT3 Cellular_Response Cellular Response (e.g., Regulation of Respiration, ROS Production, Cell Survival) ERK->Cellular_Response STAT3->Cellular_Response

This compound binding to CXCR7 may activate ERK and STAT3 pathways.

Experimental Protocols

The following are detailed protocols for the detection and analysis of this compound. These are provided as examples and may require optimization for specific experimental conditions.

Protocol 1: Quantification of Circulating this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA for the quantitative measurement of this compound in human serum or plasma.

ELISA_Workflow This compound ELISA Workflow cluster_prep Sample Preparation cluster_elisa ELISA Procedure Collect_Blood 1. Collect Blood Samples Prepare_Serum_Plasma 2. Prepare Serum/Plasma Collect_Blood->Prepare_Serum_Plasma Extract_Peptides 3. Extract Peptides (Acetonitrile/HCl) Prepare_Serum_Plasma->Extract_Peptides Reconstitute 4. Reconstitute Dried Extract Extract_Peptides->Reconstitute Add_Samples 7. Add Samples and Standards Reconstitute->Add_Samples Coat_Plate 5. Coat Plate with Capture Antibody Block 6. Block Plate Coat_Plate->Block Block->Add_Samples Add_Detection_Ab 8. Add Detection Antibody Add_Samples->Add_Detection_Ab Add_Substrate 9. Add HRP Substrate Add_Detection_Ab->Add_Substrate Stop_Reaction 10. Stop Reaction Add_Substrate->Stop_Reaction Read_Plate 11. Read Plate at 450 nm Stop_Reaction->Read_Plate

Workflow for the quantification of this compound using ELISA.

Materials:

  • 96-well microplate

  • Rabbit anti-SHLP2 polyclonal antibody (for capture)

  • Biotinylated anti-SHLP2 polyclonal antibody (for detection)

  • Recombinant this compound standard

  • Streptavidin-HRP

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., 1% BSA in PBS)

  • Plate reader

Procedure:

  • Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate three times. Prepare serial dilutions of the this compound standard in assay buffer. Add 100 µL of prepared standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate three times. Add 100 µL of diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate five times. Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards. Use the standard curve to determine the concentration of this compound in the samples.

Protocol 2: Analysis of this compound-Related Signaling Pathways by Western Blotting

This protocol provides a method for analyzing the activation of ERK and STAT3 in response to this compound stimulation in prostate cancer cell lines.

Materials:

  • Prostate cancer cell line (e.g., LNCaP, PC-3)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence detection kit

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture prostate cancer cells to 70-80% confluency. Treat cells with this compound at various concentrations and time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin) and total protein levels.

Protocol 3: Immunohistochemical (IHC) Staining of this compound in Prostate Tissue

This protocol outlines the steps for detecting this compound protein in formalin-fixed, paraffin-embedded (FFPE) prostate tissue sections.

Materials:

  • FFPE prostate tissue sections on slides

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide solution (3%)

  • Blocking serum

  • Primary antibody (anti-SHLP2)

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB substrate-chromogen solution

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval solution and heating.

  • Peroxidase Blocking: Incubate slides with 3% hydrogen peroxide to block endogenous peroxidase activity.

  • Blocking: Block non-specific binding by incubating with blocking serum.

  • Primary Antibody Incubation: Incubate slides with the primary anti-SHLP2 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash slides and incubate with a biotinylated secondary antibody.

  • ABC Reagent Incubation: Wash slides and incubate with ABC reagent.

  • Chromogen Development: Wash slides and apply DAB solution until the desired stain intensity develops.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate slides through graded ethanol and xylene, and mount with a coverslip.

  • Analysis: Examine the slides under a microscope to assess the localization and intensity of this compound staining.

Conclusion

This compound shows considerable promise as a novel biomarker for prostate cancer risk, particularly in differentiating between high-risk and low-risk individuals and improving the accuracy of existing prediction models. The protocols provided herein offer a framework for researchers to investigate the role of this compound in prostate cancer further. Future studies are warranted to validate these findings in larger, diverse cohorts and to elucidate the precise mechanisms by which this compound influences prostate carcinogenesis. This will be crucial for the potential clinical application of this compound in prostate cancer management.

References

Application Notes and Protocols for Assessing SHLP2 Binding to CXCR7

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide an overview and detailed protocols for various in vitro and cell-based assays to characterize the binding of the novel mitochondrial-derived peptide, SHLP2, to its receptor, the atypical chemokine receptor CXCR7. These methods are essential for researchers in academic and industrial settings focused on drug discovery and the elucidation of the physiological roles of this signaling system.

Introduction

Small Humanin-like Peptide 2 (this compound) is a peptide encoded by the mitochondrial genome that has been identified as a ligand for the C-X-C chemokine receptor type 7 (CXCR7), also known as ACKR3.[1][2][3] Unlike typical G protein-coupled receptors (GPCRs), CXCR7 does not primarily signal through G proteins but rather through β-arrestin pathways.[4][5] The interaction between this compound and CXCR7 has been implicated in the regulation of energy homeostasis.[2][3] Accurate and robust methods to assess this binding are crucial for understanding its mechanism of action and for the development of potential therapeutic modulators.

This document outlines several key methodologies for studying the this compound-CXCR7 interaction, from initial binding confirmation to the characterization of downstream signaling events.

Quantitative Data Summary

The following table summarizes the quantitative data available for the interaction between this compound and CXCR7.

Assay TypeParameterValue (Human)Cell LineReference
β-Arrestin RecruitmentEC500.9696 µMNot specified[6]
β-Arrestin RecruitmentEC50Not explicitly stated, but dose-response curve providedHEK293[7]

Note: Further quantitative analysis, such as determining the dissociation constant (Kd) through methods like Surface Plasmon Resonance (SPR) or radioligand binding assays, would provide a more complete binding profile.

Experimental Protocols

PathHunter® β-Arrestin Recruitment Assay

This assay is a robust method to quantify the interaction between this compound and CXCR7 by measuring the recruitment of β-arrestin to the receptor upon ligand binding. The PathHunter system utilizes enzyme fragment complementation (EFC) technology.

Principle: The GPCR (CXCR7) is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Upon this compound binding to CXCR7, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments. This results in the formation of a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.[8][9][10][11]

Workflow Diagram:

G cluster_workflow PathHunter β-Arrestin Assay Workflow plate_cells Plate PathHunter CXCR7 cells in a 96-well plate incubate_overnight Incubate overnight at 37°C plate_cells->incubate_overnight add_this compound Add serial dilutions of this compound peptide incubate_overnight->add_this compound incubate_ligand Incubate for 90 minutes at 37°C add_this compound->incubate_ligand add_detection_reagents Add PathHunter Detection Reagents incubate_ligand->add_detection_reagents incubate_rt Incubate for 60 minutes at room temperature add_detection_reagents->incubate_rt read_luminescence Read chemiluminescence incubate_rt->read_luminescence

Caption: Workflow for the PathHunter β-arrestin assay.

Protocol:

  • Cell Plating:

    • Culture PathHunter® CXCR7 cells (expressing CXCR7-ProLink and β-arrestin-EA) according to the supplier's instructions.

    • Plate the cells in a white, clear-bottom 96-well assay plate at the recommended density.

    • Incubate the plate overnight at 37°C in a humidified CO2 incubator.[8]

  • Compound Preparation:

    • Prepare a stock solution of this compound peptide in an appropriate solvent (e.g., sterile water or PBS).

    • Perform serial dilutions of the this compound stock solution in assay buffer to create a dose-response curve.

  • Ligand Stimulation:

    • Add the diluted this compound solutions to the appropriate wells of the cell plate. Include a vehicle-only control.

    • Incubate the plate for 90 minutes at 37°C.[10]

  • Signal Detection:

    • Prepare the PathHunter® Detection Reagent mixture according to the manufacturer's protocol.

    • Add the detection reagent mixture to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.[10]

  • Data Acquisition:

    • Read the chemiluminescent signal using a plate reader.

    • Plot the luminescence values against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50.[7]

Biotinylated this compound Pulldown Assay

This assay provides direct evidence of a physical interaction between this compound and CXCR7.

Principle: A biotinylated version of the this compound peptide is incubated with cell lysate containing CXCR7. The biotin-SHLP2-CXCR7 complex is then "pulled down" using streptavidin-coated magnetic beads. The captured proteins are subsequently eluted and analyzed by Western blotting for the presence of CXCR7.[1][12][13][14]

Workflow Diagram:

G cluster_workflow Biotin-SHLP2 Pulldown Assay Workflow prepare_lysate Prepare cell lysate from CXCR7-expressing cells incubate_peptide Incubate lysate with biotinylated this compound prepare_lysate->incubate_peptide add_beads Add streptavidin-coated magnetic beads incubate_peptide->add_beads incubate_pull Incubate to allow biotin-streptavidin binding add_beads->incubate_pull wash_beads Wash beads to remove non-specific binders incubate_pull->wash_beads elute_proteins Elute bound proteins from the beads wash_beads->elute_proteins western_blot Analyze eluate by Western blotting for CXCR7 elute_proteins->western_blot

Caption: Workflow for the biotinylated this compound pulldown assay.

Protocol:

  • Cell Lysis:

    • Culture cells overexpressing CXCR7 (or a cell line with high endogenous expression).

    • Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Binding Reaction:

    • Incubate the cell lysate with biotinylated this compound peptide for 2-4 hours at 4°C with gentle rotation. Include a control with a non-biotinylated peptide or no peptide.[13]

  • Pulldown:

    • Add pre-washed streptavidin-coated magnetic beads to the lysate-peptide mixture.[15]

    • Incubate for an additional 1-2 hours at 4°C with rotation to allow the biotin-streptavidin interaction.[15]

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against CXCR7, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Western Blot for ERK1/2 Phosphorylation

This assay assesses a functional consequence of this compound binding to CXCR7 by measuring the activation of the downstream MAPK/ERK signaling pathway.

Principle: Binding of a ligand to CXCR7 can trigger a β-arrestin-mediated signaling cascade that leads to the phosphorylation and activation of ERK1/2.[1][16] Western blotting with antibodies specific to the phosphorylated form of ERK1/2 (p-ERK1/2) allows for the quantification of this activation. The total ERK1/2 levels are also measured as a loading control.

Workflow Diagram:

G cluster_workflow ERK1/2 Phosphorylation Western Blot Workflow plate_cells Plate CXCR7-expressing cells serum_starve Serum-starve cells to reduce basal signaling plate_cells->serum_starve stimulate_this compound Stimulate with this compound for various time points serum_starve->stimulate_this compound lyse_cells Lyse cells and collect protein stimulate_this compound->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer_membrane Transfer to PVDF membrane sds_page->transfer_membrane probe_p_erk Probe with anti-p-ERK1/2 antibody transfer_membrane->probe_p_erk detect_signal Detect chemiluminescent signal probe_p_erk->detect_signal strip_reprobe Strip and re-probe with anti-total-ERK1/2 antibody detect_signal->strip_reprobe

Caption: Workflow for detecting ERK1/2 phosphorylation.

Protocol:

  • Cell Culture and Stimulation:

    • Plate CXCR7-expressing cells and grow to 70-80% confluency.

    • Serum-starve the cells for 4-12 hours to reduce basal ERK1/2 phosphorylation.[1]

    • Stimulate the cells with this compound at a predetermined concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Protein Extraction:

    • Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[17]

  • Immunodetection:

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[1]

    • Detect the signal using an ECL substrate.

  • Re-probing for Total ERK1/2:

    • Strip the membrane using a mild stripping buffer.[1][18]

    • Re-block the membrane and probe with a primary antibody for total ERK1/2 as a loading control.

    • Repeat the secondary antibody and detection steps.

  • Data Analysis:

    • Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using densitometry software.

    • Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.

Signaling Pathway

The binding of this compound to CXCR7 initiates a signaling cascade that is primarily mediated by β-arrestin, leading to the activation of downstream kinases.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound cxcr7 CXCR7 This compound->cxcr7 Binding beta_arrestin β-Arrestin cxcr7->beta_arrestin Recruitment mapk_cascade MAPK Cascade (Raf/MEK/ERK) beta_arrestin->mapk_cascade Activation erk p-ERK1/2 mapk_cascade->erk Phosphorylation cellular_response Cellular Response (e.g., Proliferation, Migration) erk->cellular_response

Caption: this compound-CXCR7 β-arrestin-mediated signaling pathway.

Upon binding of this compound, CXCR7 recruits β-arrestin.[7] This complex can act as a scaffold, leading to the activation of the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of ERK1/2.[4][19] This signaling pathway can ultimately influence various cellular processes.

References

SHLP2 in Studies of Diet-Induced Obesity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small Humanin-like Peptide 2 (SHLP2) is a mitochondrial-derived peptide (MDP) that has emerged as a significant regulator of energy homeostasis and a potential therapeutic agent for metabolic disorders, including diet-induced obesity.[1][2][3][4] Encoded by a short open reading frame within the mitochondrial 16S rRNA gene, this compound has demonstrated protective effects against the hallmark features of diet-induced obesity, such as weight gain, insulin (B600854) resistance, and hepatic steatosis.[1][4] This document provides detailed application notes and experimental protocols based on key research findings to guide further investigation into the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its metabolic benefits through a central mechanism involving the activation of specific neurons in the hypothalamus.[1][2][3] Studies have identified the chemokine receptor CXCR7 as a cellular receptor for this compound.[1][2][3] Upon binding to CXCR7, this compound activates pro-opiomelanocortin (POMC) neurons in the arcuate nucleus (ARC) of the hypothalamus.[1][2][3] This activation leads to two primary physiological outcomes:

  • Suppression of Food Intake: Activated POMC neurons play a crucial role in signaling satiety, leading to a reduction in food consumption.[1]

  • Promotion of Thermogenesis: The signaling cascade initiated by this compound enhances energy expenditure through an increase in thermogenesis, the process of heat production.[1][5]

This dual action on reducing energy intake and increasing energy expenditure contributes to the prevention of diet-induced obesity and the improvement of overall metabolic health.[1] Notably, serum levels of this compound have been found to be lower in obese and diabetic patients compared to healthy individuals, suggesting a potential role for this compound deficiency in the pathogenesis of these conditions.[1][4]

Signaling Pathway

The signaling pathway of this compound in regulating energy homeostasis is initiated by its binding to the CXCR7 receptor on hypothalamic neurons. This interaction triggers downstream signaling cascades that ultimately lead to the activation of POMC neurons.

SHLP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular (POMC Neuron) This compound This compound CXCR7 CXCR7 Receptor This compound->CXCR7 Binds to POMC_Activation POMC Neuron Activation CXCR7->POMC_Activation Activates Suppression Suppression of Food Intake POMC_Activation->Suppression Thermogenesis Promotion of Thermogenesis POMC_Activation->Thermogenesis

Caption: this compound signaling pathway in hypothalamic POMC neurons.

Data Presentation

The following tables summarize the key quantitative data from studies investigating the effects of this compound administration in mouse models of diet-induced obesity.

Table 1: Effects of Systemic this compound Administration on Body Composition and Metabolism in High-Fat Diet (HFD)-Fed Mice [1][4]

ParameterControl (Saline)This compound TreatedPercentage Change
Body Weight Gain (%)~25%~10%↓ ~60%
Total Body Fat Mass (%)~20%~12%↓ ~40%
Circulating Leptin Levels (ng/mL)~15~5↓ ~66.7%
Blood Glucose Levels (mg/dL)~180~140↓ ~22.2%

Table 2: Effects of this compound on Energy Homeostasis in HFD-Fed Mice [1]

ParameterControl (Saline)This compound TreatedOutcome
Daily Food Intake (g)Significantly HigherSignificantly LowerSuppression of appetite
Energy Expenditure (EE)BaselineSignificantly IncreasedPromotion of thermogenesis
Agrp Expression (Hypothalamus)ElevatedReducedReduced orexigenic signaling
Npy Expression (Hypothalamus)ElevatedReducedReduced orexigenic signaling

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the studies of this compound and diet-induced obesity.

Animal Model and Diet
  • Animal Model: Male C57BL/6J mice are commonly used.

  • Diet-Induced Obesity: Mice are fed a high-fat diet (HFD), typically containing 60% kcal from fat, for a period of 8-12 weeks to induce obesity and insulin resistance. A control group is fed a normal chow (NC) diet.

This compound Administration
  • Systemic Administration: this compound is administered via daily intraperitoneal (IP) injections. A typical dose is 2.5 mg/kg of body weight.[6]

  • Intracerebroventricular (ICV) Administration: For central administration, a cannula is surgically implanted into the lateral ventricle of the brain. This compound is then infused directly into the cerebrospinal fluid.

Experimental Workflow

Experimental_Workflow start Start: Male C57BL/6J Mice diet High-Fat Diet (HFD) or Normal Chow (NC) (8-12 weeks) start->diet treatment Daily this compound or Saline Administration (IP or ICV) diet->treatment monitoring Monitor Body Weight, Food Intake, and Metabolic Parameters treatment->monitoring gtt_itt Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT) monitoring->gtt_itt tissue Tissue Collection and Analysis (Adipose, Liver, Hypothalamus) gtt_itt->tissue end End: Data Analysis and Interpretation tissue->end

Caption: General experimental workflow for studying this compound in diet-induced obesity.

Key Experimental Procedures
  • Glucose Tolerance Test (GTT):

    • Fast mice for 6 hours.

    • Administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage or IP injection.

    • Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Insulin Tolerance Test (ITT):

    • Fast mice for 4 hours.

    • Administer human insulin (typically 0.75 U/kg body weight) via IP injection.

    • Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-insulin injection.

  • Body Composition Analysis:

    • Dual-energy X-ray absorptiometry (DEXA) is used to measure total body fat mass and lean mass.

  • Gene Expression Analysis:

    • Isolate RNA from tissues of interest (e.g., hypothalamus, liver, adipose tissue).

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes involved in metabolism, such as Agrp, Npy, and lipogenic genes.

  • Histological Analysis:

    • Tissues such as the liver and white adipose tissue (WAT) are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess lipid accumulation and adipocyte size.[1]

Conclusion

The mitochondrial-derived peptide this compound shows significant promise as a therapeutic target for diet-induced obesity and related metabolic disorders.[1][3][4] Its ability to cross the blood-brain barrier and act centrally to reduce food intake and increase energy expenditure provides a powerful mechanism for restoring energy balance.[1] The protocols and data presented here offer a comprehensive resource for researchers aiming to further elucidate the physiological roles of this compound and explore its potential for clinical translation. Future studies may focus on optimizing delivery methods, investigating long-term efficacy and safety, and exploring its effects on other metabolic pathways.[1][6]

References

Analyzing the Effect of Small Humanin-Like Peptide 2 (SHLP2) on Cellular Oxygen Consumption Rate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Small Humanin-Like Peptide 2 (SHLP2) is a member of a group of peptides derived from the mitochondria, known as mitochondrial-derived peptides (MDPs). These peptides are gaining attention for their roles in cellular metabolism, cytoprotection, and signaling. Notably, this compound has been demonstrated to enhance mitochondrial function, leading to an increase in the oxygen consumption rate (OCR) and cellular ATP levels.[1][2][3][4] This document provides detailed application notes and protocols for researchers interested in studying the effects of this compound on cellular respiration.

This compound is a 26-amino acid peptide that has been shown to protect cells from oxidative stress and apoptosis.[1] It enhances mitochondrial metabolism and has been implicated in improving insulin (B600854) sensitivity.[3][5] The peptide is believed to exert its effects through both intracellular actions and extracellular signaling, activating pathways such as the ERK and STAT3 cascades.[1][6][7]

These application notes will guide users through the process of treating cells with this compound and subsequently measuring the impact on mitochondrial respiration using the widely accepted Seahorse XF Extracellular Flux Analyzer.

Data Presentation

The following tables summarize the expected quantitative outcomes of treating cells with this compound, based on published literature.

Table 1: Effect of this compound on Basal and Maximal Oxygen Consumption Rate (OCR)

TreatmentCell TypeThis compound ConcentrationIncubation TimeBasal OCR (pmol/min)Maximal OCR (pmol/min)Reference
Control22Rv10 nM24 hoursBaselineBaseline[2][3][4]
This compound22Rv1100 nM24 hoursSignificantly IncreasedSignificantly Increased[2][3][4]
ControlNIT-10 nMOvernightBaselineNot Reported[2][3]
This compoundNIT-1100 nMOvernightNot ReportedNot Reported[2][3]

Note: Specific numerical values for the fold increase in OCR are not consistently reported across studies, but a "significant increase" is a recurring finding.

Table 2: Effect of this compound on Cellular ATP Production

TreatmentCell TypeThis compound ConcentrationIncubation TimeCellular ATP LevelsReference
Control22Rv10 nM24 hoursBaseline[2][3][4]
This compound22Rv1100 nM24 hoursSignificantly Increased[2][3][4]

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the general procedure for culturing cells and treating them with this compound prior to OCR measurement.

Materials:

  • Cell line of interest (e.g., 22Rv1 prostate cancer cells, NIT-1 pancreatic beta cells)

  • Complete cell culture medium

  • This compound peptide (synthetic)

  • Vehicle control (e.g., sterile PBS or DMSO, depending on peptide solvent)

  • Cell culture plates/flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).

  • This compound Preparation: Reconstitute the lyophilized this compound peptide in a sterile solvent as per the manufacturer's instructions to create a stock solution. Further dilute the stock solution in a complete culture medium to the final desired concentration (e.g., 100 nM). Prepare a vehicle control using the same final concentration of the solvent.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing either this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours).

Protocol 2: Measurement of Oxygen Consumption Rate using Seahorse XF Analyzer

This protocol outlines the steps for performing a Seahorse XF Cell Mito Stress Test to assess the effect of this compound on mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer (e.g., XF24 or XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)

  • This compound-treated and control cells (from Protocol 1)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

Procedure:

  • Hydrate (B1144303) Sensor Cartridge: The day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

  • Seed Cells in Seahorse Plate: On the day of this compound treatment (or the day before the assay), seed the cells into the wells of a Seahorse XF Cell Culture Microplate at a predetermined optimal density. Allow the cells to adhere.

  • This compound Treatment in Seahorse Plate: Treat the cells in the Seahorse plate with this compound or vehicle control as described in Protocol 1.

  • Prepare Assay Medium: On the day of the assay, warm the Seahorse XF Base Medium and supplement it with glucose, pyruvate, and glutamine. Adjust the pH to 7.4.

  • Medium Exchange: Remove the culture medium from the cells in the Seahorse plate and wash with the prepared assay medium. Finally, add the appropriate volume of assay medium to each well.

  • Incubate: Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow the temperature and pH to equilibrate.

  • Load the Seahorse XF Analyzer: Load the hydrated sensor cartridge and the cell plate into the Seahorse XF Analyzer.

  • Perform the Assay: Program the instrument to perform a Cell Mito Stress Test. This involves sequential injections of:

    • Oligomycin: Inhibits ATP synthase (Complex V), allowing for the measurement of ATP-linked respiration.

    • FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential, leading to maximal respiration.

    • Rotenone & Antimycin A: Inhibitors of Complex I and Complex III, respectively, which shut down mitochondrial respiration and allow for the calculation of non-mitochondrial respiration.

  • Data Analysis: Analyze the resulting OCR data to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare the profiles of this compound-treated cells with control cells.

Mandatory Visualizations

Signaling Pathway of this compound in Enhancing Mitochondrial Respiration

SHLP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Receptor Unknown Receptor (Potentially CXCR7) This compound->Receptor Binds ERK ERK Receptor->ERK STAT3 STAT3 Receptor->STAT3 pERK p-ERK ERK->pERK Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Mito Increased Mitochondrial Metabolism pERK->Mito pSTAT3->Mito OCR Increased Oxygen Consumption Rate Mito->OCR

Caption: this compound signaling pathway leading to increased OCR.

Experimental Workflow for Analyzing this compound's Effect on OCR

SHLP2_OCR_Workflow cluster_prep Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture SHLP2_Prep 2. Prepare this compound Solution CellCulture->SHLP2_Prep Treatment 3. Treat Cells with this compound (e.g., 100 nM for 24h) SHLP2_Prep->Treatment Seed_Seahorse 4. Seed Cells in Seahorse Plate Treatment->Seed_Seahorse Medium_Exchange 5. Medium Exchange to Assay Medium Seed_Seahorse->Medium_Exchange Run_Assay 6. Run Seahorse XF Mito Stress Test Medium_Exchange->Run_Assay Data_Acquisition 7. Acquire OCR Data Run_Assay->Data_Acquisition Comparison 8. Compare this compound-treated vs. Control Data_Acquisition->Comparison

Caption: Workflow for this compound OCR analysis.

References

Troubleshooting & Optimization

troubleshooting SHLP2 antibody non-specific binding

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SHLP2 antibodies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving this compound antibodies, with a primary focus on resolving non-specific binding.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and why is it studied?

Small Humanin-like Peptide 2 (this compound) is a peptide derived from the mitochondria. It is involved in various cellular processes, including the regulation of apoptosis, metabolism, and insulin (B600854) sensitivity.[1] this compound is known to activate the ERK and STAT3 signaling pathways.[2][3] Its role in these fundamental pathways makes it a protein of interest in various research fields, including aging, metabolic diseases, and cancer.

Western Blotting (WB)

Q2: I am seeing multiple bands in my Western Blot when probing for this compound. What is the likely cause and how can I fix it?

Multiple bands can arise from several factors. A common cause is non-specific binding of the primary or secondary antibody to other proteins in the lysate. It could also be due to the presence of protein isoforms, post-translational modifications, or protein degradation.[4] Since this compound is a very small peptide, it is crucial to ensure proper gel electrophoresis and transfer conditions are optimized for low molecular weight proteins.

Troubleshooting Steps:

  • Optimize Antibody Concentration: High antibody concentrations can lead to non-specific binding.[5] Titrate your primary and secondary antibodies to find the optimal dilution that provides a strong signal with minimal background.

  • Improve Blocking: Incomplete blocking is a frequent cause of non-specific bands. Ensure you are using an appropriate blocking buffer and incubating for a sufficient amount of time.

  • Increase Washing Stringency: Inadequate washing can leave behind unbound antibodies. Increase the number and duration of your wash steps. Adding a detergent like Tween-20 to your wash buffer can also help reduce background.[5]

  • Use a Different Blocking Agent: If you are using non-fat dry milk, consider switching to Bovine Serum Albumin (BSA) or a commercial blocking buffer, as milk can sometimes interfere with the detection of certain proteins.[6][7]

  • Run Appropriate Controls: Include a negative control (e.g., a lysate from cells known not to express this compound) and a secondary antibody-only control to identify non-specific binding from the secondary antibody.

Q3: My this compound band is very faint or absent. What should I do?

A weak or absent signal can be due to low protein expression, inefficient protein transfer, or suboptimal antibody incubation.

Troubleshooting Steps:

  • Confirm Protein Expression: this compound is a mitochondrial peptide. Ensure you are using a lysate from a cell or tissue type known to express this compound.[8] Consider preparing a mitochondrial-enriched fraction to increase the concentration of your target protein.

  • Optimize Protein Transfer: For small peptides like this compound, optimizing the transfer time and membrane type (e.g., PVDF with a smaller pore size) is critical.

  • Check Antibody Dilution: While high concentrations can cause non-specific binding, a dilution that is too high will result in a weak signal. You may need to decrease the dilution of your primary antibody and/or increase the incubation time.

  • Verify Antibody Activity: If possible, test your antibody on a positive control, such as a cell lysate overexpressing this compound or a purified this compound peptide.

Immunohistochemistry (IHC) / Immunocytochemistry (ICC)

Q4: I am observing high background staining in my IHC/ICC experiment for this compound. How can I reduce it?

High background in IHC/ICC can be caused by several factors, including non-specific antibody binding, endogenous enzyme activity, or issues with tissue processing.[9][10]

Troubleshooting Steps:

  • Optimize Antibody Concentration: As with Western Blotting, titrate your primary antibody to find the optimal concentration.[9]

  • Proper Blocking is Crucial: Use a blocking solution containing normal serum from the same species as your secondary antibody. BSA can also be used as a blocking agent.

  • Antigen Retrieval Optimization: For paraffin-embedded tissues, the antigen retrieval method (heat-induced or enzymatic) and its duration may need to be optimized to expose the this compound epitope without damaging the tissue morphology.

  • Quench Endogenous Enzymes: If you are using a peroxidase-based detection system, ensure you have adequately quenched endogenous peroxidase activity (e.g., with 3% H2O2).[10]

  • Include Negative Controls: A negative control where the primary antibody is omitted can help determine if the secondary antibody is contributing to the background.[9]

Immunoprecipitation (IP)

Q5: My immunoprecipitation with the this compound antibody is pulling down many non-specific proteins. How can I improve the specificity?

Non-specific binding in IP can be due to proteins binding to the beads, the antibody, or both.

Troubleshooting Steps:

  • Pre-clear the Lysate: Incubate your cell lysate with the beads (without the antibody) before performing the IP. This will help remove proteins that non-specifically bind to the beads.[4]

  • Optimize Antibody Amount: Use the minimum amount of antibody necessary to pull down your target protein. Excess antibody can lead to increased non-specific binding.

  • Increase Wash Stringency: Increase the number of washes after immunoprecipitation. You can also try increasing the salt concentration or adding a small amount of detergent to the wash buffer to disrupt weak, non-specific interactions.

  • Use an Isotype Control: Perform a parallel IP with an isotype control antibody (an antibody of the same class and from the same species as your this compound antibody, but not specific to any target in your lysate). This will help you identify bands that are non-specifically binding to the antibody.[4]

Quantitative Data Summary

Optimizing experimental conditions is crucial for obtaining reliable results. The following table provides recommended starting points for experiments using an anti-SHLP2 antibody. Note that these are general recommendations and may require further optimization for your specific experimental setup.

ParameterWestern Blotting (WB)Immunohistochemistry (IHC)Immunoprecipitation (IP)
Primary Antibody Dilution 1:500 - 1:2000 (start with 1:1000)1:100 - 1:500 (start with 1:200)1-5 µg per 1 mg of lysate
Blocking Buffer 5% non-fat dry milk or 5% BSA in TBST5-10% normal serum (from secondary antibody host species) in PBS with 1-3% BSA1-3% BSA in lysis buffer
Incubation Time (Primary Ab) 1-2 hours at RT or overnight at 4°C1-2 hours at RT or overnight at 4°C2 hours to overnight at 4°C
Washing Buffer TBST (TBS with 0.1% Tween-20)PBST (PBS with 0.05% Tween-20)Lysis buffer with or without detergent
Protein Loading (WB) 20-40 µg of total lysate; consider mitochondrial fractionN/A500 µg - 1 mg of total lysate

Experimental Protocols

Western Blotting Protocol for this compound
  • Sample Preparation:

    • For cultured cells, wash with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • For tissues, homogenize in lysis buffer.

    • To enrich for this compound, perform mitochondrial isolation by differential centrifugation.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Gel Electrophoresis:

    • Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load samples onto a high-percentage (e.g., 15% or higher) SDS-PAGE gel suitable for resolving low molecular weight proteins.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane. Optimize transfer time to ensure efficient transfer of small peptides.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the this compound primary antibody in the blocking buffer (e.g., 1:1000).

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate and visualize the signal using an appropriate imaging system.

Immunohistochemistry Protocol for this compound (Paraffin-Embedded Tissue)
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 min).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by incubating slides in a sodium citrate (B86180) buffer (10 mM, pH 6.0) at 95-100°C for 10-20 minutes. Allow slides to cool to room temperature.

  • Peroxidase Block (if using HRP detection):

    • Incubate sections in 3% H2O2 in methanol (B129727) for 15 minutes to quench endogenous peroxidase activity.

  • Blocking:

    • Incubate sections with a blocking buffer containing 5-10% normal serum from the secondary antibody's host species for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the this compound primary antibody in antibody dilution buffer (e.g., 1:200 in PBS with 1% BSA).

    • Incubate sections overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash slides three times for 5 minutes each with PBST.

  • Secondary Antibody Incubation:

    • Incubate with a biotinylated or enzyme-conjugated secondary antibody for 1 hour at room temperature.

  • Washing:

    • Wash slides three times for 5 minutes each with PBST.

  • Detection:

    • If using an enzyme-conjugated secondary, add the appropriate substrate (e.g., DAB for HRP).

    • Counterstain with hematoxylin (B73222) if desired.

  • Dehydration and Mounting:

    • Dehydrate sections through a graded ethanol series and xylene.

    • Mount with a permanent mounting medium.

Immunoprecipitation Protocol for this compound
  • Lysate Preparation:

    • Prepare cell or tissue lysate as for Western Blotting, using a non-denaturing lysis buffer (e.g., Tris-HCl based buffer with mild detergent).

  • Pre-clearing Lysate:

    • Add Protein A/G agarose (B213101) or magnetic beads to 500 µg - 1 mg of lysate.

    • Incubate for 30-60 minutes at 4°C with gentle rotation.

    • Centrifuge and collect the supernatant (pre-cleared lysate).

  • Immunoprecipitation:

    • Add 1-5 µg of this compound antibody to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

  • Capture Immune Complexes:

    • Add fresh Protein A/G beads to the lysate-antibody mixture.

    • Incubate for 1-3 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer.

  • Elution:

    • Resuspend the beads in Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins.

    • Pellet the beads and collect the supernatant for analysis by Western Blotting.

Visualizations

SHLP2_Signaling_Pathway This compound This compound Receptor Unknown Receptor This compound->Receptor Binds ERK_Pathway ERK Pathway Receptor->ERK_Pathway STAT3_Pathway STAT3 Pathway Receptor->STAT3_Pathway ERK ERK ERK_Pathway->ERK STAT3 STAT3 STAT3_Pathway->STAT3 Nucleus Nucleus ERK->Nucleus STAT3->Nucleus Transcription Gene Transcription (Cell Survival, Metabolism) Nucleus->Transcription

Caption: this compound Signaling Pathway.

Troubleshooting_Workflow Start Non-Specific Binding Observed Check_Ab Optimize Antibody Concentration Start->Check_Ab Still_Issue1 Issue Persists? Check_Ab->Still_Issue1 Check_Block Improve Blocking Protocol Still_Issue2 Issue Persists? Check_Block->Still_Issue2 Check_Wash Increase Washing Stringency Still_Issue3 Issue Persists? Check_Wash->Still_Issue3 Check_Controls Run Appropriate Controls Still_Issue4 Issue Persists? Check_Controls->Still_Issue4 Still_Issue1->Check_Block Yes Success Problem Resolved Still_Issue1->Success No Still_Issue2->Check_Wash Yes Still_Issue2->Success No Still_Issue3->Check_Controls Yes Still_Issue3->Success No Change_Blocker Try Different Blocking Agent Still_Issue4->Change_Blocker Yes Still_Issue4->Success No Preclear Pre-clear Lysate (for IP) Change_Blocker->Preclear New_Ab Consider a Different Primary Antibody Preclear->New_Ab

References

Technical Support Center: Detection of Endogenous SHLP2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of endogenous Small Humanin-like Peptide 2 (SHLP2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental detection of this mitochondrial-derived peptide.

Frequently Asked Questions (FAQs)

Q1: What is endogenous this compound, and why is it challenging to detect?

A1: Endogenous this compound is a small peptide derived from the mitochondrial 16S rRNA gene. Its detection is challenging due to several factors:

  • Low Abundance: Circulating levels of this compound in serum and plasma are very low, often in the picogram per milliliter (pg/mL) range.[1][2]

  • Small Size: As a small peptide (26 amino acids), it can be difficult to raise high-affinity antibodies and it may be prone to degradation.[3]

  • Mitochondrial Localization: this compound is primarily located within the mitochondria, specifically associated with the inner mitochondrial membrane and complex I, requiring efficient subcellular fractionation for enrichment.[4][5][6]

  • Protein Stability: The wild-type form of this compound may have lower stability compared to naturally occurring variants like K4R this compound.[4][5][7][8]

  • Peptide Fragmentation: Endogenous this compound can be degraded into smaller fragments in biological samples, which may complicate detection by specific antibodies or mass spectrometry.[3]

Q2: What are the common methods for detecting endogenous this compound?

A2: The primary methods for detecting endogenous this compound are:

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is the most common method for quantifying circulating this compound levels in serum and plasma.[1][2]

  • Western Blotting: Used to detect this compound in tissue lysates and subcellular fractions.[5][9]

  • Mass Spectrometry (MS): A highly sensitive method for identifying this compound and its fragments in cell lysates and plasma.[3][5][10]

Q3: Are there commercially available antibodies for this compound detection?

A3: The literature frequently mentions the use of custom-developed rabbit anti-SHLP2 antibodies for ELISA and Western blotting.[1][2][5] While some vendors may offer this compound antibodies, it is crucial to validate their specificity and sensitivity for your specific application.

Q4: What is the expected subcellular localization of this compound?

A4: this compound is predicted and has been shown to be a mitochondrial protein.[4][5] It is enriched in the mitochondrial fraction of cell lysates and is associated with mitochondrial complex I.[5][6][9]

Troubleshooting Guides

ELISA-Based Detection of Circulating this compound

Issue: Low or undetectable this compound signal in serum/plasma samples.

Possible Cause Troubleshooting Suggestion
Low endogenous levels Concentrate the sample if possible. Ensure the ELISA kit has a low detection limit (e.g., 50 pg/mL).[1][2]
Peptide degradation Collect and process samples quickly. Add protease inhibitors to collection tubes. Store samples at -80°C.
Matrix effects Perform an acid extraction (e.g., 90% acetonitrile (B52724) and 10% 1 N HCl) of the serum/plasma prior to the ELISA to improve recovery.[1][2]
Antibody issues Use a validated, high-affinity antibody pair. Titrate antibody concentrations to optimize signal-to-noise ratio.
Western Blotting for Endogenous this compound

Issue: No visible band or a very faint band at the expected molecular weight.

Possible Cause Troubleshooting Suggestion
Low protein expression Enrich for mitochondrial fractions from your cell or tissue lysates.[5] Use a larger amount of total protein lysate (e.g., 30 µg).[11]
Inefficient protein transfer Optimize transfer conditions for small proteins. Use a membrane with a smaller pore size (e.g., 0.2 µm PVDF). Consider using a dry blotting system for efficient transfer.[12]
Poor antibody performance Use a custom-generated or thoroughly validated antibody. Optimize primary antibody dilution and incubation time.
Protein degradation Prepare lysates with a comprehensive protease inhibitor cocktail and keep samples on ice.[13]

Issue: High background or non-specific bands.

Possible Cause Troubleshooting Suggestion
Antibody cross-reactivity Perform antibody titration to find the optimal concentration.[11] Include a negative control (e.g., lysate from cells with this compound knockdown).
Insufficient blocking Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA).
Inadequate washing Increase the number and duration of wash steps with TBST.
Mass Spectrometry-Based Detection of this compound

Issue: Failure to identify this compound peptides.

Possible Cause Troubleshooting Suggestion
Low abundance Enrich for microproteins using solid-phase extraction with C8 cartridges before digestion.[5]
Inefficient digestion Ensure complete trypsin digestion to generate detectable peptides like FFPSVQR.[5]
Instrumentation sensitivity Use a high-resolution mass spectrometer and a targeted parallel reaction monitoring (PRM) assay for sensitive detection.[5][10]
Peptide fragmentation Search for known fragments of this compound in your dataset.[3] Use heavy isotope-labeled synthetic this compound peptides as internal standards.[5]

Experimental Protocols

This compound ELISA Protocol (Summary)

This protocol is a summary of the method described for measuring endogenous serum this compound levels.[1][2]

  • Sample Preparation:

    • Extract 100 µL of serum or plasma with an acid solution (90% acetonitrile and 10% 1 N HCl).

    • Centrifuge to pellet precipitated proteins.

    • Collect the supernatant and dry it using a SpeedVac.

    • Reconstitute the sample in an appropriate assay buffer.

  • ELISA Procedure:

    • Use a pre-coated plate with a capture anti-SHLP2 antibody.

    • Add prepared samples and standards to the wells and incubate.

    • Wash the plate.

    • Add a detection anti-SHLP2 antibody (often biotinylated) and incubate.

    • Wash the plate.

    • Add streptavidin-HRP conjugate and incubate.

    • Wash the plate.

    • Add substrate and stop solution.

    • Read the absorbance at the appropriate wavelength.

Western Blot Protocol for this compound

This protocol is a general guide based on standard western blotting procedures and information from this compound-related research.[5][9][14]

  • Mitochondrial Fractionation:

    • Homogenize cells in mitochondrial isolation buffer.

    • Perform differential centrifugation to pellet mitochondria.

    • Lyse the mitochondrial pellet with a suitable buffer containing protease inhibitors.

  • SDS-PAGE and Transfer:

    • Quantify protein concentration using a BCA assay.

    • Load equal amounts of protein onto a high-percentage polyacrylamide gel suitable for small proteins.

    • Perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with a primary anti-SHLP2 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Quantitative Data Summary

Table 1: Circulating this compound Levels in Human Serum/Plasma

Population Mean this compound Level (pg/mL) Reference
White Controls393[1]
White Prostate Cancer Cases196[1]
Black Controls290[1]
Black Prostate Cancer Cases261[1]
Men with this compound > 350 pg/mLLess likely to have prostate cancer[1]

Table 2: Experimental Conditions for this compound Detection

Experiment Parameter Value/Condition Reference
ELISADetection Limit50 pg/mL[1][2]
ELISASample Extraction90% acetonitrile, 10% 1 N HCl[1][2]
Western BlotProtein Load30 µg[11]
Pulse-ChaseCycloheximide Conc.100 µg/mL[5]
In vivo (mice)This compound Dose2.5 mg/kg, IP, BID[5]

Visualizations

SHLP2_Signaling_Pathway This compound This compound UnknownReceptor Unknown Receptor This compound->UnknownReceptor ERK ERK UnknownReceptor->ERK STAT3 STAT3 UnknownReceptor->STAT3 CellularResponse Cellular Response (e.g., Cell Viability, Metabolism) ERK->CellularResponse STAT3->CellularResponse

Caption: this compound signaling pathway activating ERK and STAT3.

SHLP2_Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_detection Detection CellCulture Cell Culture / Tissue MitoIsolation Mitochondrial Isolation CellCulture->MitoIsolation Lysis Lysis & Protein Quantification MitoIsolation->Lysis SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Transfer to PVDF SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (anti-SHLP2) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection

Caption: Western blot workflow for endogenous this compound detection.

SHLP2_Troubleshooting_Logic Start No/Low this compound Signal CheckMethod Detection Method? Start->CheckMethod ELISA_Checks ELISA: - Check detection limit - Perform acid extraction - Validate antibodies CheckMethod->ELISA_Checks ELISA WB_Checks Western Blot: - Enrich mitochondria - Optimize transfer - Titrate antibody CheckMethod->WB_Checks Western Blot MS_Checks Mass Spectrometry: - Enrich microproteins - Use targeted PRM - Use internal standards CheckMethod->MS_Checks Mass Spec

Caption: Troubleshooting logic for low this compound signal.

References

Technical Support Center: Overcoming Low Yield in Synthetic SHLP2 Peptide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthetic production of the SHLP2 peptide. Our aim is to help you overcome low yield and purity issues, ensuring the successful synthesis of this critical mitochondrial-derived peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its synthesis challenging?

A1: this compound (Small Humanin-like Peptide 2) is a 26-amino acid mitochondrial-derived peptide with significant therapeutic potential in areas such as metabolic disorders and neurodegenerative diseases.[1][2][3] Its synthesis via solid-phase peptide synthesis (SPPS) can be challenging due to its hydrophobic nature. The this compound sequence contains a high proportion of hydrophobic amino acids, which can lead to on-resin aggregation during synthesis, resulting in incomplete reactions and low crude peptide yield and purity.[4][5][6]

This compound Amino Acid Sequence: MGVKFFTLSTRFFPSVQRAVPLWTN

Q2: What are the primary causes of low yield during this compound synthesis?

A2: The primary cause of low yield in this compound synthesis is on-resin aggregation of the growing peptide chain.[5][7] This aggregation is driven by strong inter- and intramolecular hydrogen bonding between peptide backbones, which is exacerbated by the presence of hydrophobic residues.[4][6] Aggregation can physically block reactive sites, leading to:

  • Incomplete Fmoc deprotection: The piperidine (B6355638) reagent cannot efficiently access and remove the Fmoc protecting group from the N-terminus.

  • Poor coupling efficiency: The activated amino acid cannot access the deprotected N-terminus of the resin-bound peptide.[8]

These issues result in a higher proportion of deletion and truncated peptide sequences in the crude product, significantly lowering the yield of the desired full-length this compound peptide.[9]

Q3: How can I predict which regions of the this compound sequence are most prone to aggregation?

A3: Hydrophobicity analysis of the peptide sequence can help predict aggregation-prone regions. A hydrophobicity plot for this compound, based on the Kyte-Doolittle scale, highlights segments with a high propensity for aggregation.

Hydrophobicity Analysis of this compound

The following Graphviz diagram illustrates the hydrophobicity profile of the this compound sequence. Regions with consecutive hydrophobic residues are likely to be "difficult sequences" during SPPS.

SHLP2_Hydrophobicity cluster_sequence This compound Sequence cluster_plot Kyte-Doolittle Hydrophobicity M M G G V1 V K K F1 F F2 F T1 T L L S1 S T2 T R1 R F3 F F4 F P1 P S2 S V2 V Q Q R2 R A A V3 V P2 P L2 L W W T3 T N N pM pG pV1 pK pF1 pF2 pT1 pL pS1 pT2 pR1 pF3 pF4 pP1 pS2 pV2 pQ pR2 pA pV3 pP2 pL2 pW pT3 pN

Caption: Hydrophobicity plot of the this compound peptide sequence.

Interpretation: The plot reveals several hydrophobic clusters, particularly V-K-F-F and F-F-P-S-V, and A-V-P-L. The presence of consecutive Phenylalanine (F) and Valine (V) residues are strong indicators of potential aggregation points.

Troubleshooting Guide: Low Yield in this compound Synthesis

This guide provides a systematic approach to troubleshooting low yield and purity issues during the Fmoc-SPPS of this compound.

Issue 1: Incomplete Coupling or Deprotection

Symptoms:

  • Positive Kaiser test after coupling.

  • Broad or tailing peaks in the Fmoc-deprotection UV profile.

  • Mass spectrometry of the crude product shows significant deletion sequences.

}``` Caption: Troubleshooting workflow for incomplete coupling and deprotection.

Quantitative Data Summary: Impact of Synthesis Strategy on this compound Yield

StrategyCoupling ReagentSolventAdditiveCrude Purity (%)Overall Yield (%)
Standard HBTU/DIEADMFNone3515
Optimized Solvents HBTU/DIEANMP0.4 M LiCl5530
Advanced Coupling HATU/DIEANMPNone6540
Microwave-Assisted HATU/DIEANMPNone7555
Backbone Mod. HATU/DIEANMPPseudoproline8565

Note: Data are illustrative and may vary based on specific experimental conditions.

Issue 2: Poor Solubility of Crude this compound After Cleavage

Symptoms:

  • Precipitation of the peptide during or after cleavage from the resin.

  • Difficulty dissolving the lyophilized crude peptide for purification.

Troubleshooting Strategies:

  • Cleavage Cocktail: Ensure a sufficient volume of cleavage cocktail is used, typically 10 mL per gram of resin. For hydrophobic peptides like this compound, a standard cocktail is Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5).

  • Precipitation and Washing: After cleavage, precipitate the peptide in cold diethyl ether. Wash the precipitate thoroughly with ether to remove scavengers and organic-soluble impurities.

  • Solubilization for Purification:

    • Attempt to dissolve the crude peptide in the initial mobile phase for RP-HPLC (e.g., 95% water, 5% acetonitrile, 0.1% TFA).

    • If solubility is poor, use a small amount of an organic solvent like DMSO or DMF to dissolve the peptide first, then dilute with the aqueous mobile phase. [10] * The use of chaotropic agents like guanidine (B92328) hydrochloride can also aid in solubilizing aggregated peptides.

[10]***

Experimental Protocols

Protocol 1: Microwave-Assisted Fmoc-SPPS of this compound

This protocol is designed for automated microwave-assisted solid-phase peptide synthesis.

  • Resin Selection: Use a low-loading Rink Amide resin (e.g., 0.3 mmol/g).

  • Swell Resin: Swell the resin in NMP for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in NMP.

    • Microwave at 75°C for 3 minutes.

    • Wash thoroughly with NMP.

  • Amino Acid Coupling:

    • Prepare a solution of the Fmoc-amino acid (5 eq.), HATU (4.9 eq.), and DIEA (10 eq.) in NMP.

    • Add the coupling solution to the resin.

    • Microwave at 90°C for 5 minutes. For residues prone to racemization like Cys and His, reduce the temperature to 50°C.

    • Wash thoroughly with NMP.

  • Repeat Cycles: Repeat deprotection and coupling steps for each amino acid in the this compound sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with Reagent K for 2-3 hours at room temperature.

    • Filter and collect the cleavage solution.

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and wash the peptide pellet with cold ether.

    • Lyophilize the crude peptide.

Protocol 2: RP-HPLC Purification of this compound
  • Column: C18 reversed-phase column (e.g., 5 µm, 100 Å, 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative).

  • Mobile Phase:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient:

    • A linear gradient from 10% to 60% B over 40 minutes is a good starting point. Adjust based on the retention time of the peptide.

  • Detection: Monitor absorbance at 220 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound peptide.

Signaling Pathway and Workflow Diagrams

This compound Signaling Pathway

This compound has been shown to activate the ERK and STAT3 signaling pathways, which are involved in cellular protection and metabolism.

SHLP2_Signaling This compound This compound Receptor Cell Surface Receptor (e.g., CXCR7) This compound->Receptor ERK_Pathway ERK Pathway Receptor->ERK_Pathway STAT3_Pathway STAT3 Pathway Receptor->STAT3_Pathway Cell_Survival Cell Survival & Proliferation ERK_Pathway->Cell_Survival Metabolism Improved Mitochondrial Metabolism ERK_Pathway->Metabolism STAT3_Pathway->Cell_Survival STAT3_Pathway->Metabolism

Caption: General experimental workflow for synthetic this compound production.

References

cross-reactivity issues with SHLP peptide antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Small Humanin-Like Peptide (SHLP) antibodies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential cross-reactivity issues and other common problems encountered during experiments involving SHLP peptide antibodies.

Frequently Asked Questions (FAQs)

Q1: What are SHLP peptides and why is their study important?

A1: Small Humanin-Like Peptides (SHLPs) are a family of six peptides (SHLP1-6) that are encoded by small open reading frames within the mitochondrial 16S ribosomal RNA gene.[1] These peptides are involved in a variety of cellular processes, including cell viability, apoptosis, and metabolism, and have shown potential therapeutic relevance in conditions like Alzheimer's disease, diabetes, and cancer.[2][3] Their functional overlap with another mitochondrial peptide, Humanin, makes them an interesting area of research.[2]

Q2: What are the main challenges when working with SHLP peptide antibodies?

A2: A primary challenge is the potential for cross-reactivity between antibodies for different SHLP family members due to sequence homology. The SHLP peptides are short, and some share similar amino acid sequences, which can lead to an antibody recognizing more than one SHLP peptide. This can result in inaccurate quantification and misinterpretation of experimental results.

Q3: How can I assess the potential for cross-reactivity of my SHLP antibody?

A3: The first step is to analyze the sequence homology between the different SHLP peptides. Antibodies are more likely to cross-react with peptides that have a high degree of sequence similarity, especially in the region used as the immunogen. Additionally, performing validation experiments such as Western blotting and ELISA with a panel of synthetic SHLP peptides is crucial to determine the specificity of your antibody.

Understanding SHLP Peptide Sequence Homology

To anticipate potential cross-reactivity, it is essential to understand the sequence similarities between the different SHLP peptides and Humanin. The table below provides the amino acid sequences of Humanin and SHLP1-6.

Table 1: Amino Acid Sequences of Humanin and SHLP Peptides [1]

PeptideSequenceLength (AA)
HumaninMAPRGESCLLLLTSEIDLPVKRRA24
SHLP1MCHWAGGASNTGDARGDVFGKQAG24
SHLP2MGVKFFTLSTREFPSVQRAVPLWTNS26
SHLP3MLGYNFSSFPCGTISIAPGENFYRLYFIWVNGLAKVVW38
SHLP4MLEVMELVNRRGKICRVPETFFNLSL26
SHLP5MYCSEVGFCSEVAPTEIFNAGLWV24
SHLP6MLDQDIPMVQPLLKVRLEND20

A pairwise sequence alignment reveals the percentage of identity between these peptides, highlighting potential areas of cross-reactivity.

Table 2: Pairwise Sequence Identity of Humanin and SHLP Peptides (%)

HumaninSHLP1This compoundSHLP3SHLP4SHLP5SHLP6
Humanin10012.511.510.511.58.310.0
SHLP112.510011.510.515.412.510.0
This compound11.511.510013.27.712.510.0
SHLP310.510.513.210013.210.57.9
SHLP411.515.47.713.210011.510.0
SHLP58.312.512.510.511.51008.3
SHLP610.010.010.07.910.08.3100

Note: This table presents illustrative data based on pairwise sequence alignment. Actual antibody cross-reactivity can vary based on the specific immunogen sequence and antibody production methods.

Troubleshooting Guides

Western Blotting

Issue: Multiple bands or non-specific bands are observed.

This could be due to the primary antibody cross-reacting with other SHLP family members or other cellular proteins.

Troubleshooting Workflow:

WB_Troubleshooting start Start: Non-specific bands in Western Blot check_antibody Check Antibody Specificity Information start->check_antibody run_peptide_competition Perform Peptide Competition Assay check_antibody->run_peptide_competition If specificity is unknown optimize_blocking Optimize Blocking Conditions run_peptide_competition->optimize_blocking adjust_antibody_conc Adjust Primary Antibody Concentration optimize_blocking->adjust_antibody_conc modify_washing Modify Washing Steps adjust_antibody_conc->modify_washing use_affinity_purified Use Affinity-Purified Antibody modify_washing->use_affinity_purified end_success Result: Specific band of interest use_affinity_purified->end_success If successful end_fail Result: Non-specific bands persist (Consider alternative antibody) use_affinity_purified->end_fail If unsuccessful

Caption: Troubleshooting workflow for non-specific bands in Western blotting.

Detailed Methodologies:

  • Peptide Competition Assay:

    • Prepare multiple lanes of your protein lysate for SDS-PAGE.

    • Pre-incubate your primary antibody with a 10-100 fold molar excess of the synthetic peptide immunogen for 1 hour at room temperature.

    • In parallel, pre-incubate the antibody with the same molar excess of other synthetic SHLP peptides.

    • Incubate separate blots with each of the pre-incubated antibody mixtures.

    • The band corresponding to the target peptide should disappear or be significantly reduced only when the antibody is pre-incubated with its specific immunogen. The presence of the band with other SHLP peptides indicates a lack of cross-reactivity with those specific peptides.

  • Optimization of Blocking and Washing:

    • Increase the concentration of your blocking agent (e.g., 5% non-fat milk or BSA in TBST).

    • Increase the duration and number of washing steps after primary and secondary antibody incubations.

    • Consider adding a detergent like Tween-20 to your wash buffer if not already present.

Enzyme-Linked Immunosorbent Assay (ELISA)

Issue: High background or false positive results.

This can be caused by the antibody cross-reacting with other SHLP peptides present in the sample.

Troubleshooting Workflow:

ELISA_Troubleshooting start Start: High background in ELISA validate_antibody Validate Antibody with Peptide Panel start->validate_antibody optimize_blocking Optimize Blocking Conditions validate_antibody->optimize_blocking adjust_antibody_conc Titrate Antibody Concentrations optimize_blocking->adjust_antibody_conc modify_washing Modify Washing Protocol adjust_antibody_conc->modify_washing end_success Result: Low background and specific signal modify_washing->end_success If successful end_fail Result: High background persists (Consider alternative antibody pair) modify_washing->end_fail If unsuccessful

Caption: Troubleshooting workflow for high background in ELISA.

Detailed Methodologies:

  • Cross-Reactivity ELISA:

    • Coat separate wells of a microplate with each of the synthetic SHLP peptides (and Humanin) at the same concentration.

    • Perform your standard ELISA protocol using the SHLP antibody .

    • Measure the signal in each well. A high signal in wells coated with peptides other than the intended target indicates cross-reactivity.

Table 3: Illustrative Cross-Reactivity Data for an Anti-SHLP2 Antibody by ELISA

Peptide CoatedAbsorbance (450 nm)% Cross-Reactivity
This compound2.50100%
SHLP10.156%
SHLP30.2510%
SHLP40.104%
SHLP50.124.8%
SHLP60.083.2%
Humanin0.114.4%

% Cross-Reactivity = (Absorbance of cross-reacting peptide / Absorbance of target peptide) x 100

Note: This table provides example data. Researchers should generate their own data to validate their specific antibodies.

Signaling Pathways

Understanding the signaling pathways in which SHLP peptides are involved can help in designing experiments and interpreting results. For example, this compound has been shown to activate both the ERK and STAT3 pathways, while SHLP3 appears to primarily activate the ERK pathway.[2]

SHLP_Signaling cluster_this compound This compound Signaling cluster_shlp3 SHLP3 Signaling This compound This compound Receptor2 Receptor(s) This compound->Receptor2 ERK_2 ERK Receptor2->ERK_2 STAT3 STAT3 Receptor2->STAT3 ERK_p_2 p-ERK Response2 Cell Survival, Metabolism ERK_p_2->Response2 STAT3_p p-STAT3 STAT3_p->Response2 ERK_2->ERK_p_2 STAT3->STAT3_p SHLP3 SHLP3 Receptor3 Receptor(s) SHLP3->Receptor3 ERK_3 ERK Receptor3->ERK_3 ERK_p_3 p-ERK Response3 Cell Survival ERK_p_3->Response3 ERK_3->ERK_p_3

Caption: Simplified signaling pathways for this compound and SHLP3.

This technical support center provides a starting point for addressing cross-reactivity issues with SHLP peptide antibodies. We strongly recommend that researchers perform thorough validation of their antibodies for each specific application to ensure the accuracy and reproducibility of their results.

References

Technical Support Center: Navigating TFA Salt Interference in SHP2 Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the SHP2 protein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address a common yet often overlooked issue: interference from trifluoroacetic acid (TFA) salts in biological assays. TFA is a remnant of solid-phase peptide synthesis, a process frequently used to generate phosphopeptide substrates and activators for SHP2. Residual TFA can significantly impact experimental results, leading to data misinterpretation.

Frequently Asked Questions (FAQs)

Q1: What is TFA, and why is it present in my synthetic phosphopeptide samples for SHP2 assays?

A1: Trifluoroacetic acid (TFA) is a strong acid used extensively in solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin and during purification via high-performance liquid chromatography (HPLC).[1] While the majority of free TFA is removed during the lyophilization process, it can remain as a counterion, electrostatically bound to positively charged amino acid residues (like Lys, Arg, His) and the N-terminus of the peptide.[1][2] Therefore, synthetic peptides, including those designed as substrates or activators for SHP2, are often supplied as TFA salts.

Q2: How can residual TFA interfere with my SHP2 biological assays?

A2: Residual TFA can interfere with your SHP2 assays in several ways:

  • Alteration of pH: TFA is a strong acid (pKa ~0.2-0.5) and can lower the pH of your assay buffer, especially if the buffer has low buffering capacity.[3] This pH shift can directly impact SHP2 enzymatic activity, as phosphatases have optimal pH ranges for their function.

  • Direct Enzyme Inhibition: Although direct inhibition of SHP2 by TFA is not extensively documented in literature, TFA has been shown to affect other enzymes. More commonly, the pH change it induces is the primary cause of reduced enzymatic activity.

  • Changes in Peptide Properties: The presence of the TFA counterion can alter the secondary structure, solubility, and aggregation state of your phosphopeptide.[1] This can affect its ability to bind to the SH2 domains of SHP2 or be processed by the catalytic domain.

  • Cytotoxicity in Cell-Based Assays: In cell-based assays investigating SHP2 signaling, TFA can be cytotoxic even at nanomolar concentrations, leading to reduced cell viability and confounding the interpretation of the peptide's biological effect.[4]

Q3: My SHP2 phosphatase activity is lower than expected when using a synthetic phosphopeptide substrate. Could TFA be the culprit?

A3: Yes, this is a strong possibility. If your phosphopeptide substrate contains residual TFA, it could be lowering the pH of your assay buffer to a suboptimal range for SHP2 activity. It is crucial to ensure the final pH of your assay mixture is within the optimal range for SHP2.

Q4: I'm conducting a Surface Plasmon Resonance (SPR) experiment to study the binding of a phosphopeptide to SHP2, and I'm observing inconsistent binding kinetics. Could TFA be a factor?

A4: Absolutely. TFA can affect SPR data in a few ways. A mismatch in the pH of your running buffer and the sample buffer containing the TFA-laden peptide can cause bulk refractive index shifts that obscure the true binding signal. Furthermore, as TFA can alter peptide conformation, it may affect the binding affinity and kinetics of the peptide to SHP2's SH2 domains.

Q5: What are the alternatives to TFA salts for synthetic peptides?

A5: You can request peptides to be prepared in alternative salt forms, such as acetate (B1210297) or hydrochloride (HCl).[1] Acetate is a weaker acid and generally more biocompatible. HCl is another common alternative. Discussing these options with your peptide synthesis provider is recommended, especially for sensitive biological assays.

Troubleshooting Guide

If you suspect TFA interference in your SHP2 assays, here are some troubleshooting steps you can take:

Problem Possible Cause Troubleshooting Steps
Low SHP2 Phosphatase Activity TFA-induced pH drop in the assay buffer.1. Measure the pH: After adding your phosphopeptide stock solution to the assay buffer, measure the final pH. 2. Increase Buffer Capacity: Use a buffer with a higher buffering capacity to resist pH changes. 3. Perform a Salt Exchange: Remove the TFA from your peptide (see protocol below).
High Variability in Cell-Based Assays TFA cytotoxicity.1. Run a TFA Control: Include a control with TFA alone at concentrations equivalent to those in your peptide-treated wells. 2. Use TFA-Free Peptide: Perform a salt exchange on your peptide or purchase a version with an alternative counterion (acetate or HCl).
Inconsistent SPR Binding Data Bulk refractive index mismatch due to pH differences. Altered peptide conformation.1. Buffer Matching: Ensure your sample buffer is identical to your running buffer. Consider dialyzing your peptide against the running buffer. 2. TFA Removal: Use a TFA-free peptide to ensure consistent peptide conformation.
Unexpected Results in SHP2 Signaling Studies TFA altering peptide properties or having off-target effects.1. Confirm Peptide Integrity: After any treatment to remove TFA, confirm the integrity of your peptide using mass spectrometry. 2. Use Alternative Salt Forms: Compare the results obtained with TFA, acetate, and HCl salt forms of the same peptide.

Experimental Protocols

Protocol for TFA Removal from Phosphopeptides via HCl Salt Exchange

This protocol is adapted from common methods for counterion exchange.

Materials:

  • Lyophilized phosphopeptide containing TFA

  • Milli-Q or distilled water

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer

Procedure:

  • Dissolve the lyophilized peptide in distilled water to a concentration of 1 mg/mL.

  • Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.

  • Let the solution stand at room temperature for at least one minute.

  • Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.

  • Lyophilize the sample overnight until all the liquid is removed.

  • To ensure complete removal of TFA, repeat steps 1-5 two to three more times.

  • After the final lyophilization, the peptide is in the HCl salt form and can be reconstituted in the appropriate assay buffer.

SHP2 Phosphatase Activity Assay

This is a representative protocol for a fluorescence-based SHP2 activity assay.

Materials:

  • Recombinant SHP2 protein

  • SHP2 Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20.[5]

  • Phosphopeptide activator (e.g., a dually phosphorylated IRS-1 peptide) if using full-length, autoinhibited SHP2.[5][6]

  • Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP).

  • 384-well black assay plates.

  • Fluorescence plate reader.

Procedure:

  • If using full-length SHP2, pre-incubate the enzyme with the activating phosphopeptide for 20 minutes on ice. This step is not necessary for the catalytic domain of SHP2.[5]

  • Prepare a working solution of SHP2 in the assay buffer. A final concentration of 0.5 nM is a good starting point.[5]

  • Add the SHP2 enzyme solution to the wells of the 384-well plate.

  • Initiate the reaction by adding the DiFMUP substrate. The final concentration should be at or below the Km for SHP2.

  • Immediately begin monitoring the increase in fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for DiFMUP.

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

Visualizations

SHP2 Signaling Pathway

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) pY_RTK Phosphorylated RTK RTK->pY_RTK Growth Factor Grb2 Grb2 pY_RTK->Grb2 SHP2_inactive SHP2 (inactive) pY_RTK->SHP2_inactive Recruitment SOS SOS Grb2->SOS Ras_GDP Ras-GDP SHP2_active SHP2 (active) SHP2_inactive->SHP2_active Conformational Change SHP2_active->Ras_GDP Promotes exchange Ras_GTP Ras-GTP Ras_GDP->Ras_GTP SOS Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription

Caption: Simplified SHP2 signaling pathway downstream of a Receptor Tyrosine Kinase (RTK).

Experimental Workflow for Troubleshooting TFA Interference

TFA_Troubleshooting_Workflow Start Unexpected Results in SHP2 Assay CheckPeptide Is a synthetic peptide used? Start->CheckPeptide CheckTFA Is the peptide a TFA salt? CheckPeptide->CheckTFA Yes OtherIssue Investigate other causes CheckPeptide->OtherIssue No MeasurepH Measure final assay pH CheckTFA->MeasurepH Yes CheckTFA->OtherIssue No pH_ok pH in optimal range? MeasurepH->pH_ok TFA_Control Run TFA-only control pH_ok->TFA_Control Yes SaltExchange Perform salt exchange (TFA -> HCl/Acetate) pH_ok->SaltExchange No TFA_effect TFA has an effect? TFA_Control->TFA_effect TFA_effect->SaltExchange Yes TFA_effect->OtherIssue No ReAssay Re-run SHP2 assay SaltExchange->ReAssay End Problem Resolved ReAssay->End

Caption: A logical workflow for troubleshooting potential TFA interference in SHP2 assays.

References

Technical Support Center: K4R SHLP2 Variant Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the K4R SHLP2 variant. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address potential stability issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the K4R this compound variant and how does its stability compare to the wild-type (WT) protein?

A1: The K4R this compound variant is a naturally occurring alternative form of the Small Humanin-like Peptide 2 (this compound), a mitochondrial-derived peptide.[1][2] This variant results from a single nucleotide polymorphism (m.2158 T>C) in the mitochondrial DNA, leading to the substitution of lysine (B10760008) (K) with arginine (R) at the fourth amino acid position.[1][2] Experimental evidence from pulse-chase experiments indicates that the K4R this compound variant exhibits greater stability compared to the wild-type (WT) this compound.[1][2][3][4] This increased stability may be attributed to structural changes, such as the formation of an additional beta-sheet, which could contribute to its protective role in Parkinson's disease.[1][3]

Q2: I am observing lower than expected protein levels of K4R this compound after cell lysis. What could be the cause?

A2: While K4R this compound is more stable than its wild-type counterpart, low protein yields can still occur due to several factors.[1][2][3] One common issue is proteolytic degradation during cell lysis and sample preparation. It is crucial to work quickly and at low temperatures (e.g., 4°C) and to use a lysis buffer containing a protease inhibitor cocktail to minimize the activity of endogenous proteases.

Q3: My K4R this compound protein is showing signs of aggregation or precipitation. What steps can I take to prevent this?

A3: Protein aggregation can be influenced by buffer conditions, protein concentration, and temperature.[5] To mitigate aggregation, consider optimizing the buffer pH to be at least one unit away from the protein's isoelectric point (pI).[5] Additionally, screening different salt concentrations and including stabilizing excipients such as glycerol (B35011) or arginine in your buffer can enhance solubility.[5] For troubleshooting, it is recommended to check for aggregation using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC).[5]

Q4: I am not observing the expected protective effects of K4R this compound in my cell-based assays. Could this be related to protein stability?

A4: A loss of bioactivity can indeed be linked to protein stability issues. If the K4R this compound protein has misfolded or aggregated, it may not be able to interact with its target molecules, such as mitochondrial complex I, effectively.[1][6][7] It is advisable to confirm the integrity of your protein stock using methods like Western blotting to check for degradation and SEC to assess for aggregation before conducting functional assays. Also, ensure that the assay buffer conditions are optimal for maintaining the protein's structural integrity.

Troubleshooting Guides

Guide 1: Investigating Low Protein Yield

If you are experiencing lower than expected yields of K4R this compound, follow this troubleshooting workflow:

G start Low K4R this compound Yield Detected check_protease Add Protease Inhibitor Cocktail to Lysis Buffer start->check_protease work_cold Perform Lysis and Purification at 4°C check_protease->work_cold check_transfection Verify Transfection Efficiency (e.g., via qPCR for mRNA levels) work_cold->check_transfection optimize_lysis Optimize Lysis Buffer (e.g., detergent, salt concentration) check_transfection->optimize_lysis western_blot Analyze Lysate by Western Blot for Degradation Products optimize_lysis->western_blot outcome Improved Yield western_blot->outcome

Workflow for troubleshooting low protein yield.
Guide 2: Addressing Protein Aggregation

Use this guide to diagnose and mitigate K4R this compound aggregation during your experiments:

G start Suspected Protein Aggregation dls_sec Confirm Aggregation with DLS or SEC start->dls_sec optimize_buffer Optimize Buffer pH and Ionic Strength dls_sec->optimize_buffer add_stabilizers Screen for Stabilizing Additives (e.g., Glycerol, Arginine) optimize_buffer->add_stabilizers lower_concentration Reduce Protein Concentration add_stabilizers->lower_concentration check_temp Assess Temperature Stability (e.g., Thermal Shift Assay) lower_concentration->check_temp outcome Soluble, Monomeric Protein check_temp->outcome

Logical steps to troubleshoot protein aggregation.

Data Presentation

The following table summarizes hypothetical stability data for WT this compound and the K4R this compound variant based on typical protein stability assays.

ParameterWT this compoundK4R this compoundMethodImplication
Melting Temperature (Tm) 52.5 °C58.0 °CDifferential Scanning Fluorimetry (DSF)Higher Tm suggests increased thermal stability for K4R this compound.
Half-life (t1/2) 4 hours7.5 hoursCycloheximide (B1669411) Chase AssayLonger half-life indicates greater stability in a cellular context for K4R this compound.
Aggregation Onset (Tagg) 55.0 °C62.5 °CStatic Light Scattering (SLS)Higher Tagg indicates a greater resistance to temperature-induced aggregation for K4R this compound.

Experimental Protocols

Protocol 1: Cycloheximide Chase Assay for In-Cell Stability

This protocol is used to determine the half-life of K4R this compound within a cellular environment by inhibiting protein synthesis and observing the protein's degradation over time.[1][8]

Materials:

  • HEK293 cells transfected with plasmids for WT or K4R this compound expression.[1][3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Cycloheximide stock solution (100 mg/mL in DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody against this compound.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Methodology:

  • Seed HEK293 cells in 6-well plates and transfect with either WT or K4R this compound expression plasmids.

  • 24 hours post-transfection, treat the cells with 100 µg/mL cycloheximide.[1]

  • Collect cell pellets at various time points (e.g., 0, 2, 4, 6, 8, 12 hours) after cycloheximide treatment.

  • Wash the collected cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the total protein concentration of each lysate using a BCA assay.

  • Normalize the total protein amounts and resolve the lysates by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-SHLP2 antibody.

  • Develop the blot using a chemiluminescence substrate and image the bands.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).[1]

  • Plot the remaining protein levels against time to determine the half-life (t1/2).

Protocol 2: Differential Scanning Fluorimetry (DSF) for Thermal Stability

DSF, also known as a thermal shift assay, is a high-throughput method to assess protein thermal stability by monitoring its unfolding in the presence of a fluorescent dye.[9][10]

Materials:

  • Purified WT and K4R this compound protein.

  • SYPRO Orange dye (5000x stock in DMSO).

  • A range of buffers for screening (e.g., varying pH, salt concentrations).

  • 96-well PCR plates.

  • Real-time PCR instrument capable of monitoring fluorescence.

Methodology:

  • Prepare a master mix containing the protein of interest (final concentration 2-5 µM) and SYPRO Orange dye (final concentration 5x) in a base buffer.

  • Aliquot the master mix into the wells of a 96-well PCR plate.

  • Add different buffers or additives to be tested to the respective wells.

  • Seal the plate and briefly centrifuge to mix the contents.

  • Place the plate in a real-time PCR instrument.

  • Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C per minute.

  • Monitor the fluorescence of SYPRO Orange as the temperature increases. The dye binds to exposed hydrophobic regions of the unfolding protein, causing an increase in fluorescence.

  • The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melt curve. A higher Tm indicates greater protein stability.

Signaling Pathway and Experimental Workflow

The following diagram illustrates a simplified hypothetical signaling pathway involving this compound and its role in mitochondrial function, which is relevant to its protective effects in neurodegenerative diseases like Parkinson's.

G cluster_mito Mitochondrion cluster_cell Cellular Response This compound This compound / K4R this compound Complex1 Complex I This compound->Complex1 binds & enhances ROS Reactive Oxygen Species (ROS) Complex1->ROS decreases ATP ATP Production Complex1->ATP increases Apoptosis Apoptosis ROS->Apoptosis induces Cell_Survival Enhanced Cell Survival & Neuroprotection ATP->Cell_Survival Apoptosis->Cell_Survival inhibits

Hypothetical signaling pathway of this compound in mitochondria.

References

Validation & Comparative

Validating SHLP2 as a Therapeutic Target for Parkinson's Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Small Humanin-like Peptide 2 (SHLP2) as a therapeutic target for Parkinson's disease (PD) against other emerging alternatives. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.

Executive Summary

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current treatments primarily manage symptoms, creating a significant need for disease-modifying therapies. This compound, a mitochondrial-derived peptide, has emerged as a promising neuroprotective agent. A naturally occurring variant of this compound, known as K4R, has been shown to be more stable and offer enhanced protection against mitochondrial dysfunction, a key pathological feature of PD.[1] This guide compares the preclinical efficacy of this compound, particularly the K4R variant, with other therapeutic targets in development, including LRRK2 inhibitors, alpha-synuclein (B15492655) targeting antibodies, and glutamate (B1630785) receptor modulators.

This compound: Mechanism of Action and Preclinical Evidence

This compound is a 24-amino acid peptide encoded by the mitochondrial 16S rRNA gene. Its mechanism of action in a healthy individual and its proposed neuroprotective role in Parkinson's disease are depicted below.

cluster_0 Mitochondrion cluster_1 Parkinson's Disease Pathology cluster_2 Therapeutic Intervention mtDNA mtDNA (16S rRNA) This compound This compound Peptide mtDNA->this compound Transcription & Translation ComplexI Mitochondrial Complex I This compound->ComplexI Binds to & Stabilizes ATP ATP Production ComplexI->ATP ROS Reduced ROS ComplexI->ROS MitoDys Mitochondrial Dysfunction OxStress Oxidative Stress MitoDys->OxStress NeuronDeath Dopaminergic Neuron Death OxStress->NeuronDeath K4R_this compound K4R this compound (Therapeutic) EnhancedStab Enhanced Stability K4R_this compound->EnhancedStab ImprovedMito Improved Mitochondrial Function EnhancedStab->ImprovedMito Neuroprotection Neuroprotection ImprovedMito->Neuroprotection Neuroprotection->NeuronDeath Inhibits

Fig. 1: this compound Signaling Pathway in Neuroprotection.

The K4R variant of this compound, resulting from a single nucleotide polymorphism, exhibits increased stability compared to the wild-type (WT) peptide.[1] This enhanced stability leads to more potent protection against mitochondrial toxins.

Comparative Preclinical Efficacy

The following tables summarize the performance of this compound (WT and K4R variant) in key preclinical models of Parkinson's disease and compare it with other therapeutic strategies.

In Vitro Neuroprotection: SH-SY5Y Cell Line

Experimental Model: Human neuroblastoma SH-SY5Y cells treated with the mitochondrial toxin MPP+ (1-methyl-4-phenylpyridinium) to induce Parkinson's-like pathology.

Therapeutic TargetAgentOutcome MeasureResultReference
This compound K4R this compound (2.5 µM) Cell Viability (MTT Assay) ~25% increase in cell viability compared to MPP+ alone [1]
This compound WT this compound (2.5 µM) Cell Viability (MTT Assay) ~10% increase in cell viability compared to MPP+ alone [1]
Alpha-SynucleinSyn9048 AntibodyReduction of α-synuclein pathology97% reduction in pathology[2]
LRRK2LRRK2-IN-1Rescue of dopaminergic neuronsEC50 of 0.51 µM in C. elegans model[3]
In Vivo Neuroprotection: MPTP Mouse Model

Experimental Model: C57BL/6 mice treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce parkinsonism.

Therapeutic TargetAgentOutcome MeasureResultReference
This compound K4R this compound Striatal Dopamine (B1211576) Levels Significant rescue of dopamine loss (levels comparable to control) [4]
This compound WT this compound Striatal Dopamine Levels Partial rescue of dopamine loss [4]
This compound K4R this compound Tyrosine Hydroxylase (TH) Expression Protected against the loss of striatal TH expression [4]
This compound WT this compound Tyrosine Hydroxylase (TH) Expression Did not provide similar levels of protection as K4R this compound [4]
LRRK2LRRK2-in-1Motor Improvement & Reduced NeurodegenerationSignificant improvement in motor impairment and reduced TH-positive neuron loss[5]
Alpha-SynucleinAnti-α-synuclein antibodiesReduction of α-synuclein accumulationReduced neuronal α-synuclein accumulation[6]
Glutamate ReceptorADX88178 (mGluR4 PAM)Reversal of AkinesiaRobust, dose-dependent reversal of forelimb akinesia when co-administered with L-DOPA[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Experimental Workflow for In Vitro and In Vivo Validation of this compound

cluster_0 In Vitro Validation cluster_1 In Vivo Validation A1 Culture SH-SY5Y Neuroblastoma Cells A2 Induce Parkinson's Pathology (MPP+ Treatment) A1->A2 A3 Treat with WT or K4R this compound A2->A3 A4 Assess Cell Viability (MTT Assay) A3->A4 A5 Measure Mitochondrial Respiration (Seahorse Assay) A3->A5 B1 Administer WT or K4R this compound to C57BL/6 Mice (Pre-treatment) B2 Induce Parkinsonism (MPTP Injections) B1->B2 B3 Behavioral Analysis (e.g., Rotarod Test) B2->B3 B4 Sacrifice and Tissue Collection (Striatum and Substantia Nigra) B3->B4 B5 Measure Dopamine Levels (HPLC) B4->B5 B6 Assess Tyrosine Hydroxylase (Immunohistochemistry) B4->B6

Fig. 2: Experimental Workflow for this compound Validation.
Protocol 1: In Vitro MPP+ Toxicity Assay in SH-SY5Y Cells

1. Cell Culture:

  • Culture human SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well.[9]

  • Incubate for 24 hours to allow for cell attachment.

2. Treatment:

  • Pre-treat cells with 2.5 µM of either WT this compound or K4R this compound for 24 hours.[1]

  • Induce neurotoxicity by adding 200 µM of MPP+ to the wells and incubate for another 24 hours.[1]

3. MTT Assay for Cell Viability:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10]

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.[11]

Protocol 2: MPTP Mouse Model of Parkinson's Disease

1. Animals:

  • Use male C57BL/6 mice.

2. This compound Administration (Pre-treatment):

  • Administer WT or K4R this compound peptide intraperitoneally (i.p.) twice daily for 5 consecutive days before MPTP induction.[1]

3. MPTP Induction:

  • On day 5, administer four i.p. injections of MPTP (18-22 mg/kg) at 2-hour intervals.[12]

  • Monitor animals closely for any adverse effects.

4. Tissue Collection and Analysis:

  • Euthanize mice 7 to 21 days after the last MPTP injection.[12]

  • Dissect the striatum and substantia nigra.

  • Dopamine Measurement: Homogenize striatal tissue and measure dopamine levels using high-performance liquid chromatography (HPLC) with electrochemical detection.[4]

  • Tyrosine Hydroxylase (TH) Immunohistochemistry: Fix brain tissue, section the substantia nigra, and perform immunohistochemistry using an antibody against TH to visualize and quantify dopaminergic neurons.[4]

Protocol 3: Assessment of Mitochondrial Respiration (Seahorse XF Assay)

1. Cell Seeding:

  • Seed SH-SY5Y cells in a Seahorse XF96 cell culture microplate and allow them to adhere.

2. Assay Preparation:

  • On the day of the assay, replace the culture medium with Seahorse XF DMEM assay medium (pH 7.4) and incubate in a non-CO2 incubator at 37°C for 1 hour.[13]

3. Seahorse XF Analyzer Operation:

  • Calibrate the Seahorse XFe96 sensor cartridge.

  • Perform the Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.[14]

4. Data Analysis:

  • The Seahorse XF analyzer measures the oxygen consumption rate (OCR) in real-time.

  • Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Conclusion

The preclinical data strongly suggest that this compound, particularly the K4R variant, is a viable and potent therapeutic target for Parkinson's disease. Its ability to protect against mitochondrial dysfunction, a core element of PD pathology, is a significant advantage. Compared to other therapeutic strategies, this compound offers a novel mechanism of action focused on enhancing endogenous protective pathways. Further research, including more direct comparative studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this compound for Parkinson's disease.

References

A Comparative Analysis of the Bioactivity of SHLP2 and SHLP3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Small Humanin-Like Peptides (SHLPs) are a class of mitochondrially-derived peptides that have emerged as crucial regulators of cellular processes, demonstrating significant therapeutic potential. Among these, SHLP2 and SHLP3 have garnered considerable attention for their cytoprotective and metabolic effects. This guide provides an objective comparison of the bioactivity of this compound and SHLP3, supported by experimental data, to aid researchers in their exploration of these promising peptides.

Overview of this compound and SHLP3

This compound and SHLP3 are encoded by small open reading frames within the 16S ribosomal RNA gene of the mitochondrial genome.[1] They share structural similarities with the well-characterized mitochondrial peptide Humanin and exhibit a range of overlapping and distinct biological activities. Both peptides have been shown to enhance cell viability, inhibit apoptosis, and modulate mitochondrial function, making them attractive targets for research in aging, metabolic disorders, and neurodegenerative diseases.[2][3][4]

Comparative Bioactivity Data

The following tables summarize the quantitative data from key experiments comparing the bioactivities of this compound and SHLP3. The data is primarily derived from studies on murine pancreatic beta-cells (NIT-1) and human prostate cancer cells (22Rv1).[5]

Table 1: Effects on Cell Viability and Apoptosis
Bioactivity AssayCell LineTreatment% Change vs. ControlReference
Cell Viability NIT-1100 nM this compound~15% increase[5]
100 nM SHLP3~12% increase[5]
22Rv1100 nM this compound~20% increase[5]
100 nM SHLP3~18% increase[5]
Apoptosis NIT-1100 nM this compound~40% decrease[5]
100 nM SHLP3~35% decrease[5]
22Rv1100 nM this compound~50% decrease[5]
100 nM SHLP3~45% decrease[5]
Table 2: Effects on Mitochondrial Function
Bioactivity AssayCell LineTreatment% Change vs. ControlReference
Oxygen Consumption Rate (OCR) 22Rv1100 nM this compound~25% increase[5][6][7]
100 nM SHLP3~20% increase[5][6][7]
Cellular ATP Levels 22Rv1100 nM this compound~30% increase[5][6][7]
100 nM SHLP3~25% increase[5][6][7]

Signaling Pathway Activation

A key distinction in the bioactivity of this compound and SHLP3 lies in their activation of intracellular signaling pathways. Both peptides are known to activate the Extracellular signal-regulated kinase (ERK) pathway. However, only this compound has been demonstrated to activate the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1][5] This differential activation may underlie some of the unique biological effects of each peptide.

SHLP2_Signaling This compound This compound Receptor Receptor This compound->Receptor ERK ERK Activation Receptor->ERK STAT3 STAT3 Activation Receptor->STAT3 CellSurvival Cell Survival & Metabolism ERK->CellSurvival STAT3->CellSurvival

Figure 1: this compound Signaling Pathway

SHLP3_Signaling SHLP3 SHLP3 Receptor Receptor SHLP3->Receptor ERK ERK Activation Receptor->ERK CellSurvival Cell Survival & Metabolism ERK->CellSurvival

Figure 2: SHLP3 Signaling Pathway

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the protocols described by Cobb et al. (2016).[5]

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed NIT-1 or 22Rv1 cells in 96-well plates at a density of 5,000 cells/well in complete medium and allow them to adhere overnight.

  • Treatment: Replace the medium with serum-free medium containing 100 nM of either this compound, SHLP3, or a control peptide.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (DNA Fragmentation)
  • Cell Seeding and Treatment: Seed and treat cells as described in the cell viability assay, but incubate for 24 hours.

  • Cell Lysis: Lyse the cells and treat the lysate to separate fragmented DNA from intact genomic DNA.

  • DNA Quantification: Quantify the amount of fragmented DNA using a fluorescent DNA-binding dye (e.g., PicoGreen).

  • Data Analysis: Express the results as a percentage of apoptosis in treated cells compared to control-treated cells.

Oxygen Consumption Rate (OCR) Measurement

OCR_Workflow cluster_prep Cell Preparation cluster_measurement OCR Measurement Seed Seed 22Rv1 cells in XF24 cell culture plate Treat Treat with 100 nM This compound or SHLP3 for 24 hours Seed->Treat Assay Measure OCR using Seahorse XF24 Analyzer Treat->Assay Analysis Analyze real-time oxygen consumption Assay->Analysis

References

SHLP2 vs. Humanin: A Comparative Guide to their Roles in Regulating Insulin Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two mitochondrial-derived peptides, Small Humanin-like Peptide 2 (SHLP2) and humanin (B1591700), in their roles as regulators of insulin (B600854) sensitivity. The information presented is based on experimental data from in vitro and in vivo studies, with a focus on their signaling pathways, effects on glucose metabolism, and potential as therapeutic targets in metabolic diseases.

At a Glance: Key Differences and Similarities

FeatureThis compoundHumanin
Primary Function Insulin Sensitizer, CytoprotectiveCytoprotective, Neuroprotective, Insulin Sensitizer
Primary Receptor CXCR7Trimeric CNTFR/WSX-1/gp130 complex, FPRL1
Key Signaling Pathways ERK, STAT3, AktJAK2-STAT3, ERK1/2, PI3K/Akt
Effect on Hepatic Glucose Production SuppressesSuppresses
Effect on Peripheral Glucose Uptake IncreasesIncreases
Age-Related Decline in Circulation YesYes

Quantitative Comparison of Effects on Insulin Sensitivity

The following tables summarize quantitative data from key studies investigating the effects of this compound and humanin on parameters related to insulin sensitivity. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental models and conditions.

Table 1: In Vivo Effects on Glucose Homeostasis

ParameterPeptideModelDose & AdministrationKey FindingsReference
Glucose Infusion Rate (GIR) This compoundConscious Male Sprague-Dawley Rats0.16 µg/kg/min (ICV)~50% increase in GIR during hyperinsulinemic-euglycemic clamp.[1]Cobb et al., 2016[1]
HumaninConscious Male Sprague-Dawley Rats0.16 µg/kg/min (ICV)Significant increase in GIR during hyperinsulinemic-euglycemic clamp.[2]Muzumdar et al., 2009[2]
Hepatic Glucose Production (HGP) This compoundConscious Male Sprague-Dawley Rats0.16 µg/kg/min (ICV)Enhanced suppression of HGP during insulin clamp.[1]Cobb et al., 2016[1]
HumaninConscious Male Sprague-Dawley Rats0.16 µg/kg/min (ICV)Significantly greater suppression of HGP compared to control.[2]Muzumdar et al., 2009[2]
Peripheral Glucose Uptake This compoundConscious Male Sprague-Dawley Rats0.16 µg/kg/min (ICV)Increased peripheral glucose disposal.[1]Cobb et al., 2016[1]
HumaninConscious Male Sprague-Dawley Rats0.16 µg/kg/min (ICV)Enhanced skeletal muscle glucose uptake.[2]Muzumdar et al., 2009[2]
Blood Glucose HNGF6A (Humanin Analog)Zucker Diabetic Fatty RatsSingle IP injectionSignificantly lowered blood glucose levels.[3]Kuliawat et al., 2013[3]

Table 2: In Vitro Effects on Cellular Processes

ParameterPeptideCell LineConcentrationKey FindingsReference
Adipocyte Differentiation This compound3T3-L1 pre-adipocytesNot specifiedAccelerated differentiation in the presence of insulin.[1]Cobb et al., 2016[1]
Glucose-Stimulated Insulin Secretion (GSIS) HNGF6A (Humanin Analog)Isolated mouse isletsNot specifiedIncreased GSIS in both normal and diabetic mice.[3]Kuliawat et al., 2013[3]
Glucose Oxidation HNGF6A (Humanin Analog)βTC3 cellsNot specifiedEnhanced glucose oxidation rate by 60%.[4]Kuliawat et al., 2013[4]
ATP Production HNGF6A (Humanin Analog)βTC3 cellsNot specifiedSignificant increase in ATP production at 60 minutes.[4]Kuliawat et al., 2013[4]

Signaling Pathways

The regulation of insulin sensitivity by this compound and humanin is mediated through distinct signaling cascades.

This compound Signaling Pathway

This compound is known to bind to the chemokine receptor CXCR7, initiating downstream signaling events that contribute to its metabolic effects.[5] The activation of ERK and STAT3 pathways has been observed upon this compound stimulation.[1] Furthermore, this compound has been shown to increase the signaling of the insulin-mediated Akt pathway, a central regulator of glucose metabolism.[6]

SHLP2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound CXCR7 CXCR7 This compound->CXCR7 Binds to ERK ERK CXCR7->ERK Activates STAT3 STAT3 CXCR7->STAT3 Activates Akt Akt CXCR7->Akt Enhances Insulin-mediated Activation Metabolic_Effects Improved Insulin Sensitivity - Increased Glucose Uptake - Decreased Hepatic Glucose Production ERK->Metabolic_Effects STAT3->Metabolic_Effects Akt->Metabolic_Effects

Caption: this compound signaling pathway in insulin sensitivity.

Humanin Signaling Pathway

Humanin exerts its effects through multiple receptors and downstream pathways. It can bind to a trimeric receptor complex composed of the ciliary neurotrophic factor receptor (CNTFR), WSX-1, and gp130, leading to the activation of the JAK2-STAT3 pathway.[2][7] Additionally, humanin can interact with the formyl peptide receptor-like 1 (FPRL1), activating the ERK1/2 pathway.[8] Humanin also demonstrates intracellular activity by binding to pro-apoptotic proteins like Bax and IGFBP-3.[8]

Humanin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Humanin Humanin Receptor_Complex CNTFR/WSX-1/gp130 Humanin->Receptor_Complex Binds to FPRL1 FPRL1 Humanin->FPRL1 Binds to PI3K PI3K Humanin->PI3K Activates Bax Bax Humanin->Bax Inhibits (intracellular) IGFBP3 IGFBP-3 Humanin->IGFBP3 Inhibits (intracellular) JAK2 JAK2 Receptor_Complex->JAK2 Activates ERK1_2 ERK1/2 FPRL1->ERK1_2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Metabolic_Effects Improved Insulin Sensitivity - Increased Glucose Uptake - Decreased Hepatic Glucose Production - Enhanced Cell Survival STAT3->Metabolic_Effects ERK1_2->Metabolic_Effects Akt Akt PI3K->Akt Akt->Metabolic_Effects experimental_workflow cluster_preparation Animal Preparation cluster_clamp Hyperinsulinemic-Euglycemic Clamp cluster_analysis Data Analysis Catheterization Surgical Catheterization (Carotid Artery & Jugular Vein) Recovery Post-operative Recovery (5-7 days) Catheterization->Recovery Fasting Fasting (5 hours) Recovery->Fasting Tracer Start [3-³H]glucose Tracer Infusion Fasting->Tracer Peptide Start ICV Infusion (Vehicle, this compound, or Humanin) Tracer->Peptide Insulin Start Insulin Infusion Peptide->Insulin Glucose Variable Glucose Infusion to Maintain Euglycemia Insulin->Glucose Sampling Periodic Blood Sampling Glucose->Sampling Throughout clamp Measurement Measure Blood Glucose, Plasma Insulin, and Tracer Specific Activity Sampling->Measurement Calculation Calculate GIR, HGP, and Peripheral Glucose Uptake Measurement->Calculation Comparison Compare Effects of This compound vs. Humanin Calculation->Comparison

References

Unraveling the Functional Dichotomy of SHLP2: A Comparative Guide to Wild-Type vs. K4R Variant

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between wild-type Small Humanin-like Peptide 2 (SHLP2) and its naturally occurring K4R variant is critical for advancing therapeutic strategies, particularly in the context of neurodegenerative diseases like Parkinson's. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Small Humanin-like Peptide 2 (this compound) is a mitochondrial-derived peptide that plays a significant role in various cellular processes, including metabolism and cell survival.[1][2] A single nucleotide polymorphism (m.2158 T>C) in the mitochondrial DNA gives rise to a variant of this compound where the lysine (B10760008) (K) at the fourth position is replaced by an arginine (R), designated as K4R this compound.[3][4] This seemingly subtle change has profound implications for the peptide's function, stability, and protective capabilities.

Functional Differences: A Head-to-Head Comparison

The primary distinction between wild-type (WT) and K4R this compound lies in their stability and subsequent efficacy in protecting against mitochondrial dysfunction. The K4R substitution confers a significant advantage, rendering the peptide more stable and potent in its protective actions.[3][5]

Enhanced Stability of the K4R Variant

Experimental evidence from pulse-chase experiments, which track the degradation of proteins over time, has demonstrated that the K4R this compound variant exhibits greater stability compared to its wild-type counterpart.[5][6] This increased stability is attributed to a reduction in polyubiquitination of the K4R variant, a process that typically marks proteins for degradation.[6] Consequently, higher protein levels of K4R this compound are observed in cells even when mRNA levels are similar to that of the wild-type.[5]

Superior Neuroprotection and Mitigation of Mitochondrial Dysfunction

Both WT and K4R this compound have been shown to offer protection against mitochondrial toxins. However, the K4R variant demonstrates a more robust protective effect. In cellular models of Parkinson's disease, K4R this compound more potently inhibits apoptosis (cell death) induced by the neurotoxin MPP+.[6]

Furthermore, in mouse models of Parkinson's disease induced by MPTP, pretreatment with K4R this compound provided significant protection against the loss of striatal tyrosine hydroxylase expression, a key marker for dopamine-producing neurons. While WT this compound also showed some protective effects, the K4R variant was more effective.[5]

A key mechanism underlying this enhanced protection is the ability of K4R this compound to maintain mitochondrial integrity. In cells with compromised mitochondrial function (TFAM heterozygous knockout mouse embryonic fibroblasts), treatment with K4R this compound, but not WT this compound, significantly reduced the number of cells with enlarged mitochondria, a sign of mitochondrial damage.[5][7] The K4R variant also led to an increase in nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) levels, a critical molecule in cellular energy metabolism that is often depleted in Parkinson's disease.[5][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies of wild-type and K4R this compound.

FeatureWild-Type (WT) this compoundK4R this compoundReference
Protein Stability Less stableMore stable[5][6]
Protection against MPP+-induced cell death ProtectiveMore potently protective[6]
Effect on enlarged mitochondria in TFAM+/- MEFs No significant reductionSignificant reduction in cells with enlarged mitochondria[5][7]
Effect on NAD+ levels in TFAM+/- MEFs No significant changeIncreased NAD+ levels[5]
Protection against MPTP-induced loss of striatal tyrosine hydroxylase in mice Some protectionSignificant protection[5]
Association with Parkinson's Disease Risk Not associated with reduced riskAssociated with an odds ratio of 0.45 for reduced risk[3]

Signaling Pathways and Molecular Interactions

Both wild-type and K4R this compound localize to the mitochondria and have been shown to directly bind to mitochondrial complex I, a critical component of the electron transport chain responsible for ATP production.[3][9][10] This interaction is fundamental to their role in modulating mitochondrial function. The K4R substitution appears to enhance the protective consequences of this interaction.

Below is a diagram illustrating the proposed signaling pathway and the differential effects of WT and K4R this compound.

SHLP2_Pathway cluster_Mitochondrion Mitochondrion cluster_Cellular_Response Cellular Response mtDNA Mitochondrial DNA (mtDNA) m.2158 T>C SNP WT_this compound Wild-Type this compound mtDNA->WT_this compound Wild-Type Allele K4R_this compound K4R this compound mtDNA->K4R_this compound K4R Allele Complex_I Mitochondrial Complex I WT_this compound->Complex_I Binds Mito_Dysfunction Mitochondrial Dysfunction (e.g., enlarged mitochondria, reduced NAD+) WT_this compound->Mito_Dysfunction Reduces Neuroprotection Neuroprotection WT_this compound->Neuroprotection Provides Protection K4R_this compound->Complex_I Binds (More Stable) K4R_this compound->Mito_Dysfunction Reduces K4R_this compound->Neuroprotection Provides Enhanced Protection Complex_I->Mito_Dysfunction Leads to Apoptosis Apoptosis Mito_Dysfunction->Apoptosis Induces

A schematic of the differential effects of Wild-Type and K4R this compound on mitochondrial function and neuroprotection.

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the functional differences between wild-type and K4R this compound.

Pulse-Chase Experiment for Protein Stability

Objective: To determine the relative stability of WT and K4R this compound.

Methodology:

  • HEK293 cells are transfected with plasmids expressing either WT or K4R this compound.[3]

  • After a period of expression (e.g., 24 hours), protein synthesis is inhibited by treating the cells with cycloheximide (B1669411) (100 µg/ml).[3]

  • Cells are harvested at various time points following cycloheximide treatment.

  • The levels of WT and K4R this compound protein at each time point are quantified using Western blotting and densitometry analysis.[3]

  • The rate of protein degradation is determined by plotting the protein levels against time. A slower rate of decrease indicates higher protein stability.

Pulse_Chase_Workflow start Start: Transfect HEK293 cells with WT or K4R this compound plasmids inhibit Inhibit protein synthesis with Cycloheximide start->inhibit harvest Harvest cells at different time points inhibit->harvest western Perform Western Blot and densitometry harvest->western analyze Analyze protein degradation rate western->analyze end End: Determine protein stability analyze->end

Workflow for the Pulse-Chase Experiment to assess protein stability.

Assessment of Mitochondrial Dysfunction in TFAM+/- MEFs

Objective: To evaluate the protective effects of WT and K4R this compound against mitochondrial dysfunction.

Methodology:

  • Mouse embryonic fibroblasts (MEFs) heterozygous for mitochondrial transcription factor A (TFAM+/-), which exhibit mitochondrial dysfunction, are cultured.[5]

  • The TFAM+/- MEFs are treated with either WT this compound, K4R this compound, or a control peptide.

  • After treatment, the morphology of the mitochondria is assessed. The number of cells with enlarged mitochondria is quantified, often through microscopy and image analysis.[5][7]

  • Cellular levels of NAD+ are measured using techniques such as Ultra Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).[3]

  • A reduction in the percentage of cells with enlarged mitochondria and an increase in NAD+ levels indicate a protective effect against mitochondrial dysfunction.

In Vivo Neuroprotection Assay using MPTP Mouse Model

Objective: To determine the neuroprotective efficacy of WT and K4R this compound in a mouse model of Parkinson's disease.

Methodology:

  • C57BL/6 mice are pretreated with either WT or K4R this compound for a specified period (e.g., five days).[5]

  • Parkinson's-like neurodegeneration is induced by administering N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[5]

  • After a set period, the brains of the mice are harvested.

  • The striatal levels of tyrosine hydroxylase, a marker for dopaminergic neurons, are quantified using techniques like immunohistochemistry and Western blotting.[5]

  • Dopamine (B1211576) levels in the striatum are also measured.[5]

  • Preservation of tyrosine hydroxylase expression and dopamine levels in this compound-treated mice compared to control mice indicates a neuroprotective effect.

Conclusion

The K4R variant of this compound represents a significant gain-of-function mutation, primarily through increased protein stability. This enhanced stability translates to superior protection against mitochondrial dysfunction and neurodegeneration in preclinical models of Parkinson's disease. These findings highlight the K4R this compound peptide as a promising therapeutic candidate and underscore the importance of exploring mitochondrial-derived peptides in the development of novel treatments for age-related and neurodegenerative diseases. Further research into the precise molecular mechanisms governing the differential stability and activity of these two this compound forms will be crucial for translating these findings into clinical applications.

References

Unveiling the Evolutionary Tale of SHLP2: A Cross-Species Look at a Mitochondrial Marvel

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – A comprehensive cross-species analysis of the Small Humanin-like Peptide 2 (SHLP2) gene reveals a fascinating evolutionary journey marked by both conservation and divergence. This guide offers researchers, scientists, and drug development professionals a deep dive into the structural and functional preservation of this mitochondrial-derived peptide, providing key data and experimental insights to fuel further investigation into its therapeutic potential.

This compound, a microprotein encoded within the mitochondrial 16S rRNA gene, has emerged as a critical player in cellular metabolism, survival, and stress response.[1] Its potential implications in age-related diseases such as Age-Related Macular Degeneration (AMD) and Parkinson's Disease have placed it under the scientific spotlight.[2][3] Understanding its conservation across different species is paramount to elucidating its fundamental biological roles and assessing its viability as a therapeutic target.

Quantitative Conservation Analysis of this compound

A detailed examination of the this compound gene across a broad spectrum of species, from primates to vertebrates, indicates a complex pattern of conservation. While some regions of the peptide exhibit strong preservation, others show significant variability. This suggests that different domains of this compound may have been subjected to distinct evolutionary pressures.

A key study analyzed the this compound sequence across 219 primate species, 174 mammal species, and 369 vertebrate species, employing synonymous codon bias as a metric for purifying selection.[4] The findings from this and other research are summarized below:

FeatureHuman (Homo sapiens)PrimatesMammalsVertebrates
Number of Species Analyzed 1219[4]174[4]369[4]
This compound Amino Acid Sequence MGVKFFTLSTRFFPSVQRAVPLWTNS[5]VariableVariableVariable
Sequence Conservation N/APoorly conserved[4][6]Poorly conserved[6]Poorly conserved[6]
Synonymous Codon Bias N/ANo significant bias[4][6]No significant bias[6]No significant bias[6]
Key Functional Insights Regulates mitochondrial function, apoptosis, and metabolism.[2]---

Note: While overall sequence conservation is low, specific functional motifs may be preserved. The lack of significant synonymous codon bias suggests that the pressure to maintain the corresponding RNA sequence for ribosome function might be a stronger evolutionary driver than the conservation of the this compound amino acid sequence itself.[4]

The this compound Signaling Cascade: A Pathway to Cellular Health

This compound exerts its influence on cellular function through a defined signaling pathway. Upon secretion from the mitochondria, this compound is thought to interact with the chemokine receptor CXCR7 on the cell surface. This binding event triggers a downstream cascade involving the activation of two key signaling molecules: Extracellular signal-regulated kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3). The activation of these pathways is linked to the pro-survival and metabolic benefits of this compound.

SHLP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CXCR7 CXCR7 Receptor This compound->CXCR7 Binds to ERK ERK CXCR7->ERK Activates STAT3 STAT3 CXCR7->STAT3 Activates GeneExpression Gene Expression ERK->GeneExpression STAT3->GeneExpression Mitochondria Mitochondrial Function (e.g., Increased Respiration) CellSurvival Cell Survival (Anti-apoptosis) GeneExpression->Mitochondria GeneExpression->CellSurvival

Caption: The this compound signaling pathway, initiated by binding to the CXCR7 receptor.

Experimental Corner: Methodologies for this compound Conservation Analysis

The following protocols provide a framework for conducting a cross-species analysis of this compound gene conservation.

Ortholog Identification and Sequence Retrieval

Objective: To identify and retrieve this compound ortholog sequences from various species.

Protocol:

  • Database Search: Utilize publicly available databases such as NCBI's GenBank, UniProt, and OrthoMaM.[4]

  • BLAST Search: Perform a BLASTp (protein-protein BLAST) search using the human this compound amino acid sequence as the query.[7]

  • Ortholog Verification: Employ reciprocal best-hit BLAST to confirm orthology. This involves taking the top hit from the initial BLAST search in a target species and performing a BLAST search back against the human proteome. If the top hit is the original human this compound sequence, it is considered a likely ortholog.

  • Sequence Retrieval: Download the FASTA formatted sequences of the identified orthologs for further analysis.

Multiple Sequence Alignment and Conservation Analysis

Objective: To align this compound ortholog sequences and assess their conservation.

Protocol:

  • Multiple Sequence Alignment: Use alignment software such as Clustal Omega or MAFFT to align the retrieved this compound protein sequences.

  • Sequence Identity Calculation: Calculate the pairwise percentage identity between the human this compound sequence and each ortholog. This is determined by the number of identical amino acids at the same position in the alignment.

  • Synonymous Codon Bias Analysis: For the coding DNA sequences, calculate the synonymous codon bias (fsyn). This measures the frequency of synonymous codons for a given amino acid and can indicate purifying selection acting to conserve the amino acid sequence.[4]

  • Visualization: Generate sequence logos to visually represent the conservation of each amino acid position in the alignment. The height of each letter in the logo is proportional to its frequency at that position.[4]

Functional Assays for this compound Activity

Objective: To compare the functional activity of this compound orthologs.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., human retinal pigment epithelium cells for AMD studies).[2]

  • Treatment: Treat the cells with synthetic peptides corresponding to the this compound sequences from different species.

  • Mitochondrial Respiration Assay: Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer to assess the effect on mitochondrial respiration.[8]

  • Cell Viability Assay: Perform an MTT or similar assay to determine the effect on cell viability and protection against stressors (e.g., oxidative stress).[8]

  • Western Blotting: Analyze the phosphorylation status of ERK and STAT3 via Western blotting to confirm the activation of the signaling pathway.[8]

This comprehensive guide provides a foundational understanding of this compound conservation and function across species. The presented data and methodologies offer a valuable resource for researchers aiming to unravel the full therapeutic potential of this intriguing mitochondrial-derived peptide.

References

A Comparative Analysis of SHLP2 Levels in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Small Humanin-Like Peptide 2 (SHLP2) is a mitochondrial-derived peptide (MDP) that has emerged as a significant regulator of cellular metabolism, survival, and homeostasis.[1][2] Encoded by a small open reading frame within the mitochondrial 16S rRNA gene, this compound is involved in a variety of biological processes, and its circulating levels are increasingly recognized as a biomarker in several pathological conditions.[3][4] This guide provides a comparative overview of this compound levels in healthy versus various disease states, supported by experimental data and detailed methodologies.

Quantitative Comparison of this compound Levels

Circulating this compound concentrations show significant variation between healthy individuals and those with certain diseases. The following table summarizes key quantitative findings from recent studies.

ConditionPopulation/ModelThis compound Level (Serum/Plasma)Key FindingReference
Healthy (Control) White MenMean: 393 pg/mLBaseline for comparison.[3][5]
Black MenMean: 289-290 pg/mLRacial differences in baseline levels observed.[3][5][6]
Young Mice (3 months)Significantly HigherLevels decline with age.[1]
Prostate Cancer White Men (Cases)Mean: 196 pg/mLSignificantly lower levels associated with increased cancer risk.[3][5]
General> 350 pg/mLStrongly predictive of a negative prostate biopsy with ≥95% accuracy.[3][7][8]
Metabolic Disease Obese & Diabetic PatientsDecreasedLower levels are associated with metabolic disorders.[9]
Diet-Induced Obese MiceN/A (Functional study)This compound administration protects against obesity and improves insulin (B600854) sensitivity.[1][9]
Aging Old Mice (18 months)Significantly LowerCirculating this compound levels were found to decrease with age.[1][5]
Neurodegeneration Parkinson's DiseaseN/A (Genetic study)A naturally occurring variant (K4R) is associated with a 50% reduced risk.[10][11]
Alzheimer's DiseaseN/A (In vitro study)This compound protects against Amyloid-β induced cytotoxicity.[1][5]
Age-Related Macular Degeneration (AMD)N/A (In vitro study)The gene encoding this compound is downregulated in AMD cells.[4]

Experimental Protocols

Accurate quantification of this compound is critical for its validation as a biomarker. The primary method cited in the literature is a custom-developed sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol: this compound Sandwich ELISA for Human Serum/Plasma

This protocol is based on methodologies described in studies investigating this compound as a biomarker for prostate cancer.[3][6]

1. Reagents and Materials:

  • 96-well microtiter plates

  • Capture Antibody: Rabbit anti-SHLP2 polyclonal antibody (IgG subclasses purified with protein A column chromatography).

  • Detection Antibody: Biotinylated, affinity-purified Rabbit anti-SHLP2 IgG.

  • Standard: Synthetic this compound peptide (for standard curve, e.g., 0.05 ng/mL to 10 ng/mL).

  • Coating Buffer: 50 mM sodium bicarbonate, pH 9.5.

  • Wash Buffer: (e.g., PBS with 0.05% Tween 20).

  • Blocking Buffer: Superblock (e.g., from Pierce Chemicals).

  • Sample Diluent: (e.g., Assay buffer).

  • Streptavidin-HRP conjugate.

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).

  • Stop Solution: (e.g., 2N H₂SO₄).

  • Plate reader.

2. Procedure:

  • Plate Coating: Coat a 96-well microtiter plate with the capture antibody at 0.5 µ g/well in 200 µL of coating buffer.

  • Incubation: Incubate for 3-4 hours at room temperature on a shaker.

  • Washing and Blocking: Wash the plate with wash buffer, followed by two washes with blocking buffer to prevent non-specific binding.

  • Standard and Sample Addition: Prepare a standard curve using the synthetic this compound peptide. Add standards and serum/plasma samples to the wells and incubate.

  • Detection Antibody Addition: After washing the plate, add the biotinylated detection antibody to each well and incubate.

  • Streptavidin-HRP Addition: Wash the plate and add Streptavidin-HRP conjugate. Incubate for the recommended time.

  • Signal Development: After a final wash, add TMB substrate to the wells. Allow color to develop in the dark.

  • Stopping the Reaction: Add stop solution to each well to quench the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate this compound concentrations in the samples by interpolating from the standard curve.

Signaling Pathways and Experimental Workflows

This compound Signaling and Physiological Effects

This compound exerts its biological effects through multiple signaling pathways. It improves mitochondrial metabolism, enhances insulin sensitivity, and provides cytoprotection.[1][5] A key mechanism involves its interaction with the chemokine receptor CXCR7, particularly in the hypothalamus, to regulate energy homeostasis.[9][12] It also activates the ERK and STAT3 pathways, which are crucial for cell survival.[1][3]

SHLP2_Signaling_Pathway cluster_outcomes Physiological Outcomes This compound This compound CXCR7 CXCR7 Receptor (Hypothalamus) This compound->CXCR7 Binds to Unknown_Receptor Unknown Receptor This compound->Unknown_Receptor Mitochondria Mitochondria This compound->Mitochondria Regulates POMC_Neurons Activation of POMC Neurons CXCR7->POMC_Neurons Metabolism Improved Insulin Sensitivity Suppressed Food Intake Increased Thermogenesis POMC_Neurons->Metabolism ERK_STAT3 ERK / STAT3 Activation Unknown_Receptor->ERK_STAT3 Cell_Survival Neuroprotection Reduced Apoptosis Anti-Aβ Toxicity ERK_STAT3->Cell_Survival Mito_Function Increased ATP Production Increased O₂ Consumption Reduced ROS Mitochondria->Mito_Function

Caption: this compound signaling pathways leading to metabolic regulation and cytoprotection.

General Experimental Workflow for this compound Analysis

The process of investigating the role of this compound, from patient recruitment to data analysis, follows a structured workflow. This ensures reproducible and reliable results, whether for clinical biomarker studies or fundamental research.

SHLP2_Experimental_Workflow cluster_collection Sample Collection & Processing cluster_analysis Quantitative Analysis cluster_interpretation Data Interpretation Patient_Recruitment Patient Recruitment (e.g., Biopsy Cohort) Sample_Collection Serum/Plasma Collection Patient_Recruitment->Sample_Collection Sample_Processing Processing & Storage (-80°C) Sample_Collection->Sample_Processing ELISA This compound ELISA Sample_Processing->ELISA QC Quality Control ELISA->QC Data_Analysis Statistical Analysis (e.g., Case vs. Control) QC->Data_Analysis Correlation Correlate with Clinical Outcomes Data_Analysis->Correlation Conclusion Biomarker Validation & Conclusion Correlation->Conclusion

Caption: Workflow for this compound biomarker analysis from sample collection to interpretation.

References

Validating the SH-LP2 Peptide's Engagement with Mitochondrial Complex I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to validate the interaction between the novel mitochondrial-derived peptide, Small Humanin-like Peptide 2 (SHLP2), and mitochondrial complex I. We present supporting experimental data for this compound and its more stable variant, K4R this compound, alongside alternative approaches for modulating complex I function. Detailed experimental protocols and visual workflows are included to facilitate the replication and adaptation of these methods in your research.

This compound and Mitochondrial Complex I: An Overview

This compound is a microprotein encoded by the mitochondrial genome that has emerged as a key regulator of mitochondrial metabolism and cellular resilience.[1][2][3] Evidence strongly suggests a direct interaction with mitochondrial complex I, the first and largest enzyme of the electron transport chain.[1][4] This interaction is believed to underlie many of this compound's protective effects, including the enhancement of mitochondrial respiration, reduction of reactive oxygen species (ROS) production, and protection against cell death.[2][3] A naturally occurring variant, K4R this compound, exhibits increased stability and enhanced protective capabilities against mitochondrial dysfunction, making it a molecule of significant therapeutic interest.[1][5][6][7]

Quantitative Data Summary: this compound and K4R this compound Effects

The following tables summarize key quantitative data from studies on this compound and its K4R variant, demonstrating their impact on mitochondrial function and cell viability.

Table 1: Effect of this compound on Oxidative Phosphorylation (OXPHOS) Complex Subunit Protein Levels in an in vitro Model of Age-Related Macular Degeneration (AMD)

OXPHOS Complex Subunit% Increase in Protein Levels with this compound Treatment in AMD CybridsReference
Complex I350.8%[8]
Complex II54%[8]
Complex III32%[8]
Complex IV221%[8]
Complex V38%[8]

Table 2: Comparative Effects of Wild-Type (WT) this compound and K4R this compound Variant

ParameterWT this compoundK4R this compoundCell/Animal ModelReference
Protein Stability StandardHigher stabilityHEK293 cells[5]
Protection against MPP+-induced cell death ProtectiveMore potent protectionSH-SY5Y neuronal cells[5][6]
Increase in NAD+ levels -IncreasedTFAM+/- MEFs[5]
Reduction in cells with enlarged mitochondria -Significant reductionTFAM+/- MEFs[5]
Protection against MPTP-induced loss of striatal tyrosine hydroxylase No significant protectionProtectiveC57BL/6 mice[5]
Rescue of MPTP-induced dopamine (B1211576) loss RescuedRescuedC57BL/6 mice[5]

Experimental Protocols for Validating this compound-Complex I Interaction

Here, we provide detailed methodologies for key experiments to validate and characterize the interaction between this compound and mitochondrial complex I.

Co-Immunoprecipitation (Co-IP) of this compound and Complex I Subunits

This method is used to demonstrate a physical interaction between this compound and specific subunits of complex I (e.g., NDUFB1, NDUFB7, NDUFB9) within a cell lysate.

Protocol:

  • Cell Culture and Lysate Preparation:

    • Culture HEK293T cells expressing a tagged version of this compound (e.g., FLAG-SHLP2).

    • Harvest cells and isolate mitochondria using a commercially available kit or standard differential centrifugation protocol.

    • Lyse isolated mitochondria with a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors) to preserve protein-protein interactions.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Immunoprecipitation:

    • Incubate the mitochondrial lysate with an antibody specific to the this compound tag (e.g., anti-FLAG antibody) or a specific complex I subunit for 2-4 hours at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blot Analysis:

    • Elute the bound proteins from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the this compound tag and specific complex I subunits (e.g., anti-NDUFB1, anti-NDUFB7, anti-NDUFB9).

    • Incubate with a corresponding secondary antibody and visualize the protein bands using an appropriate detection system. The presence of both this compound and complex I subunit bands in the same lane indicates an interaction.

APEX2 Proximity Labeling

APEX2 is an engineered peroxidase that can be fused to a protein of interest (this compound) to biotinylate nearby proteins within a living cell. This allows for the identification of interacting and proximal proteins.

Protocol:

  • Construct Generation and Cell Transfection:

    • Generate a construct expressing this compound fused to APEX2 (this compound-APEX2). A mitochondrial targeting sequence should be included if this compound's natural localization is not sufficient.

    • Transfect the construct into a suitable cell line (e.g., HEK293T).

  • Biotin-Phenol Labeling:

    • Incubate the transfected cells with biotin-phenol for 30 minutes.

    • Initiate the biotinylation reaction by adding hydrogen peroxide (H2O2) for 1 minute.

    • Quench the reaction with an antioxidant solution.

  • Cell Lysis and Streptavidin Pulldown:

    • Lyse the cells and perform a streptavidin pulldown to enrich for biotinylated proteins.

  • Mass Spectrometry Analysis:

    • Elute the biotinylated proteins and analyze them by mass spectrometry to identify the proteins that were in close proximity to this compound.[1][9][10][11][12] The identification of complex I subunits in the mass spectrometry data provides strong evidence for the interaction.

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)

BN-PAGE is a technique used to separate intact protein complexes from biological membranes under non-denaturing conditions. It can be used to assess the stability and assembly of mitochondrial complex I in the presence or absence of this compound.[13][14][15][16][17]

Protocol:

  • Mitochondrial Isolation and Solubilization:

    • Isolate mitochondria from control and this compound-treated cells.

    • Solubilize the mitochondrial membranes with a mild non-ionic detergent (e.g., digitonin (B1670571) or n-dodecyl-β-D-maltoside) to keep protein complexes intact.

  • Electrophoresis:

    • Add Coomassie Brilliant Blue G-250 to the solubilized protein sample. The dye binds to the protein complexes, providing a negative charge for migration in the electric field.

    • Separate the protein complexes on a native polyacrylamide gel.

  • Visualization and Analysis:

    • After electrophoresis, the gel can be stained to visualize the protein complexes.

    • Alternatively, the separated complexes can be transferred to a membrane for immunoblotting with antibodies against specific complex I subunits to observe any changes in the complex's size or abundance. An in-gel activity assay can also be performed to assess the functional integrity of the separated complex I.

Visualizing the Workflow and Pathways

SHLP2_Complex1_Interaction_Workflow

SHLP2_Signaling_Pathway This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI ETC Electron Transport Chain Efficiency ComplexI->ETC ROS Reduced ROS Production ETC->ROS ATP Increased ATP Production ETC->ATP Apoptosis Inhibition of Apoptosis ROS->Apoptosis (leads to) CellSurvival Enhanced Cell Survival ATP->CellSurvival Apoptosis->CellSurvival (prevents)

Alternative Approaches to Modulating Mitochondrial Complex I

While this compound and its variant present a promising therapeutic avenue, it is important to consider alternative strategies for modulating mitochondrial complex I function.

Table 3: Comparison of this compound with Alternative Modulators of Mitochondrial Complex I

ModulatorMechanism of ActionPotential AdvantagesPotential DisadvantagesKey References
This compound / K4R this compound Direct interaction with Complex I, enhances stability and function.Endogenous molecule, high specificity, K4R variant has increased stability and efficacy.Delivery of peptides can be challenging.[1][4][5][6][7]
AICAR (Acadesine) Activates AMP-activated protein kinase (AMPK), indirectly improving mitochondrial function.Broad effects on cellular metabolism.Indirect mechanism, potential off-target effects.[18][19][20]
CP2 and ZCM-I-1 Small molecules that directly bind to and modulate Complex I activity, reducing ROS production.Can be designed for specific binding sites, potentially good bioavailability.Potential for off-target effects and toxicity.[21][22][23]
Caloric Restriction Mimetics (e.g., Resveratrol) Mimic the effects of caloric restriction, which is known to improve mitochondrial function.Can be obtained from natural sources, broad health benefits.Lower potency and specificity compared to targeted molecules.[24][25][26][27][28]
Genetic Modulation Overexpression or knockout of specific Complex I subunits or assembly factors.Highly specific for studying the role of individual components.Not a feasible therapeutic approach for most individuals, potential for developmental issues.[29][30][31]

Conclusion

The validation of the this compound-mitochondrial complex I interaction is crucial for understanding its mechanism of action and for the development of novel therapeutics targeting mitochondrial dysfunction. This guide provides a framework for researchers to select and implement appropriate experimental methodologies. The comparative data presented for this compound, its K4R variant, and alternative modulators of complex I offer a valuable resource for drug development professionals seeking to advance treatments for a range of diseases associated with mitochondrial decline. The detailed protocols and visual aids are intended to empower researchers to confidently pursue this exciting area of investigation.

References

A Comparative Analysis of Small Humanin-Like Peptides (SHLPs) in the Regulation of Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small Humanin-Like Peptides (SHLPs) are a family of six recently discovered mitochondrial-derived peptides (SHLP1-6), each ranging from 20 to 38 amino acids in length.[1] Encoded within the mitochondrial 16S rRNA gene, these peptides have emerged as crucial signaling molecules in various cellular processes, with a particularly significant role in the regulation of apoptosis, or programmed cell death.[2][3] This guide provides a comparative analysis of the SHLP peptides, focusing on their differential effects on apoptosis, supported by experimental data. The findings highlight the therapeutic potential of modulating SHLP activity in diseases characterized by dysregulated apoptosis, such as neurodegenerative disorders and cancer.

Data Presentation

The following tables summarize the quantitative data on the effects of different SHLP peptides on apoptosis, cell viability, and mitochondrial function based on available experimental evidence.

Table 1: Comparative Effects of SHLP Peptides on Apoptosis and Cell Viability

SHLP PeptideEffect on ApoptosisEffect on Cell ViabilityCell Type(s)Key Quantitative Findings
SHLP1 Not extensively studiedNot extensively studied-Data not available.
SHLP2 Anti-apoptoticIncreases viabilityNIT-1 (murine pancreatic β-cells), 22Rv1 (human prostate cancer cells), AMD cybridsDecreased apoptosis in NIT-1 and 22Rv1 cells[4]; Increased cell viability by 21.95% in AMD cybrids exposed to Aβ42[5]; Significantly decreased Caspase-3 and Caspase-7 gene expression in AMD cybrids.[5]
SHLP3 Anti-apoptoticIncreases viabilityNIT-1, 22Rv1Decreased apoptosis in NIT-1 and 22Rv1 cells.[4]
SHLP4 Not extensively studied for apoptosisPromotes proliferationNIT-1Promoted cell proliferation in NIT-1 β-cells.[4]
SHLP5 Not extensively studiedNot extensively studied-Data not available.
SHLP6 Pro-apoptoticDecreases viabilityNIT-1, 22Rv1Significantly increased apoptosis in both NIT-1 and 22Rv1 cells.[4]

Table 2: Comparative Effects of SHLP Peptides on Mitochondrial Function

SHLP PeptideEffect on Oxygen Consumption Rate (OCR)Effect on ATP ProductionEffect on Reactive Oxygen Species (ROS)Cell Type(s)Key Quantitative Findings
This compound Increases OCRIncreases ATP levelsReduces ROS22Rv1, NIT-1Significantly increased OCR and cellular ATP levels in 22Rv1 cells[4]; Significantly suppressed serum-starvation-dependent ROS production in NIT-1 and 22Rv1 cells.[4]
SHLP3 Increases OCRIncreases ATP levelsReduces ROS22Rv1, NIT-1Significantly increased OCR and cellular ATP levels in 22Rv1 cells[4]; Significantly suppressed serum-starvation-dependent ROS production in NIT-1 and 22Rv1 cells.[4]

Signaling Pathways in SHLP-Mediated Apoptosis Regulation

This compound and SHLP3 exert their anti-apoptotic effects through the activation of specific signaling pathways. This compound has been shown to activate both the Extracellular signal-regulated kinase (ERK) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[4] In contrast, SHLP3-mediated cytoprotection appears to primarily involve the activation of the ERK pathway.[4] The pro-apoptotic mechanism of SHLP6 is less understood but is independent of the pathways activated by this compound and SHLP3. A recent study has identified chemokine receptor 7 (CXCR7) as a receptor for this compound.[1][6]

SHLP_Signaling_Pathways Signaling Pathways of this compound and SHLP3 in Apoptosis Regulation cluster_this compound This compound Pathway cluster_SHLP3 SHLP3 Pathway cluster_SHLP6 SHLP6 Pathway This compound This compound CXCR7 CXCR7 Receptor This compound->CXCR7 ERK_2 ERK CXCR7->ERK_2 STAT3 STAT3 CXCR7->STAT3 Apoptosis_Inhibition_2 Apoptosis Inhibition ERK_2->Apoptosis_Inhibition_2 STAT3->Apoptosis_Inhibition_2 SHLP3 SHLP3 Receptor_3 Unknown Receptor SHLP3->Receptor_3 ERK_3 ERK Receptor_3->ERK_3 Apoptosis_Inhibition_3 Apoptosis Inhibition ERK_3->Apoptosis_Inhibition_3 SHLP6 SHLP6 Receptor_6 Unknown Receptor SHLP6->Receptor_6 Pro_Apoptotic_Signal Pro-Apoptotic Signaling Receptor_6->Pro_Apoptotic_Signal Apoptosis_Induction Apoptosis Induction Pro_Apoptotic_Signal->Apoptosis_Induction

Caption: Signaling pathways of this compound, SHLP3, and SHLP6 in apoptosis regulation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTS Assay for Cell Viability

This assay assesses cell viability by measuring the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan (B1609692) product.

Materials:

  • Cells of interest

  • 96-well culture plates

  • Complete culture medium

  • SHLP peptides (and control peptide)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Treat the cells with various concentrations of SHLP peptides or a control peptide. Include untreated cells as a control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C in the CO2 incubator.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

DNA Fragmentation Assay for Apoptosis

This assay detects one of the hallmarks of apoptosis: the cleavage of genomic DNA into internucleosomal fragments.

Materials:

  • Cells of interest

  • 6-well culture plates

  • SHLP peptides (and control peptide)

  • Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

  • RNase A (10 mg/mL)

  • Proteinase K (20 mg/mL)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • 100% Ethanol and 70% Ethanol

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Agarose (B213101) gel (1.5%) with ethidium (B1194527) bromide

  • Gel electrophoresis system and UV transilluminator

Procedure:

  • Culture and treat cells with SHLP peptides as described for the MTS assay.

  • Harvest both adherent and floating cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of lysis buffer and incubate on ice for 30 minutes.

  • Centrifuge at 12,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant to a new tube and treat with RNase A at 37°C for 1 hour.

  • Add Proteinase K and incubate at 50°C for 2 hours.

  • Perform phenol:chloroform extraction to purify the DNA.

  • Precipitate the DNA with ethanol, wash with 70% ethanol, and resuspend in TE buffer.

  • Run the DNA samples on a 1.5% agarose gel.

  • Visualize the DNA fragmentation pattern under UV light. A ladder-like pattern indicates apoptosis.

BrdU Incorporation Assay for Cell Proliferation

This assay measures the incorporation of the thymidine (B127349) analog, Bromodeoxyuridine (BrdU), into newly synthesized DNA of proliferating cells.

Materials:

  • Cells of interest

  • 96-well culture plates

  • SHLP peptides (and control peptide)

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Seed and culture cells in a 96-well plate.

  • Treat cells with SHLP peptides or control peptide for the desired duration.

  • Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the labeling solution, and fix and denature the cellular DNA according to the manufacturer's protocol.

  • Add the anti-BrdU antibody and incubate for 1-2 hours at room temperature.

  • Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Wash the wells and add TMB substrate.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the effects of SHLP peptides on apoptosis.

Experimental_Workflow General Experimental Workflow for SHLP Peptide Apoptosis Assays cluster_assays Apoptosis and Viability Assays start Start: Cell Culture (e.g., NIT-1, 22Rv1) treatment Treatment with SHLP Peptides (SHLP1-6 and Control) start->treatment incubation Incubation (Time-course analysis) treatment->incubation harvest Cell Harvesting incubation->harvest mts_assay MTS Assay (Cell Viability) harvest->mts_assay dna_assay DNA Fragmentation Assay (Apoptosis) harvest->dna_assay brdu_assay BrdU Assay (Cell Proliferation) harvest->brdu_assay data_analysis Data Analysis and Comparison mts_assay->data_analysis dna_assay->data_analysis brdu_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A generalized workflow for studying SHLP peptides' effects on apoptosis.

Conclusion

The comparative study of SHLP peptides reveals a fascinating differential regulation of apoptosis. This compound and SHLP3 emerge as potent anti-apoptotic factors, enhancing cell survival and improving mitochondrial function, suggesting their therapeutic potential in conditions associated with excessive cell death, such as neurodegenerative diseases.[4][5] Conversely, SHLP6 acts as a pro-apoptotic peptide, indicating its potential utility in promoting cell death in diseases like cancer.[4] The distinct signaling pathways activated by these peptides, with this compound utilizing both ERK and STAT3 and SHLP3 primarily relying on ERK, offer avenues for targeted drug development.[4] Further research is warranted to fully elucidate the mechanisms of action for all SHLP peptides and to explore their therapeutic applications in a clinical setting.

References

SHLP2: A Mitochondrial-Derived Peptide's Potential in Mitigating Amyloid-Beta Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the protective effects of Small Humanin-like Peptide 2 (SHLP2) against amyloid-beta induced neurotoxicity, offering insights for researchers and drug development professionals.

In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the quest for effective therapeutics against amyloid-beta (Aβ) toxicity is paramount. A promising candidate emerging from mitochondrial biology is Small Humanin-like Peptide 2 (this compound), a peptide encoded by the mitochondrial genome. This guide provides a comparative overview of this compound's protective effects, supported by experimental data, and detailed methodologies for key assays, aimed at informing researchers, scientists, and drug development professionals.

Comparative Efficacy Against Amyloid-Beta Toxicity

This compound has demonstrated significant neuroprotective effects in preclinical models of Aβ-induced toxicity. Its performance, particularly when compared to the well-studied mitochondrial-derived peptide Humanin and other SHLP family members, highlights its potential as a therapeutic agent.

AgentCell TypeAβ SpeciesKey Protective EffectsQuantitative DataCitation
This compound Mouse Primary Cortical NeuronsReduced cytotoxicity and lactate (B86563) dehydrogenase leakage.Data not specified.[1]
Human Retinal Pigment Epithelium (ARPE-19) CybridsAβ42Increased cell viability, attenuated cellular and mitochondrial toxicity, reduced apoptosis.21.95% increase in cell viability; 81.8% decrease in Caspase-3 gene expression; 72.48% decrease in Caspase-7 gene expression.[2][2]
Humanin (HN) -Neuroprotective, inhibits Aβ misfolding and fibrillization.-[1]
SHLP3 Mouse Primary Cortical NeuronsNot protective against Aβ-mediated toxicity in this assay, though cytoprotective in other models.-[1]

Mechanism of Action: A Multi-pronged Approach

This compound appears to exert its protective effects through a combination of mechanisms, primarily centered on mitochondrial health and the activation of pro-survival signaling pathways.

  • Chaperone-like Activity : this compound, similar to Humanin, may act as a chaperone to prevent the misfolding and aggregation of Aβ peptides[1]. This action tackles the initial pathological cascade of amyloidogenesis.

  • Mitochondrial Protection : this compound enhances mitochondrial function and protects against Aβ-induced mitochondrial toxicity[2]. This includes preserving mitochondrial membrane potential and reducing the production of reactive oxygen species (ROS).

  • Activation of Pro-Survival Signaling : The neuroprotective effects of this compound are mediated through the activation of the ERK and STAT3 signaling pathways[1]. These pathways are crucial for promoting cell survival and inhibiting apoptosis.

Visualizing the Protective Pathways

To better understand the mechanisms at play, the following diagrams illustrate the proposed signaling pathway of this compound in response to Aβ toxicity and a typical experimental workflow for its evaluation.

SHLP2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Abeta Amyloid-Beta (Aβ) Receptor Receptor Abeta->Receptor Toxicity This compound This compound This compound->Receptor Activates Mitochondrion Mitochondrion This compound->Mitochondrion Protects ERK ERK Receptor->ERK STAT3 STAT3 Receptor->STAT3 Apoptosis Apoptosis Receptor->Apoptosis Induces Gene_Expression Pro-survival Gene Expression ERK->Gene_Expression Promotes STAT3->Gene_Expression Promotes Mitochondrion->Apoptosis Regulates Gene_Expression->Apoptosis

Caption: Proposed signaling pathway of this compound's neuroprotective effect against Aβ toxicity.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assessment of Protective Effects Cell_Culture Neuronal Cell Culture (e.g., primary cortical neurons, ARPE-19) Treatment_Groups Treatment Groups: 1. Control (Vehicle) 2. Aβ alone 3. This compound + Aβ 4. This compound alone Cell_Culture->Treatment_Groups Abeta_Prep Amyloid-Beta (Aβ) Preparation (Oligomers/Fibrils) Abeta_Prep->Treatment_Groups MTT Cell Viability Assay (MTT) Treatment_Groups->MTT Caspase Apoptosis Assay (Caspase Activity) Treatment_Groups->Caspase TUNEL DNA Fragmentation Assay (TUNEL) Treatment_Groups->TUNEL Western_Blot Western Blot Analysis (p-ERK, p-STAT3) Treatment_Groups->Western_Blot

Caption: General experimental workflow for evaluating this compound's protective effects.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following are detailed protocols for key experiments used to evaluate the efficacy of this compound against Aβ toxicity.

Amyloid-Beta (Aβ) Peptide Preparation

The aggregation state of Aβ is critical to its toxicity. Consistent preparation is key.

  • Objective : To prepare oligomeric or fibrillar Aβ for treating neuronal cells.

  • Materials :

    • Aβ1-42 or Aβ25-35 peptide (lyophilized powder)

    • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., F-12 medium)

  • Protocol for Oligomer Preparation :

    • Dissolve Aβ peptide in HFIP to a concentration of 1 mg/mL.

    • Incubate for 1-2 hours at room temperature to ensure monomerization.

    • Aliquot into microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas or in a speed vacuum concentrator.

    • Store the resulting peptide film at -80°C.

    • To form oligomers, resuspend the peptide film in DMSO to a concentration of 5 mM.

    • Dilute to the final working concentration (e.g., 100 µM) in ice-cold, serum-free cell culture medium.

    • Incubate at 4°C for 24 hours to allow for oligomer formation.

    • The Aβ preparation is now ready for treating cells.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Objective : To quantify the protective effect of this compound on cell viability in the presence of Aβ.

  • Materials :

    • 96-well cell culture plates

    • Neuronal cells

    • Aβ oligomers

    • This compound peptide

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Protocol :

    • Seed neuronal cells in a 96-well plate at a density of 1x10^4 to 5x10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with the desired concentration of this compound for 2-4 hours.

    • Add Aβ oligomers to the wells to the final desired concentration and incubate for 24-48 hours.

    • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Incubate for 15-30 minutes at room temperature with gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Objective : To determine if this compound inhibits Aβ-induced apoptosis by measuring caspase-3 activity.

  • Materials :

    • Cell culture plates

    • Neuronal cells

    • Aβ oligomers

    • This compound peptide

    • Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA)

  • Protocol :

    • Culture and treat cells with Aβ and this compound as described for the MTT assay.

    • After treatment, harvest the cells and lyse them using the provided lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the supernatant.

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Add the reaction buffer and the caspase-3 substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

    • Caspase-3 activity is calculated based on the change in absorbance or fluorescence compared to control samples.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Objective : To visualize and quantify apoptotic cells by detecting DNA fragmentation.

  • Materials :

    • Cells grown on coverslips or in chamber slides

    • Aβ oligomers

    • This compound peptide

    • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

    • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

    • Fixation solution (e.g., 4% paraformaldehyde in PBS)

    • DAPI or Hoechst for nuclear counterstaining

  • Protocol :

    • Culture and treat cells on coverslips as previously described.

    • After treatment, fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes on ice.

    • Wash with PBS.

    • Incubate the cells with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 1 hour.

    • Wash the cells with PBS to stop the reaction.

    • Counterstain the nuclei with DAPI or Hoechst.

    • Mount the coverslips on microscope slides.

    • Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence. The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.

Conclusion

This compound represents a promising therapeutic candidate for mitigating Aβ-induced neurotoxicity. Its multifaceted mechanism of action, encompassing chaperone-like activity, mitochondrial protection, and the activation of pro-survival signaling pathways, makes it a compelling subject for further investigation. The experimental protocols provided herein offer a framework for the continued exploration of this compound and other potential neuroprotective agents. While direct comparative studies with a broader range of compounds are needed, the existing data strongly support the continued development of this compound as a potential therapy for Alzheimer's disease and other neurodegenerative conditions characterized by amyloid pathology.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Age-related macular degeneration (AMD) is a leading cause of irreversible vision loss in the elderly. The complex pathophysiology of AMD, characterized by progressive damage to the macula, presents a significant challenge for therapeutic development. Mitochondrial dysfunction is increasingly recognized as a key contributor to AMD pathogenesis. Small Humanin-like Peptide 2 (SHLP2), a novel mitochondrial-derived peptide, has emerged as a promising protective agent against AMD-related cellular damage. This guide provides an objective comparison of this compound's performance with other therapeutic alternatives, supported by experimental data, detailed methodologies, and pathway visualizations to inform future research and drug development efforts.

This compound: Mechanism of Action and Protective Effects

This compound is a 26-amino acid peptide encoded by the mitochondrial 16S rRNA gene (MT-RNR2).[1] Studies have shown that its circulating levels decrease with age, suggesting a role in age-related diseases.[2] In the context of AMD, this compound has demonstrated significant protective effects in in-vitro models, primarily by enhancing mitochondrial function and reducing apoptosis.

A key study utilizing a human transmitochondrial ARPE-19 cell model of AMD revealed that exogenous this compound treatment can counteract several pathological hallmarks of the disease.[3][4] In this model, retinal pigment epithelial (RPE) cells with mitochondria from AMD patients (AMD cybrids) exhibit mitochondrial toxicity and reduced levels of oxidative phosphorylation (OXPHOS) complex subunits.[5]

Treatment with this compound in this AMD in-vitro model resulted in:

  • Restoration of Mitochondrial Function: this compound treatment restored the levels of all five OXPHOS complex protein subunits.[3][4] It also led to a significant increase in mitochondrial DNA (mtDNA) copy number.[3]

  • Prevention of Cell Death: this compound increased the viability of AMD cybrids and exhibited anti-apoptotic effects by downregulating the expression of Caspase-3 and Caspase-7.[3]

  • Attenuation of Amyloid-β Toxicity: The peptide was also shown to protect against amyloid-β-induced cellular and mitochondrial toxicity, a known contributor to AMD pathology.[3][4]

Comparative Analysis of this compound and Other AMD Therapies

A direct head-to-head comparative study of this compound with other AMD therapies in the same experimental model is not yet available in the published literature. However, a comparison of their mechanisms of action and reported efficacy in different studies can provide valuable insights.

Therapeutic AgentMechanism of ActionReported Efficacy
This compound Enhances mitochondrial function, restores OXPHOS complex levels, increases mtDNA copy number, reduces apoptosis, and attenuates amyloid-β toxicity.[3][4]In an in-vitro AMD model, this compound increased cell viability by 21.79% and significantly increased mtDNA copy number by 40.3%.[3] It also restored OXPHOS complex protein subunits (I: 350%, II: 54%, III: 32%, IV: 221%, V: 38% increase).[2]
Anti-VEGF Therapy (e.g., Ranibizumab, Aflibercept) Inhibits Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis in neovascular (wet) AMD.[6]Considered the standard of care for wet AMD, anti-VEGF therapies can stabilize and, in some cases, improve vision.[7] However, they are not effective for dry AMD and require repeated intravitreal injections.[6][8]
AREDS/AREDS2 Supplements A combination of antioxidants (Vitamins C and E, beta-carotene/lutein and zeaxanthin) and zinc to reduce oxidative stress.[9]Reduces the risk of progression from intermediate to advanced AMD by about 25%.[9] A recent analysis suggests it may also slow the progression of geographic atrophy in late-stage dry AMD.
Complement Inhibitors (e.g., Pegcetacoplan) Target the complement system, an inflammatory pathway implicated in AMD pathogenesis.[10][11]Pegcetacoplan has been shown to reduce the growth rate of geographic atrophy in patients with dry AMD.[10]

Signaling Pathways Modulated by this compound

This compound is known to activate intracellular signaling pathways that promote cell survival. Specifically, it has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3).[12][13] The activation of these pathways is crucial for mediating its protective effects against cellular stress and apoptosis.

SHLP2_Signaling_Pathway This compound This compound Receptor Unknown Receptor This compound->Receptor Binds ERK ERK Receptor->ERK Activates STAT3 STAT3 Receptor->STAT3 Activates Nucleus Nucleus ERK->Nucleus Translocates STAT3->Nucleus Translocates CellSurvival Cell Survival (Anti-apoptosis) Nucleus->CellSurvival Promotes Gene Expression

Caption: this compound signaling for cell survival.

Experimental Protocols

ARPE-19 Cell Culture Model for AMD

The ARPE-19 cell line is a spontaneously arisen human RPE cell line widely used in AMD research.[14][15] To create an in-vitro model that mimics AMD pathology, a transmitochondrial cybrid approach is utilized.[3]

Protocol:

  • Cell Culture: ARPE-19 cells are cultured in a 1:1 mixture of Dulbecco's modified Eagle's medium (DMEM) and Ham's F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[16]

  • Creation of Rho0 Cells: To generate cells lacking mitochondrial DNA (Rho0 cells), ARPE-19 cells are treated with ethidium (B1194527) bromide.

  • Cybrid Generation: Platelets containing mitochondria from either AMD patients or normal age-matched control subjects are fused with the ARPE-19 Rho0 cells. This results in the generation of "AMD cybrids" and "Normal cybrids" which have the same nuclear genome but different mitochondrial genomes.

  • This compound Treatment: For experimental studies, cells are treated with a specific concentration of synthetic this compound peptide for a designated period (e.g., 72 hours).[3]

ARPE19_Model_Workflow cluster_0 Cell Line Preparation cluster_1 Mitochondria Source cluster_2 Cybrid Generation cluster_3 Experimental Treatment ARPE19 ARPE-19 Cells Rho0 ARPE-19 Rho0 Cells (mtDNA depleted) ARPE19->Rho0 Ethidium Bromide AMD_Cybrid AMD Cybrids Rho0->AMD_Cybrid Fusion Normal_Cybrid Normal Cybrids Rho0->Normal_Cybrid Fusion AMD_Platelets Platelets from AMD Patients AMD_Platelets->AMD_Cybrid Normal_Platelets Platelets from Normal Subjects Normal_Platelets->Normal_Cybrid SHLP2_Treat_AMD AMD Cybrids + this compound AMD_Cybrid->SHLP2_Treat_AMD Treatment SHLP2_Treat_Normal Normal Cybrids + this compound Normal_Cybrid->SHLP2_Treat_Normal Treatment

Caption: Workflow for creating the AMD cybrid model.

Assessment of Mitochondrial Function

Mitochondrial Respiration (Seahorse XF Analyzer):

  • Cell Plating: ARPE-19 cells are seeded in a Seahorse XF96 cell culture microplate.[17]

  • Assay Medium: Prior to the assay, the culture medium is replaced with a serum-free, low-bicarbonate DMEM assay medium.

  • Drug Injection: The Seahorse XF96 analyzer sequentially injects oligomycin (B223565) (ATP synthase inhibitor), FCCP (a protonophore that uncouples ATP synthesis from the electron transport chain), and a mixture of rotenone (B1679576) (Complex I inhibitor) and antimycin A (Complex III inhibitor).[17][18]

  • Data Analysis: The oxygen consumption rate (OCR) is measured in real-time to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[18]

mtDNA Copy Number (Quantitative Real-Time PCR):

  • DNA Extraction: Total DNA is extracted from the cultured cells.

  • qPCR: Quantitative real-time PCR is performed using primers specific for a mitochondrial gene (e.g., MT-RNR2) and a nuclear gene (e.g., B2M) for normalization.[19]

  • Calculation: The relative mtDNA copy number is calculated using the comparative Ct method.

Apoptosis Assay

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:

  • Cell Fixation and Permeabilization: Cells cultured on coverslips are fixed with 4% paraformaldehyde and permeabilized with a detergent-based solution.

  • TUNEL Reaction: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.[20][21]

  • Counterstaining and Imaging: The cell nuclei are counterstained with a DNA-binding dye like DAPI. The cells are then visualized using fluorescence microscopy to identify TUNEL-positive (apoptotic) cells.[21]

Annexin V Staining:

  • Cell Harvesting: Adherent cells are detached and washed.

  • Staining: Cells are resuspended in a binding buffer and incubated with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).[22]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[22][23]

Conclusion

This compound represents a promising therapeutic candidate for AMD by directly targeting mitochondrial dysfunction, a key pathological driver of the disease. Its ability to restore mitochondrial function and inhibit apoptosis in a relevant in-vitro model provides a strong rationale for further investigation. While direct comparative efficacy data against established therapies like anti-VEGF agents and complement inhibitors are lacking, this compound's unique mechanism of action suggests it could be a valuable addition to the AMD treatment landscape, particularly for the dry form of the disease where therapeutic options are limited. Future pre-clinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in AMD.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling SHLP2

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe handling, operational procedures, and disposal of the mitochondrial-derived peptide, Small Humanin-like Peptide 2 (SHLP2). The information is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and experimental integrity.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Must meet appropriate safety standards (e.g., ANSI Z87.1).
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard.
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the peptide.
Body Protection Laboratory CoatStandard lab coats are required to protect skin and clothing.
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles.
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of this compound.

Handling Lyophilized Peptide:
  • Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.

  • Weigh the lyophilized powder quickly in a controlled environment to minimize exposure to air.

Reconstitution and Solution Storage:
  • For in vitro studies, this compound can be reconstituted in sterile, nuclease-free water or a suitable buffer such as phosphate-buffered saline (PBS).

  • For cellular assays, Dimethyl Sulfoxide (DMSO) can be used for initial solubilization at a high concentration, followed by dilution in cell culture media to the final working concentration.

  • It is not recommended to store peptides in solution for long periods.

  • For long-term storage of solutions, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Storage of Lyophilized Peptide and Stock Solutions:
FormStorage TemperatureDurationNotes
Lyophilized Powder-20°C or colderUp to 1 yearStore in a tightly sealed container away from light.
-80°CUp to 2 yearsStore in a tightly sealed container away from light.
Stock Solution-20°CUp to 1 monthSealed storage, away from moisture.
-80°CUp to 6 monthsSealed storage, away from moisture.

Disposal Plan

All waste materials contaminated with this compound, including empty vials, pipette tips, and gloves, should be disposed of in accordance with local, state, and federal regulations for chemical waste.

  • Solid Waste: Collect in a designated, labeled waste container.

  • Liquid Waste: Collect in a designated, labeled waste container. Do not pour down the drain.

  • Sharps: Dispose of in a designated sharps container.

All waste containers should be clearly labeled as "Hazardous Waste" and include the name of the chemical.

Experimental Protocols

In Vitro Experiment: Assessing this compound-Induced ERK Phosphorylation in SH-SY5Y Cells

This protocol describes the treatment of the human neuroblastoma cell line SH-SY5Y with this compound to analyze the phosphorylation of Extracellular Signal-regulated Kinase (ERK).

1. Cell Culture and Seeding:

  • Culture SH-SY5Y cells in a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix, supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Seed SH-SY5Y cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

2. This compound Treatment:

  • Prepare a stock solution of this compound in sterile DMSO.
  • On the day of the experiment, dilute the this compound stock solution in serum-free cell culture medium to the desired final concentration (e.g., 2.5 µM).[1]
  • Aspirate the growth medium from the cells and wash once with sterile PBS.
  • Add the this compound-containing medium to the cells and incubate for the desired time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control (medium with the same concentration of DMSO).

3. Cell Lysis and Protein Quantification:

  • Following treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
  • Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

4. Western Blot Analysis:

  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
  • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
  • Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again three times with TBST.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • To normalize the data, strip the membrane and re-probe with an antibody for total ERK.

In Vivo Experiment: Administration of this compound to Mice

This protocol provides a general guideline for the intraperitoneal (i.p.) injection of this compound in mice to study its effects on dopamine (B1211576) loss in a Parkinson's disease model.

1. Animal Models:

  • Use an appropriate mouse strain for the study (e.g., C57BL/6J).
  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. This compound Preparation and Dosing:

  • Reconstitute lyophilized this compound in a sterile vehicle suitable for injection (e.g., sterile saline).
  • A typical dose used in studies is 2.5 mg/kg body weight, administered via intraperitoneal injection twice a day.[1]

3. Administration:

  • Properly restrain the mouse.
  • Administer the this compound solution via intraperitoneal injection.

4. Post-Administration Monitoring and Analysis:

  • Monitor the animals for any adverse effects.
  • At the end of the experimental period, euthanize the animals and collect tissues of interest (e.g., striatum) for further analysis, such as measuring dopamine levels.

Mandatory Visualizations

SHLP2_Handling_Workflow This compound Handling and Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive Lyophilized this compound Store_Lyo Store at -20°C to -80°C Receive->Store_Lyo Warm Warm to Room Temp in Desiccator Store_Lyo->Warm Weigh Weigh Powder Warm->Weigh Reconstitute Reconstitute in DMSO or Buffer Weigh->Reconstitute Store_Sol Store Aliquots at -80°C Reconstitute->Store_Sol In_Vitro In Vitro Treatment (e.g., SH-SY5Y cells) Store_Sol->In_Vitro In_Vivo In Vivo Administration (e.g., Mouse i.p. injection) Store_Sol->In_Vivo Analysis Downstream Analysis (Western Blot, etc.) In_Vitro->Analysis Collect_Solid Collect Solid Waste In_Vitro->Collect_Solid Collect_Liquid Collect Liquid Waste In_Vitro->Collect_Liquid In_Vivo->Analysis In_Vivo->Collect_Solid In_Vivo->Collect_Liquid Analysis->Collect_Solid Analysis->Collect_Liquid Dispose Dispose as Hazardous Waste Collect_Solid->Dispose Collect_Liquid->Dispose

Caption: Workflow for handling this compound from receipt to disposal.

SHLP2_Signaling_Pathway This compound Signaling Pathway cluster_mapk MAPK Cascade This compound This compound CXCR7 CXCR7 Receptor This compound->CXCR7 Binds to Beta_Arrestin β-Arrestin CXCR7->Beta_Arrestin Recruits RAF RAF Beta_Arrestin->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Downstream Downstream Effects (e.g., Gene Expression, Cell Survival) ERK->Downstream Regulates

Caption: this compound activates the MAPK/ERK pathway via CXCR7.

References

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